5-Tert-butoxy-5-oxopentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHNAVSRNGLHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465396 | |
| Record name | 5-tert-butoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63128-51-8 | |
| Record name | 5-tert-butoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: Properties, Synthesis, and Applications in Drug Development
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Tert-butoxy-5-oxopentanoic acid, also known as glutaric acid mono-tert-butyl ester, is a bifunctional organic molecule that has emerged as a critical building block in contemporary drug discovery and development.[1] Its structure, featuring a terminal carboxylic acid and a tert-butyl ester, provides orthogonal reactivity that is highly valued by medicinal chemists. The carboxylic acid allows for standard amide bond formation or other derivatizations, while the tert-butyl ester serves as a robust protecting group for the second carboxylic acid functionality, which can be selectively removed under acidic conditions. This unique combination of features makes it an ideal component for constructing complex molecules, particularly as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as a spacer in peptide synthesis and other bioconjugation applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 63128-51-8 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 17-19 °C | |
| Boiling Point | 105 °C at 2 mmHg | |
| Density | 1.073 g/cm³ | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF). |
Spectroscopic Data
The following spectroscopic data are crucial for the identification and purity assessment of this compound.
| Spectroscopy | Key Features and Observed Peaks | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.95-2.05 (m, 2H, -CH₂-CH₂-CH₂-), 2.38 (t, 2H, -O-CO-CH₂-), 2.45 (t, 2H, -CH₂-COOH), 11.5 (br s, 1H, -COOH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 20.5, 28.1, 33.0, 33.4, 80.7, 172.6, 178.9 | [1] |
| Infrared (IR) | ν (cm⁻¹): ~2970 (C-H stretch), 1730 (C=O ester stretch), 1710 (C=O acid stretch), ~1150 (C-O stretch) | [1] |
| Mass Spectrometry (MS) | [M-H]⁻ calculated for C₉H₁₅O₄⁻: 187.0976, found 187.0975. Common fragments correspond to the loss of the tert-butyl group or the carboxylic acid moiety. |
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of this compound is most commonly and efficiently achieved through the selective mono-esterification of glutaric anhydride. The following protocol is a robust and scalable method for its preparation in a laboratory setting.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Glutaric anhydride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF. Stir the solution at room temperature until the solid is fully dissolved.
-
Addition of Glutaric Anhydride: To the stirred solution of potassium tert-butoxide, add glutaric anhydride portion-wise. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (around 65 °C) for 1-2 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in water. Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted glutaric anhydride and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product will separate as an oil or a white precipitate.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF is critical as potassium tert-butoxide is a strong base and will readily react with water.
-
Portion-wise Addition: Adding the glutaric anhydride in portions helps to control the initial exothermic reaction.
-
Reflux: Heating to reflux ensures the reaction goes to completion in a reasonable timeframe.
-
Aqueous Workup and Acidification: This sequence is essential to first remove non-polar impurities and then protonate the carboxylate salt to yield the final carboxylic acid product.
Chemical Reactivity and Applications in Drug Development
The bifunctional nature of this compound dictates its reactivity and widespread utility in medicinal chemistry.
Key Reactions
Caption: Key reaction pathways of this compound.
-
Amide Bond Formation: The carboxylic acid moiety readily undergoes coupling reactions with primary and secondary amines in the presence of standard coupling reagents (e.g., HATU, HBTU, EDC) to form stable amide bonds. This is the most common reaction for its incorporation into larger molecules.
-
Esterification: The carboxylic acid can be esterified with various alcohols under acidic conditions.
-
Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride, which can then be used for acylation reactions.
-
Deprotection of the Tert-butyl Ester: The tert-butyl ester is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the second carboxylic acid. This orthogonality is a key feature of this molecule.
Application as a Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3]
This compound is an excellent choice for a flexible, aliphatic linker in PROTAC design.[2] Its linear five-carbon chain provides sufficient length and conformational freedom to allow the POI and E3 ligase to adopt a productive orientation for ubiquitination. The synthetic tractability of this linker allows for the straightforward synthesis of a library of PROTACs with varying linker lengths to empirically determine the optimal distance for efficient protein degradation.
Workflow for PROTAC Synthesis using this compound:
Caption: General workflow for PROTAC synthesis.
Use in Peptide Synthesis and Bioconjugation
In peptide synthesis, derivatives of this compound can be used to introduce spacers or to modify the properties of peptides. For example, it can be coupled to the N-terminus or a side chain of a peptide to provide a point of attachment for other molecules, such as fluorescent dyes, imaging agents, or drug payloads. The tert-butyl group can be removed at a later stage to reveal a carboxylic acid for further conjugation.
Safety and Handling
This compound is classified as causing serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal reactivity make it an ideal building block for the construction of complex bioactive molecules. Its role as a flexible and tunable linker in the rapidly expanding field of PROTACs highlights its significance in modern medicinal chemistry. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively utilize this compound in their research endeavors.
References
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
Sources
An In-depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butoxy-5-oxopentanoic acid, also known as glutaric acid mono-tert-butyl ester, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it a versatile building block and linker in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its critical role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The strategic incorporation of the tert-butyl ester group provides a robust protecting group for one of the carboxylic acid functionalities of glutaric acid. This allows for selective chemical transformations at the free carboxylic acid terminus without affecting the esterified end. The tert-butyl group can be selectively removed under acidic conditions, revealing the second carboxylic acid and enabling further synthetic manipulations. This differential reactivity is paramount in multi-step syntheses of intricate drug molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63128-51-8 | [1][2] |
| Molecular Formula | C₉H₁₆O₄ | [1][3] |
| Molecular Weight | 188.22 g/mol | [1][3] |
| Physical Form | Liquid | |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [3] |
| Synonyms | Glutaric acid mono-tert-butyl ester, this compound, 4-tert-Butoxycarbonylbutanoic acid, Pentanedioic acid, 1-(1,1-dimethylethyl) ester | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Representative data is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The methylene protons of the glutaric acid backbone will appear as multiplets in the region of δ 1.8-2.5 ppm. The proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbon of the ester will be in the range of δ 170-175 ppm, while the carbonyl carbon of the carboxylic acid will be slightly more downfield, around δ 175-180 ppm. The methylene carbons of the backbone will appear in the aliphatic region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands will be observed: one for the ester at approximately 1730 cm⁻¹ and one for the carboxylic acid at approximately 1710 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis, often by gas chromatography-mass spectrometry (GC-MS), can be used to confirm the molecular weight of the compound.
Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through the nucleophilic ring-opening of glutaric anhydride with potassium tert-butoxide.[4] This method is advantageous due to the ready availability and low cost of the starting materials and the straightforward reaction conditions.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at ambient temperature.
-
Addition of Glutaric Anhydride: To the stirring solution of potassium tert-butoxide, add glutaric anhydride (1.0 equivalent) portion-wise. An exothermic reaction may be observed.
-
Reaction Progression: After the initial exothermic reaction subsides, stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) for approximately 15-30 minutes to ensure complete reaction.
-
Work-up and Extraction:
-
Remove the THF under reduced pressure.
-
Dissolve the resulting residue in water.
-
Add ethyl acetate to the aqueous solution and adjust the pH to approximately 9 with an aqueous potassium carbonate solution under ice-cooling. This step is to ensure any unreacted glutaric anhydride is in its carboxylate salt form and remains in the aqueous layer.
-
Separate the layers and wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
-
Acidification and Product Isolation:
-
To the aqueous layer, add fresh ethyl acetate.
-
Under vigorous stirring and ice-cooling, adjust the pH of the aqueous layer to approximately 4.0 with 10% hydrochloric acid. This protonates the carboxylate of the product, making it soluble in the organic layer.
-
Separate the ethyl acetate layer.
-
-
Drying and Concentration:
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a liquid.[4]
-
Mechanistic Rationale
The synthesis hinges on the nucleophilic acyl substitution reaction. The tert-butoxide anion, a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the glutaric anhydride ring.[5] This leads to the opening of the five-membered ring and the formation of a carboxylate and a tert-butyl ester. The use of potassium tert-butoxide is strategic; it serves as both the nucleophile and a strong base.[6][7] THF is an ideal solvent as it is aprotic and can dissolve both the ionic potassium tert-butoxide and the organic glutaric anhydride. The subsequent acidic work-up protonates the carboxylate to yield the final carboxylic acid product.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable linker molecule in the construction of complex therapeutic agents. The free carboxylic acid can be readily coupled to amines or alcohols, while the tert-butyl ester serves as a stable protecting group that can be removed in a later synthetic step.
Role as a Linker in Antibody-Drug Conjugates (ADCs) and PROTACs
The glutarate backbone provides a flexible spacer that can be optimized for length and hydrophilicity to ensure proper folding and function of the final conjugate. The tert-butyl ester allows for the selective attachment of one part of the conjugate before deprotection and attachment of the second part.
Caption: Synthetic workflow utilizing this compound.
Use in Peptide Synthesis and as a Protecting Group
The tert-butyl ester is a widely used protecting group for carboxylic acids in peptide synthesis. Its stability to a wide range of reaction conditions and its facile removal under moderately acidic conditions make it highly valuable. While not an amino acid itself, this compound can be used to introduce a glutarate linker into a peptide sequence, which can be useful for modulating the pharmacokinetic properties of the peptide or for attaching other moieties such as imaging agents or half-life extension groups.
Purification and Quality Control
The purification of this compound is typically achieved through extraction and concentration as described in the synthesis protocol. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed.
For analogous long-chain dicarboxylic acid mono-tert-butyl esters, reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust purification method.[8] A C18 stationary phase with a gradient elution of acetonitrile and water is effective. Due to the lack of a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry are often necessary.[8]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Causes serious eye damage (H318).
-
May cause skin irritation (H315) and respiratory irritation (H335).
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][9][10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][9] Use only outdoors or in a well-ventilated area.[9] Wash hands thoroughly after handling.[1][9]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[9] Store locked up.[1][9]
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][9]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery and development. Its straightforward synthesis, coupled with the differential reactivity of its two functional groups, allows for its use as a key building block and linker in the construction of complex and targeted therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this molecule in their synthetic endeavors.
References
- Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. (2014). National Institutes of Health.
- Glutaric anhydride Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Fiveable.
- Mechanistic Aspects of Hydrosilane/Potassium tert -Butoxide (HSiR 3 /KO t Bu)-Mediated Reactions. (2020, March 13). ResearchGate.
- 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem. (n.d.). PubChem.
- Synthesis of glutaric acid mono-tert-butyl ester - PrepChem.com. (n.d.). PrepChem.com.
- Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. (2025, August 7). ResearchGate.
- Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions. (2015). PubMed.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 63128-51-8 [chemicalbook.com]
- 3. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions [organic-chemistry.org]
- 7. Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: A Key Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug development, particularly in the burgeoning field of targeted protein degradation, the rational design of bifunctional molecules is paramount. Among the critical components of these molecules are the linkers that connect the target-binding ligand to the effector moiety. 5-Tert-butoxy-5-oxopentanoic acid has emerged as a cornerstone in the synthetic chemist's toolbox, prized for its utility as a versatile alkyl linker. Its structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, offers a unique combination of reactivity and stability, making it an ideal building block in the assembly of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, synthesis, and pivotal role in the design of next-generation therapeutics. As senior application scientists, our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide its use in research and development.
Molecular Characteristics and Physicochemical Properties
This compound, with the molecular formula C9H16O4 , is a bifunctional organic compound that serves as a mono-protected derivative of glutaric acid.[][2][3] The presence of a free carboxylic acid at one end and a tert-butyl ester at the other imparts a desirable orthogonality, allowing for selective chemical manipulations.
| Property | Value | Source(s) |
| Molecular Formula | C9H16O4 | [][2] |
| Molecular Weight | 188.22 g/mol | [][2] |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [3] |
| CAS Number | 63128-51-8 | [][2] |
| Physical Form | Liquid | |
| Purity | Commonly available as ≥95% |
The tert-butyl ester group is of particular significance in multi-step organic synthesis. Its steric bulk provides robust protection for the carboxylic acid functionality against a wide array of nucleophilic and basic conditions, which is a critical consideration in complex synthetic routes such as solid-phase peptide synthesis.[4][5] This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carboxyl group.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of glutaric anhydride with a tert-butoxide source. This method is favored for its high yield and selectivity for the mono-esterified product.
Experimental Protocol: Synthesis from Glutaric Anhydride
This protocol is based on the principle of nucleophilic acyl substitution, where the tert-butoxide anion attacks one of the carbonyl carbons of glutaric anhydride.
Materials:
-
Glutaric anhydride
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Aqueous potassium carbonate solution
-
10% Hydrochloric acid
-
Magnesium sulfate, anhydrous
-
Activated charcoal
Procedure: [6]
-
To a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at ambient temperature, add glutaric anhydride (1.0 equivalent) portion-wise.
-
An exothermic reaction will be observed. After the initial exotherm subsides, stir the reaction mixture at 40°C for 15 minutes to ensure complete reaction.
-
Remove the THF under reduced pressure.
-
Dissolve the resulting residue in water. Add ethyl acetate and adjust the pH of the aqueous layer to 9 with an aqueous potassium carbonate solution under ice-cooling.
-
Separate the layers and wash the aqueous layer with ethyl acetate to remove any unreacted glutaric anhydride or di-ester by-product.
-
Treat the aqueous layer with activated charcoal to remove colored impurities, then filter.
-
Layer the aqueous solution with ethyl acetate and acidify to pH 4.0 with 10% hydrochloric acid under ice-cooling. This protonates the carboxylate, making the product soluble in the organic layer.
-
Separate the ethyl acetate layer and dry it over anhydrous magnesium sulfate.
-
Treat the organic layer with activated charcoal, filter, and concentrate under reduced pressure to yield this compound as a liquid.
Causality Behind Experimental Choices:
-
Use of Glutaric Anhydride: The cyclic anhydride is an excellent starting material as it presents two electrophilic carbonyl groups in a constrained system, facilitating a regioselective attack by the nucleophile to yield the mono-ester.
-
Potassium Tert-butoxide as Nucleophile: The bulky tert-butoxide is a strong, non-nucleophilic base, but in this context, it acts as a potent nucleophile to open the anhydride ring. Its steric hindrance also disfavors a second esterification reaction, thus maximizing the yield of the desired mono-ester.
-
pH Adjustments: The initial basic workup (pH 9) ensures that the product is in its carboxylate salt form, which is soluble in the aqueous layer, while any non-polar impurities are extracted into the ethyl acetate. The subsequent acidification (pH 4) protonates the carboxylate, allowing for its extraction into fresh ethyl acetate.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Authenticating the structure of synthesized this compound is crucial. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The methylene protons of the pentanoic acid backbone will appear as multiplets in the region of 1.8-2.5 ppm. A broad singlet corresponding to the carboxylic acid proton is also expected, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will appear around 172 ppm, while the carbonyl carbon of the carboxylic acid will be slightly further downfield, around 178 ppm. The methylene carbons of the backbone will resonate in the 20-35 ppm range.[3]
-
FTIR: The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. Strong C=O stretching vibrations will be observed around 1730 cm⁻¹ for the ester and 1710 cm⁻¹ for the carboxylic acid. A characteristic C-O stretch for the tert-butyl ester will be present in the 1150-1250 cm⁻¹ region.[3]
Application in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][7][8] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.
This compound is an exemplary alkyl linker precursor.[][] The carboxylic acid provides a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The tert-butyl ester serves as a protecting group for the other end of the linker during the initial coupling steps. This protecting group can then be selectively removed under acidic conditions to reveal a new carboxylic acid functionality, which can then be coupled to the second ligand.
The Role of the Alkyl Linker
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[7][8] Alkyl linkers, such as the one derived from this compound, offer a degree of flexibility that can be advantageous in allowing the POI and the E3 ligase to adopt a productive orientation for ubiquitination.[7] However, overly flexible linkers can have an entropic penalty upon binding. Therefore, the defined length of the pentanoic acid chain provides a degree of conformational constraint.
Caption: The role of the linker in the PROTAC mechanism of action.
Reactivity and Handling
The chemical reactivity of this compound is dictated by its two functional groups.
-
Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, most notably amide bond formation through activation with coupling reagents such as EDC/HOBt or HATU. This is the primary reaction used to incorporate the linker into a larger molecule.
-
Tert-butyl Ester: The tert-butyl ester is stable to a wide range of conditions, including basic hydrolysis and hydrogenolysis, which would cleave other common ester protecting groups.[4] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to afford the free carboxylic acid and isobutylene as a volatile byproduct.[4] This orthogonality is a key feature in its utility.[5]
Storage and Handling: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It is classified as causing serious eye damage, and appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling.[3]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, with profound implications for drug discovery. Its bifunctional nature, coupled with the robust and selectively cleavable tert-butyl ester protecting group, provides synthetic chemists with a reliable tool for the construction of complex molecules, most notably as a linker in PROTACs. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics. The strategic application of such well-defined linkers is a critical step in optimizing the efficacy and pharmacokinetic properties of targeted protein degraders, a class of drugs with the potential to address a wide range of diseases.
References
- ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
- Royal Society of Chemistry.
- ResearchGate. Esters of Mono-, Di-, and Tricarboxylic Acids. [Link]
- Google P
- Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. [Link]
- Google Patents.
- Reddit. Dicarboxylic acid solubility. [Link]
- PrepChem. Synthesis of glutaric acid mono-tert-butyl ester. [Link]
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
- PubMed. Synthesis of novel D-glucuronic acid fatty esters using Candida antarctica lipase in tert-butanol. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
- PubChem. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]
- ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
- Shaanxi Lighte Optoelectronics Material Co., Ltd. (S)-5-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid. [Link]
- Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
- CP Lab Safety. This compound, 98% Purity, C9H16O4, 25 grams. [Link]
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
Sources
- 2. chempep.com [chempep.com]
- 3. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
5-Tert-butoxy-5-oxopentanoic acid synthesis route
An In-depth Technical Guide to the Synthesis of 5-Tert-butoxy-5-oxopentanoic Acid
Executive Summary
This compound, also known as mono-tert-butyl glutarate, is a valuable bifunctional molecule widely utilized in the fields of medicinal chemistry and materials science. Its structure incorporates a terminal carboxylic acid and a tert-butyl ester, making it an essential building block and linker in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the most effective and commonly employed synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different strategies. The primary route discussed is the nucleophilic ring-opening of glutaric anhydride, which offers a high-yield and straightforward pathway to the desired product. Alternative methods involving the selective esterification of glutaric acid are also explored, providing researchers with a broader perspective on available synthetic options.
Introduction: The Versatile Role of a Heterobifunctional Linker
The unique architecture of this compound, featuring a carboxylic acid at one end and a sterically hindered tert-butyl ester at the other, provides orthogonal reactivity. The free carboxylic acid allows for coupling reactions, such as amide bond formation, while the tert-butyl ester serves as a protecting group for the other carboxylic acid functionality. This ester is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free dicarboxylic acid if needed.
This heterobifunctional nature is paramount in applications such as the synthesis of PROTACs, where the molecule acts as a linker to connect a protein-of-interest binding ligand to an E3 ligase ligand. Similarly, in the construction of ADCs, it can be used to attach a cytotoxic payload to an antibody. The length and flexibility of the five-carbon chain of the glutarate backbone are often crucial for optimal biological activity in these complex systems.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound primarily revolves around the selective mono-esterification of glutaric acid. The main challenge lies in preventing the formation of the di-tert-butyl glutarate byproduct. Several strategies have been developed to achieve this selectivity.
Primary Synthetic Route: Ring-Opening of Glutaric Anhydride
The most direct and efficient synthesis of this compound is through the nucleophilic ring-opening of glutaric anhydride with a tert-butoxide source. This method is highly selective for the mono-ester due to the stoichiometry of the reaction and the nature of the starting material.
-
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The tert-butoxide anion, a strong nucleophile, attacks one of the carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and a tert-butyl ester. A subsequent acidic workup protonates the carboxylate to yield the final product.
-
Key Reagents:
-
Glutaric Anhydride: The electrophilic starting material.
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that provides the tert-butoxide nucleophile.
-
Aprotic Solvent: Tetrahydrofuran (THF) is a common choice.
-
-
Advantages:
-
High yield and selectivity.
-
Relatively simple procedure.
-
Readily available starting materials.
-
-
Disadvantages:
-
Potassium tert-butoxide is highly reactive and requires careful handling under anhydrous conditions.
-
A visual representation of this synthetic pathway is provided below:
Caption: Ring-opening synthesis of this compound.
Alternative Synthetic Routes
While the ring-opening of glutaric anhydride is the preferred method, other strategies for the selective mono-esterification of dicarboxylic acids have been reported and can be adapted for the synthesis of this compound.
-
Selective Esterification using Solid Supports: One approach involves adsorbing the dicarboxylic acid onto a solid support like alumina. It is proposed that one of the carboxyl groups binds to the alumina surface, leaving the other available for esterification. This method can achieve high selectivity for the mono-ester.
-
Ion-Exchange Resin Catalysis: Strongly acidic ion-exchange resins can be used to catalyze the selective mono-esterification of dicarboxylic acids. This method is practical and avoids the use of strong soluble acids.
-
Direct tert-Butylation: The use of tert-butylating agents in the presence of an acid catalyst can also yield the desired product. For instance, tert-butyl acetate can serve as both the solvent and the tert-butylating agent in the presence of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide.
| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |
| Ring-Opening | Glutaric Anhydride | Potassium tert-butoxide | High yield, high selectivity, simple procedure | Requires anhydrous conditions, reactive reagents |
| Solid Support | Glutaric Acid | Alumina, tert-butylating agent | High selectivity, heterogeneous catalyst | May require specific activation of support, potentially slower |
| Ion-Exchange Resin | Glutaric Acid | Ion-exchange resin, tert-butanol | Recyclable catalyst, simple workup | May have lower yields, longer reaction times |
| Direct tert-Butylation | Glutaric Acid | tert-butyl acetate, strong acid catalyst | Direct conversion | Requires strong, potentially corrosive acid catalysts |
Recommended Synthetic Protocol: Ring-Opening of Glutaric Anhydride
This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of this compound.
Materials and Equipment
-
Glutaric anhydride
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
10% Hydrochloric acid
-
Magnesium sulfate, anhydrous
-
Activated charcoal
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Experimental Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF.
-
Addition of Glutaric Anhydride: To this solution, add glutaric anhydride (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 40°C for 15-30 minutes.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the residue in water and add ethyl acetate. Cool the mixture in an ice bath and adjust the pH to approximately 9 with an aqueous potassium carbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or diester byproduct.
-
Acidification and Product Extraction: Add a fresh portion of ethyl acetate to the aqueous layer. While stirring vigorously in an ice bath, slowly add 10% hydrochloric acid until the pH of the aqueous layer reaches 4.
-
Isolation and Drying: Separate the ethyl acetate layer, which now contains the product. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification and Final Product: Treat the solution with activated charcoal, filter, and concentrate under reduced pressure to yield this compound as a liquid or low-melting solid.
The following diagram illustrates the general workflow for this protocol:
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The methylene protons of the glutarate backbone will appear as multiplets between δ 1.90 and 2.45 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80.6 ppm and a signal for the methyl carbons around δ 28.1 ppm. The carbonyl carbons of the ester and carboxylic acid will appear at approximately δ 172.8 and 178.9 ppm, respectively. The methylene carbons will be observed in the range of δ 20.0-33.0 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound (188.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and two distinct C=O stretches for the carboxylic acid and the ester, usually around 1700-1740 cm⁻¹.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions, check the quality of the potassium tert-butoxide, and consider a slightly longer reaction time or higher temperature. |
| Product loss during workup | Ensure the pH is carefully controlled during acidification to prevent the product from remaining in the aqueous layer. Perform multiple extractions with ethyl acetate. | |
| Presence of Di-tert-butyl Glutarate | Use of excess potassium tert-butoxide or prolonged reaction at high temperature | Use the stoichiometric amount of potassium tert-butoxide and monitor the reaction by TLC. |
| Presence of Glutaric Acid | Incomplete reaction or hydrolysis of the product | Ensure the reaction goes to completion. Avoid prolonged exposure to strongly acidic or basic conditions during workup. |
Conclusion
The synthesis of this compound is a well-established process, with the ring-opening of glutaric anhydride being the most robust and high-yielding method. This guide has provided a detailed protocol for this synthesis, along with an overview of alternative strategies and essential characterization techniques. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably produce this valuable bifunctional molecule for a wide range of applications in drug discovery and materials science.
References
- Ogawa, H., & Chihara, T. (1983). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 48(21), 3845-3848.
- Bigi, F., et al. (2002). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 4(6), 577-580.
- Ogawa, H., et al. (1985). Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of Dicarboxylic Acids with Shorter Carbon Chain
A-Z of IUPAC: A Technical Guide to the Systematic Naming of 5-Tert-butoxy-5-oxopentanoic acid
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides an in-depth analysis of the compound commonly referred to as "5-Tert-butoxy-5-oxopentanoic acid." We will deconstruct this name to reveal the underlying molecular structure, evaluate its validity against IUPAC principles, and establish the preferred IUPAC name (PIN) through a logical, rules-based approach. This document serves as a technical resource for researchers, chemists, and professionals in drug development, clarifying the application of substitutive and functional class nomenclature to a bifunctional molecule.
Introduction: Decoding the Initial Name
In the fields of organic synthesis and medicinal chemistry, compounds are frequently encountered that possess multiple functional groups. The precise naming of such molecules is critical for documentation, patent filing, and scientific reproducibility. The name "this compound" implies a specific chemical structure, yet its construction warrants a rigorous evaluation against the systematic principles of IUPAC nomenclature.
The objective of this whitepaper is to:
-
Elucidate the molecular structure from the provided name.
-
Analyze the structure based on IUPAC functional group priorities.
-
Systematically derive the correct and preferred IUPAC names.
-
Provide a clear rationale for the nomenclature based on authoritative rules.
Structural Elucidation from "this compound"
The provided name can be broken down into its constituent parts to assemble the target structure:
-
Parent Chain: "-pentanoic acid" : This indicates a five-carbon carboxylic acid. The carbon of the carboxyl group (-COOH) is designated as position 1.[1][2]
-
Substituent 1: "5-oxo-" : An "oxo" prefix denotes a ketone functional group (a carbonyl, C=O) at position 5.[1]
-
Substituent 2: "5-tert-butoxy-" : A "tert-butoxy" prefix indicates a -O-C(CH₃)₃ group, also at position 5.
Assembling these components reveals a five-carbon chain where the terminal carbon (C5) is part of a tert-butyl ester.
Structure: HOOC-CH₂-CH₂-CH₂-C(=O)O-C(CH₃)₃
This molecule is more broadly recognized as the mono-tert-butyl ester of glutaric acid (pentanedioic acid).
Analysis of IUPAC Naming Conventions
To determine the correct IUPAC name, we must first identify the principal functional group, which dictates the suffix of the name. According to IUPAC priority rules, a carboxylic acid (-COOH) outranks an ester (-COOR).[3][4] Consequently, the "-oic acid" suffix must be used, and the ester moiety must be described as a substituent.
There are two primary and valid methods for naming this compound under IUPAC rules.
Method 1: Substitutive Nomenclature
This is the most rigorous and broadly applicable method. The process is as follows:
-
Identify the Principal Functional Group : The carboxylic acid (-COOH) is the highest priority group.[4]
-
Identify the Parent Chain : The longest continuous carbon chain containing the principal functional group is selected. In this case, it is the four-carbon chain originating from the -COOH group. This makes the parent acid butanoic acid .
HOOC(1)-CH₂(2)-CH₂(3)-CH₂(4)-
-
Identify and Name the Substituent : Attached to the C4 position is a tert-butyl ester group, -C(=O)O-C(CH₃)₃. When an ester group is treated as a substituent and is attached via its carbonyl carbon, it is named as an alkoxycarbonyl group.[5][6] For the -C(=O)O-C(CH₃)₃ group, this is a tert-butoxycarbonyl substituent.[7]
-
Assemble the Final Name : The substituent and its location are prefixed to the parent name.
Therefore, the systematic substitutive name is 4-(tert-butoxycarbonyl)butanoic acid .
Method 2: Functional Class Nomenclature
This method names the compound as a derivative of a parent structure, in this case, a dicarboxylic acid.
-
Identify the Parent Diacid : The structure is a derivative of the five-carbon dicarboxylic acid, pentanedioic acid (common name: glutaric acid).[8]
-
Identify the Ester Group : One of the two carboxylic acid groups has been esterified with tert-butanol. The alkyl group from the alcohol (tert-butyl) is named first.[9][10][11]
-
Assemble the Final Name : The name is constructed by stating the alkyl group, followed by "hydrogen," and then the name of the diacid anion ("-dioate").
This results in the name tert-butyl hydrogen pentanedioate . This format is highly common and accepted for mono-esters of symmetrical dicarboxylic acids.
Systematic Name Evaluation and Preferred IUPAC Name (PIN)
We can now evaluate the three names discussed.
| Name | Nomenclature System | Rationale & Status |
| This compound | Non-standard Substitutive | Describes the structure but incorrectly defines the parent chain as five carbons, treating the ester as two separate substituents. Not a preferred IUPAC name. |
| 4-(tert-butoxycarbonyl)butanoic acid | Systematic Substitutive | Correctly identifies the parent chain based on the principal functional group. A valid and systematic IUPAC name. |
| tert-butyl hydrogen pentanedioate | Functional Class | Clearly identifies the compound as a mono-ester of a common diacid. A valid and widely used IUPAC name. |
While both systematic names are correct, the choice of a Preferred IUPAC Name (PIN) aims for maximum clarity and standardization. For a relatively simple mono-ester of a symmetrical dicarboxylic acid, the functional class name tert-butyl hydrogen pentanedioate is often favored for its conciseness and immediate recognition of the parent diacid structure. However, the substitutive name 4-(tert-butoxycarbonyl)butanoic acid is equally valid and adheres strictly to the principle of prioritizing the main functional group to define the parent chain. Chemical suppliers often list both, alongside the non-standard name from the topic.[12]
Logical Framework for IUPAC Nomenclature
The decision-making process for naming this compound can be visualized as a flowchart, guiding the user through IUPAC principles.
Caption: IUPAC naming flowchart for HOOC-(CH₂)₃-COO-tBu.
Conclusion
The name "this compound" unambiguously corresponds to the structure of pentanedioic acid mono-tert-butyl ester. However, it does not conform to preferred IUPAC naming conventions. The scientifically rigorous and correct IUPAC names are 4-(tert-butoxycarbonyl)butanoic acid (via substitutive nomenclature) and tert-butyl hydrogen pentanedioate (via functional class nomenclature). Both names are valid and provide a clear, systematic description of the molecule, upholding the principles of scientific integrity and precise communication essential for research and development professionals.
References
- Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters....
- Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups.
- Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters.
- Chemistry Steps. (n.d.). Naming Esters.
- Chemistry LibreTexts. (2022, October 4). 4.2.2: Naming Carboxylic Acids and Nitriles.
- Chemistry Steps. (n.d.). Naming Carboxylic Acids.
- ECHEMI. (n.d.). Buy glutaric acid mono-tert-butyl ester from iChemical.
- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- iupac.qmul.ac.uk. (n.d.). R-5.7.1 Carboxylic acids.
- Land of Chemistry. (2023, December 23). IUPAC Nomenclature of Dicarboxylic Acid | Organic Chemistry [Video]. YouTube.
- Purdue University. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from Purdue University, Department of Chemistry website.
- Reddit. (2022, July 18). naming esters as substituents. r/chemhelp.
- University of Calgary. (n.d.). Esters. Retrieved from University of Calgary, Department of Chemistry website.
- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. unacademy.com [unacademy.com]
- 4. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. reddit.com [reddit.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 10. Naming Esters - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: Synthesis, Derivatives, and Applications in Drug Discovery
<
Abstract
5-Tert-butoxy-5-oxopentanoic acid, a mono-tert-butyl ester of glutaric acid, stands as a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a sterically hindered ester and a terminal carboxylic acid, provides a versatile scaffold for constructing complex molecules. This guide offers an in-depth exploration of this compound, detailing its synthesis, the rationale behind its protecting group strategy, and its transformation into key derivatives such as amides and activated esters. Furthermore, it elucidates its critical role in advanced applications, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both theoretical understanding and practical, field-proven protocols.
Introduction: The Core Moiety
This compound (molecular formula: C9H16O4) is a derivative of glutaric acid, a five-carbon linear dicarboxylic acid.[1][2][3] The defining feature of this molecule is the selective protection of one carboxyl group as a tert-butyl ester. This strategic modification imparts crucial properties that are exploited in multi-step synthesis.
The free carboxylic acid provides a reactive handle for a multitude of chemical transformations, primarily amide bond formation, while the tert-butyl ester serves as a robust protecting group for the second carboxyl function. The steric bulk of the tert-butyl group prevents its unintended reaction and allows for its selective removal under specific acidic conditions that often leave other functional groups, including many other types of esters and acid-labile protecting groups, intact.[4][5][6] This differential reactivity is the cornerstone of its utility in complex molecular architecture.
Its most prominent contemporary application is in the design of PROTACs.[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[10] The linker connecting the two recognition ligands is a critical determinant of a PROTAC's efficacy, and the flexible aliphatic chain derived from this compound is a frequently employed component of these linkers.[10]
Synthesis of the Core Moiety: this compound
The most common and efficient synthesis of this compound involves the selective mono-esterification of glutaric anhydride.
Causality Behind the Method: The use of a cyclic anhydride (glutaric anhydride) is key to achieving mono-esterification. The reaction mechanism involves the nucleophilic attack of tert-butanol on one of the carbonyl carbons of the anhydride. This ring-opening reaction is highly efficient and selectively yields the mono-ester acid, preventing the formation of the di-ester, which would require a second, less favorable esterification step. Using an excess of the anhydride or carefully controlled stoichiometry can further ensure the desired outcome.
Experimental Protocol: Synthesis from Glutaric Anhydride
This protocol describes a standard laboratory-scale synthesis.
Reagents & Materials:
-
Glutaric anhydride
-
tert-Butanol
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1 equivalent) in anhydrous dichloromethane.
-
Addition of Alcohol and Base: To the stirring solution, add tert-butanol (1.1 equivalents) followed by the slow, dropwise addition of pyridine (1.1 equivalents). The base acts as a catalyst and neutralizes the newly formed carboxylic acid, driving the reaction forward.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting anhydride.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove the pyridine, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or a low-melting solid, can be purified by silica gel column chromatography if necessary, although the workup often yields a product of sufficient purity for subsequent steps.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Key Derivatives and Their Synthesis
The true utility of this compound lies in its ability to be converted into various derivatives. The most common and critical transformation is the formation of amides.
Amide Derivatives via Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in drug discovery.[11] It requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Causality Behind Amide Coupling: The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature as it results in an acid-base reaction, forming a non-reactive carboxylate salt.[12] To overcome this, coupling reagents are used. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is readily attacked by the amine to form the stable amide bond, regenerating the carbodiimide as a soluble urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and reduce side reactions by forming an even more reactive HOBt-ester intermediate.[11]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol details a general procedure for coupling this compound with a primary or secondary amine.
Reagents & Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt of EDC and maintain a basic environment.
-
Activation: Slowly add EDC·HCl (1.2 equivalents) to the cooled, stirring mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-16 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by silica gel chromatography to yield the desired amide derivative.
Visualization: Amide Coupling Reaction Scheme
Caption: General reaction scheme for amide coupling.
Applications in Drug Discovery and Development
The derivatives of this compound are instrumental in several areas of drug discovery.
Critical Role in PROTACs
The most significant application is in the construction of PROTACs.[7][9] The pentanoic acid backbone serves as a common, flexible "linker" that tethers the protein-of-interest (POI) ligand to the E3 ligase ligand.
Mechanistic Insight: The linker's role is not merely to connect the two ends. Its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[10] An improperly designed linker can prevent the two proteins from adopting the correct orientation for ubiquitin transfer. The five-carbon chain of the glutarate moiety provides a good balance of flexibility and reach, allowing the two ends of the PROTAC to bind their respective protein targets effectively. The synthesis typically involves coupling the free acid end to one ligand and then, after deprotection of the tert-butyl ester, coupling the newly revealed acid to the second ligand.
Visualization: Role in a PROTAC Molecule
Caption: Conceptual structure of a PROTAC molecule.
Important Analogs and Comparative Data
Analogs of this compound, differing primarily in alkyl chain length, are also valuable synthetic tools. The most common are the mono-tert-butyl esters of succinic acid (four carbons) and adipic acid (six carbons). The choice of analog allows for the precise tuning of linker length in applications like PROTAC design.
| Compound Name | Carbon Chain Length | Common Application Focus |
| Succinic acid mono-tert-butyl ester | C4 | Shorter, more rigid linkers; synthesis of monosubstituted succinic acids.[14] |
| This compound | C5 | Highly versatile and common "standard" length linker for PROTACs and molecular probes. |
| Adipic acid mono-tert-butyl ester | C6 | Longer, more flexible linkers, useful when greater distance is needed between conjugated moieties.[15] |
Analytical Characterization
Confirming the identity and purity of this compound and its derivatives is crucial. Standard analytical techniques are employed:
-
¹H NMR Spectroscopy: Proton NMR is used to confirm the structure. Key signals include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets between 2.0 and 2.5 ppm for the methylene protons of the glutarate backbone. The acidic proton of the carboxyl group typically appears as a very broad singlet far downfield, often between 10-12 ppm.[16]
-
¹³C NMR Spectroscopy: Carbon NMR shows a characteristic signal for the carbonyl carbon of the carboxylic acid around 175-180 ppm and the ester carbonyl carbon slightly upfield. The quaternary carbon and methyl carbons of the tert-butyl group are also easily identifiable.[16]
-
Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the compound and its derivatives, often observing the [M-H]⁻ ion in negative ion mode.[17]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a fundamental tool that enables the assembly of complex, biologically active molecules. Its value is rooted in the principles of protecting group chemistry, providing a reliable and versatile platform for sequential chemical modifications. While its role in peptide synthesis and as a general building block is well-established, its impact on the rapidly advancing field of targeted protein degradation with PROTACs has solidified its importance. Future research will likely focus on incorporating this and related linker precursors into even more sophisticated molecular architectures, including novel drug conjugates and advanced diagnostic agents, further underscoring the enduring utility of this versatile chemical scaffold.
References
- Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(25), 9345–9348. [Link]
- Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
- ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Reagent Guides. [Link]
- MCE. (n.d.). This compound | PROTAC连接子. [Link]
- Ataman Kimya. (n.d.). GLUTARIC ACID. [Link]
- Wikipedia. (n.d.). Glutaric acid. [Link]
- Grokipedia. (n.d.). Glutaric acid. [Link]
- MCE. (n.d.). This compound 63128-51-8. [Link]
- ResearchGate. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC. [Link]
- ScienceDirect. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
- Testbook. (n.d.).
- Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- University of Calgary. (n.d.). Carboxylic Acids Spectroscopy. [Link]
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Google Patents. (n.d.). CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester.
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
- PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- NIH. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]
- MDPI. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. [Link]
- ResearchGate. (n.d.).
- YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]
- PubMed. (1953). Comparative pharmacological study of the mono and dicholine esters of succinic acid. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
Sources
- 1. Glutaric acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. testbook.com [testbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 9. This compound 63128-51-8 | MCE [medchemexpress.cn]
- 10. chempep.com [chempep.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 5-Tert-butoxy-5-oxopentanoic Acid: A Cornerstone Linker in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Tert-butoxy-5-oxopentanoic acid, also known as mono-tert-butyl glutarate, has emerged from the catalog of chemical building blocks to become a pivotal tool in contemporary organic chemistry and medicinal chemistry. Its value lies in its elegant simplicity: a five-carbon aliphatic chain functionalized with a carboxylic acid at one terminus and a sterically hindered tert-butyl ester at the other. This heterobifunctional architecture provides a pre-packaged, orthogonally protected linker system. It enables chemists to execute sequential coupling reactions with precision, making it an indispensable component in the synthesis of complex molecules, most notably as a foundational linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide elucidates the synthesis, core reactivity, and strategic application of this versatile molecule, providing field-proven protocols and mechanistic insights to empower its effective use in research and development.
Physicochemical & Structural Properties
A foundational understanding of a reagent begins with its core properties. This compound is a readily available liquid or low-melting solid, whose characteristics are summarized below.[3]
| Property | Value | Source |
| CAS Number | 63128-51-8 | [4][5] |
| Molecular Formula | C₉H₁₆O₄ | [4] |
| Molecular Weight | 188.22 g/mol | [4] |
| Physical Form | <17°C Solid, >17°C Liquid | [3] |
| Boiling Point | 105 °C at 2 mmHg | [3] |
| Melting Point | 17 °C | [3] |
| Purity (Typical) | ≥95% | |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [4] |
Synthesis: Accessing the Building Block
The most direct and common synthesis of this compound involves the nucleophilic ring-opening of glutaric anhydride with tert-butanol. This method is efficient and leverages inexpensive starting materials. The causality behind this choice is clear: the anhydride provides the five-carbon backbone, and tert-butanol serves as both the nucleophile and the source of the acid-labile tert-butyl protecting group.
Experimental Protocol: Synthesis via Anhydride Ring-Opening
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Glutaric anhydride (1.0 eq)
-
Anhydrous tert-butanol (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add glutaric anhydride and DMAP.
-
Dissolution: Add anhydrous DCM to dissolve the solids, followed by the addition of anhydrous tert-butanol.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of glutaric anhydride.
-
Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x). The acidic wash removes DMAP and any unreacted anhydride (hydrolyzed). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often of sufficient purity for subsequent steps. If necessary, purification can be achieved via silica gel column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Reactivity: The Orthogonal Handles
The synthetic utility of this molecule is derived from the differential reactivity of its two functional groups. The free carboxylic acid can be readily activated for nucleophilic attack, while the tert-butyl ester remains inert under these conditions, only succumbing to cleavage under strong acid.
The Carboxylic Acid Handle: Amide Bond Formation
The carboxylic acid is the primary site for elongation, most commonly through the formation of an amide bond. This is the cornerstone of its use in building PROTACs and other complex conjugates.[6] Direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, activation is required.[7] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are standard.
Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt acts as a crucial additive by trapping the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to racemization, and reacts cleanly with the incoming amine to form the desired amide bond, improving yields and purity.[8]
-
Activation: Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates exothermic reactions and minimizes side products.
-
Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
The Tert-butyl Ester Handle: Acid-Labile Deprotection
The tert-butyl ester is a robust protecting group, stable to a wide range of reaction conditions, including basic hydrolysis and hydrogenolysis. Its removal is typically achieved under strongly acidic conditions, most commonly with neat Trifluoroacetic Acid (TFA) or a solution of TFA in a solvent like DCM.[9]
Mechanism: The deprotection proceeds via an AAL1 mechanism. The ester's carbonyl oxygen is protonated by TFA, making it a better leaving group. The C-O bond cleaves, releasing the carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation).[10][11] This cation is then neutralized, typically by deprotonation to form the volatile gas isobutylene, which escapes the reaction mixture, driving the reaction to completion.[12][13]
-
Setup: Dissolve the tert-butyl ester-containing substrate in anhydrous DCM (e.g., 10 mL per mmol of substrate) in a round-bottom flask.
-
TFA Addition: Add an excess of TFA, typically to create a 25-50% v/v solution (e.g., add 10 mL of TFA to the 10 mL DCM solution). Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).
-
Isolation: The resulting carboxylic acid is often obtained as its TFA salt and can be used directly or isolated as the free acid after purification (e.g., by precipitation from cold diethyl ether or by preparative HPLC).[9]
Caption: Mechanism for the acid-catalyzed deprotection of a tert-butyl ester.
Case Study: A Linchpin in PROTAC Synthesis
The true power of this compound is realized when both functionalities are used in a planned sequence. In PROTAC synthesis, the goal is to connect a ligand for a target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase.[6][] Our title compound serves as an ideal alkyl chain linker to achieve this.
The strategy is as follows:
-
First Coupling: The free carboxylic acid of the linker is coupled to the amine handle of the first ligand (e.g., the E3 ligase ligand) using standard amide coupling conditions (EDC/HOBt). The tert-butyl ester remains intact.
-
Deprotection: The resulting conjugate is treated with TFA to cleave the tert-butyl ester, revealing a new free carboxylic acid.
-
Second Coupling: This new carboxylic acid is then coupled to the amine handle of the second ligand (e.g., the POI ligand) to complete the synthesis of the final heterobifunctional PROTAC molecule.
This sequential, directional approach prevents oligomerization and ensures the precise assembly of the final construct.
Conceptual PROTAC Synthesis Workflow
Caption: Sequential coupling strategy for PROTAC synthesis using the linker.
Conclusion
This compound is more than a simple difunctional molecule; it is a strategic asset for synthetic chemists. Its orthogonal protecting group strategy, coupled with a robust and well-understood reactivity profile, provides a reliable platform for the construction of complex molecular architectures. Its widespread adoption in the synthesis of PROTACs underscores its importance, offering a simple, commercially available solution to the critical challenge of linking two distinct molecular entities. For researchers in drug discovery and chemical biology, mastering the application of this linker is a key step toward the rational design and efficient synthesis of next-generation therapeutics.
References
- BenchChem. (n.d.). Deprotection of NOTA-bis(tBu)ester using Trifluoroacetic Acid (TFA).
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Lundt, I., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
- MCE. (n.d.). This compound | PROTAC连接子.
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid.
- PubChem. (n.d.). 4-Amino-5-(tert-butoxy)-5-oxopentanoic acid.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 63128-51-8 [chemicalbook.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Tert-butoxy-5-oxopentanoic Acid: A Bifunctional Linker for Advanced Drug Development and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Bifunctional Linker
In the intricate world of molecular engineering, the ability to controllably connect distinct molecular entities is paramount. Bifunctional linkers serve as the crucial architectural elements that enable the construction of complex, multi-component systems with tailored functionalities. Among these, 5-tert-butoxy-5-oxopentanoic acid, also known as glutaric acid mono-tert-butyl ester, has emerged as a versatile and widely utilized tool in bioconjugation, drug delivery, and materials science.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its practical applications as a bifunctional linker. As a Senior Application Scientist, this guide is crafted to not only provide detailed protocols but also to offer insights into the rationale behind experimental choices, empowering researchers to effectively integrate this valuable molecule into their workflows.
Core Attributes of this compound
This compound possesses a simple yet elegant structure that underpins its utility. It is a five-carbon dicarboxylic acid (glutaric acid) wherein one of the carboxylic acid groups is protected as a tert-butyl ester. This differential protection is the key to its bifunctionality.
-
Free Carboxylic Acid: This functional group provides a reactive handle for a variety of conjugation chemistries, most commonly amide bond formation with primary or secondary amines. This reaction is robust, well-characterized, and forms a stable covalent linkage.
-
Tert-butyl Ester: The tert-butyl ester serves as a stable protecting group for the second carboxylic acid. Its bulkiness prevents it from readily undergoing reactions under conditions used to modify the free carboxylic acid. Importantly, the tert-butyl ester can be selectively cleaved under acidic conditions to liberate the second carboxylic acid, providing a second, orthogonal site for further modification.
| Property | Value | Source |
| Molecular Formula | C9H16O4 | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid (m.p. ~17°C) | MedChemExpress |
| CAS Number | 63128-51-8 | [1] |
| Purity (typical) | ≥98% | Commerical Suppliers |
Synthesis and Characterization
The most common and efficient synthesis of this compound involves the reaction of glutaric anhydride with potassium tert-butoxide.[2] This method is favored for its simplicity and good yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glutaric anhydride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Addition of Glutaric Anhydride: To the stirred solution of potassium tert-butoxide, add glutaric anhydride (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent use.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm) and the methylene protons of the glutaric acid backbone (multiplets, ~1.9 and ~2.4 ppm). A broad singlet for the carboxylic acid proton is also observed. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon of the tert-butyl group, and the methylene carbons. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the carboxylic acid (~1710 cm⁻¹) and the ester (~1730 cm⁻¹), and a broad O-H stretch for the carboxylic acid. |
| Mass Spectrometry | The molecular ion peak or fragments corresponding to the loss of the tert-butyl group can be observed. |
Applications as a Bifunctional Linker
The true power of this compound lies in its application as a molecular bridge. The ability to perform sequential conjugations makes it an invaluable tool in the construction of complex biomolecules and functional materials.
Bioconjugation and Drug Delivery
A primary application of this linker is in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. This compound can be used to connect the drug to the antibody.
Figure 1: Workflow for ADC Synthesis using this compound.
Experimental Protocol: Two-Step Antibody Conjugation
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to an Amine-Containing Drug:
-
Add the amine-containing drug to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
Purify the drug-linker conjugate by HPLC.
-
-
Deprotection of the Tert-butyl Ester:
-
Dissolve the purified drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and TFA under reduced pressure.
-
-
Conjugation to the Antibody:
-
Activate the newly exposed carboxylic acid of the drug-linker conjugate using EDC and NHS as described in step 1.
-
Add the activated drug-linker to a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Incubate the reaction for several hours at room temperature or overnight at 4°C.
-
Purify the final ADC using size-exclusion chromatography.
-
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3][] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is frequently used as a building block for constructing PROTAC linkers due to its synthetic tractability.
Figure 2: General scheme for PROTAC synthesis utilizing the bifunctional linker.
Surface Functionalization of Nanoparticles
The ability to modify the surface of nanoparticles is crucial for their application in diagnostics, imaging, and drug delivery. This compound can be used to introduce carboxylic acid functionalities onto the surface of nanoparticles, which can then be used for further conjugation of biomolecules.
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of AuNPs with a thiol-containing amine, followed by conjugation of this compound.
-
Thiolation of the Linker:
-
React this compound with a thiol-containing amine (e.g., cysteamine) using EDC/NHS chemistry as previously described to form a thiol-terminated linker.
-
-
Functionalization of AuNPs:
-
Add the thiol-terminated linker to a solution of citrate-stabilized AuNPs.
-
The thiol group will displace the citrate on the gold surface, forming a self-assembled monolayer.
-
Purify the functionalized AuNPs by centrifugation and resuspension.
-
-
Deprotection and Further Conjugation:
-
The tert-butyl ester on the surface of the AuNPs can be deprotected with TFA to expose carboxylic acid groups.
-
These surface-bound carboxylic acids can then be used to conjugate proteins, peptides, or other molecules using EDC/NHS chemistry.
-
The Rationale Behind Experimental Choices: A Senior Scientist's Perspective
The choice of a linker and the specific reaction conditions are not arbitrary; they are guided by a deep understanding of the underlying chemistry and the desired properties of the final product.
-
Why EDC/NHS Chemistry? Carbodiimide-mediated coupling with NHS is a robust and widely adopted method for forming amide bonds in aqueous environments.[5] The formation of the more stable NHS ester intermediate improves the efficiency of the reaction with amines and reduces side reactions compared to using EDC alone.
-
Orthogonal Deprotection Strategy: The key advantage of this compound is the orthogonality of its two functional groups. The free carboxylic acid can be reacted under standard coupling conditions without affecting the tert-butyl ester. The subsequent cleavage of the tert-butyl ester requires acidic conditions that are typically compatible with many biomolecules, allowing for a sequential and controlled conjugation strategy.
-
Selective Cleavage of the Tert-butyl Ester: While trifluoroacetic acid (TFA) is a common reagent for tert-butyl ester cleavage, its strength can sometimes lead to the removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. For applications requiring greater selectivity, milder acidic conditions can be employed. For instance, using a Lewis acid like zinc bromide in dichloromethane has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups.[6] Alternatively, using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate can selectively deprotect Boc groups in the presence of tert-butyl esters.[7]
Conclusion: A Versatile Tool for Molecular Innovation
This compound represents a powerful and versatile bifunctional linker for a wide range of applications in drug development, bioconjugation, and materials science. Its simple structure, coupled with the orthogonal reactivity of its two functional groups, provides a robust platform for the controlled and sequential assembly of complex molecular architectures. By understanding the fundamental chemistry of this linker and the rationale behind the associated experimental protocols, researchers can effectively leverage its capabilities to advance their scientific endeavors.
References
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid.
- Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(1), 65-68.
- PrepChem. Synthesis of glutaric acid mono-tert-butyl ester. [Link]
- Kallashi, F., & Yudin, A. K. (2000). Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. Tetrahedron Letters, 41(30), 5675-5678.
- ResearchGate. Any advice on my protocol for NHS-EDC coupling on antibodies? [Link]
Sources
discovery and history of 5-Tert-butoxy-5-oxopentanoic acid
An In-Depth Technical Guide on the Discovery and History of 5-Tert-butoxy-5-oxopentanoic acid
Abstract
This compound, also known as mono-tert-butyl glutarate, is a bifunctional molecule that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an invaluable asset for introducing spacers and linkers in complex molecules. This guide delves into the historical context of its development, which is intrinsically linked to the broader challenge of selective mono-functionalization of symmetric dicarboxylic acids. We will explore the primary synthetic strategies, elucidate the underlying chemical principles, and present detailed experimental protocols. Furthermore, this guide will highlight its pivotal role in drug development, particularly as a linker in blockbuster peptide therapeutics and emerging modalities like PROTACs, providing researchers and drug development professionals with a comprehensive understanding of this versatile reagent.
The Inherent Synthetic Challenge: Differentiating the Indistinguishable
The genesis of this compound is not a tale of a singular discovery but rather an elegant solution to a persistent chemical challenge: the selective modification of one of two identical functional groups in a symmetric molecule. The parent molecule, glutaric acid (pentanedioic acid), possesses two chemically equivalent carboxylic acid moieties.
Caption: The challenge of direct esterification of glutaric acid.
Attempting a direct esterification with one equivalent of an alcohol, such as tert-butanol, inevitably leads to a statistical mixture of unreacted diacid, the desired monoester, and the undesired diester (di-tert-butyl glutarate).[1] Separating this mixture is often inefficient and impractical, driving the need for more sophisticated and selective synthetic strategies. The history of this compound is therefore the history of mastering this selectivity.
Evolution of a Key Synthetic Strategy: The Anhydride Ring-Opening
The most robust and widely adopted method for the synthesis of this compound circumvents the selectivity problem by starting with glutaric anhydride. This cyclic precursor effectively "protects" one carboxyl group while activating the other, presenting a single electrophilic site for nucleophilic attack.
Mechanism and Rationale
The core of this strategy involves the nucleophilic ring-opening of glutaric anhydride by a bulky nucleophile, potassium tert-butoxide. The tert-butoxide anion attacks one of the carbonyl carbons of the anhydride. This tetrahedral intermediate then collapses, cleaving the acyl-oxygen bond and yielding the potassium salt of the desired monoester. A subsequent acidic workup protonates the carboxylate to afford the final product.
Caption: Synthesis via nucleophilic ring-opening of glutaric anhydride.
The choice of potassium tert-butoxide is critical for two reasons. First, it provides the bulky tert-butyl group required for the ester. Second, as a strong, non-nucleophilic base, its conjugate acid (tert-butanol) has a high pKa, ensuring the equilibrium favors the ring-opened product.
Experimental Protocol: Synthesis from Glutaric Anhydride
This protocol is a robust method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
Glutaric anhydride (11.41 g, 0.1 mol)
-
Potassium tert-butoxide (14.02 g, 0.125 mol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Ethyl acetate
-
10% Hydrochloric acid
-
Aqueous potassium carbonate solution
-
Magnesium sulfate (anhydrous)
-
Activated charcoal
Procedure:
-
To a solution of potassium tert-butoxide (14.02 g) in anhydrous THF (100 mL) at ambient temperature, add glutaric anhydride (11.41 g) portion-wise.
-
After the initial exothermic reaction subsides, stir the reaction mixture at 40°C for 15 minutes to ensure complete reaction.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water. Add ethyl acetate and cool the mixture in an ice bath.
-
Adjust the pH of the aqueous layer to ~9 with an aqueous potassium carbonate solution. Separate the layers and wash the aqueous layer with ethyl acetate to remove any unreacted anhydride or diester byproducts.
-
Treat the aqueous layer with activated charcoal to remove colored impurities, then filter.
-
Layer the aqueous solution with fresh ethyl acetate and, while stirring vigorously in an ice bath, slowly add 10% hydrochloric acid to adjust the pH to ~4.
-
Separate the ethyl acetate layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Alternative Synthetic Pathways
While the anhydride ring-opening is the most common method, other strategies have been developed, often driven by the need for milder conditions or different starting materials.
-
Direct Catalytic Esterification: This approach involves the direct reaction of glutaric acid with isobutylene gas under acidic catalysis.[3] Strong acids like sulfuric acid or solid acid catalysts such as Amberlyst-15 resin can be employed.[4] While potentially more atom-economical, this method requires specialized equipment to handle gaseous reagents and careful control of reaction conditions to favor mono-esterification.
-
Transesterification: Methods involving the transesterification of a pre-existing ester, such as a mono-methyl or mono-ethyl ester of a dicarboxylic acid, with tert-butanol in the presence of a metal alkoxide have also been reported.
Quantitative Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Anhydride Ring-Opening | Glutaric anhydride, Potassium tert-butoxide | THF, HCl | ~53% | High selectivity, reliable, common lab reagents | Generates salt waste, requires anhydrous conditions | [2] |
| Direct Esterification | Glutaric acid, Isobutylene | Strong acid catalyst (e.g., H₂SO₄, Amberlyst-15) | Variable | Atom-economical, potentially greener with solid catalysts | Requires handling of isobutylene gas, risk of diester formation | [3][4] |
| Transesterification | Mono-ethyl adipate, tert-butanol | Potassium tert-butoxide | ~57% | Can be adapted for various dicarboxylic acids | Requires synthesis of the starting monoester | [5] |
The Role of this compound in Drug Development
The unique bifunctional and non-symmetric nature of this compound makes it an ideal linker molecule in the construction of complex therapeutics. The carboxylic acid provides a handle for amide bond formation, while the tert-butyl ester serves as a robust protecting group that can be removed under acidic conditions without affecting other sensitive parts of the molecule, a principle known as orthogonal protection.[6]
A Pivotal Linker in GLP-1 Receptor Agonists
A prominent application is in the synthesis of semaglutide, the active ingredient in blockbuster drugs for type 2 diabetes and weight management.[6][7][8][9][10] In these molecules, a long fatty acid chain is attached to a lysine residue of the peptide to enhance binding to serum albumin, thereby extending the drug's half-life in the body. This compound (as part of a larger linker structure) serves to connect the fatty acid chain to the peptide backbone.
Caption: Role as a linker in peptide-drug conjugates.
Application in PROTACs
The molecule also finds use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are novel therapeutic agents designed to hijack the cell's own protein disposal machinery to destroy disease-causing proteins. They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The versatility of this compound makes it a valuable component in the construction of these critical linker chains.[11]
Conclusion
The history of this compound is a compelling example of how a specific synthetic challenge—the selective mono-esterification of a symmetric dicarboxylic acid—can drive chemical innovation. The development of an efficient synthesis, primarily through the ring-opening of glutaric anhydride, has provided medicinal chemists with a powerful and versatile tool. Its role as a key linker has been instrumental in the success of modern peptide therapeutics and continues to be vital in the development of next-generation drug modalities. For researchers in drug discovery, a thorough understanding of the synthesis and application of this building block is essential for the rational design of complex and effective therapeutic agents.
References
- PrepChem. Synthesis of glutaric acid mono-tert-butyl ester. [Link]
- Google Patents.
- Justia Patents.
- Google Patents. PCSK9 ANTAGONIST BICYCLO-COMPOUNDS (EP 3810129 B1).
- Organic Syntheses.
- Google Patents. METHOD FOR PREPARING SEMAGLUTIDE (EP 3398960 B1).
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
- Google Patents. A kind of synthetic method of semaglutide (CN111944037A).
- Google Patents. Solid-liquid synthesis method of somaglutide (CN112010961A).
- PubMed.
- Google Patents. Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] (AU2002222430B2).
- Organic Syntheses.
- ResearchGate. Green Esterification of Carboxylic Acids Promoted by tert‐Butyl Nitrite. [Link]
- Google Patents. Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid (CN115286504B).
- Google Patents. Synthesis method of semaglutide (CN112028986A).
- ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. [Link]
- Google Patents.
- Organic Syntheses. Glutaric acid. [Link]
- ResearchGate.
- MDPI. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [Link]
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- University of Oxford. Catalytic synergy using Al(III)
- Organic Syntheses. 1-CARBOXY-5-CHLORO-3-OXOPENTAN-1-AMINIUM CHLORIDE. [Link]
- Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. [Link]
- ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]
- UC Davis.
- ResearchGate. Selective extraction of glutaric acid from biological production systems using n-butanol. [Link]
- ResearchGate. Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. [Link]
- ResearchGate.
- ACS Publications. Organic Letters Ahead of Print. [Link]
- ResearchGate. Linkers for Solid-Phase Peptide Synthesis. [Link]
- SpringerLink.
- ResearchGate. Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35. [Link]
- Royal Society of Chemistry. Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN111944037A - A kind of synthetic method of semaglutide - Google Patents [patents.google.com]
- 9. CN112010961A - Solid-liquid synthesis method of somaglutide - Google Patents [patents.google.com]
- 10. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Solubility of 5-Tert-butoxy-5-oxopentanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-tert-butoxy-5-oxopentanoic acid, a key building block in organic synthesis and drug development. In the absence of extensive published quantitative solubility data, this guide focuses on the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and a detailed experimental protocol for researchers to determine its solubility in various organic solvents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the solubility behavior of this compound for applications in process development, formulation, and quality control.
Introduction to this compound
This compound, also known as mono-tert-butyl glutarate, is a dicarboxylic acid monoester. Its structure features a five-carbon chain with a carboxylic acid at one terminus and a tert-butyl ester at the other. This bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions.
The solubility of this compound in organic solvents is a critical parameter that influences its handling, reaction kinetics, purification, and formulation. A clear understanding of its solubility profile is therefore essential for optimizing synthetic routes and developing robust manufacturing processes.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C9H16O4 | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Appearance | Liquid at room temperature | |
| Melting Point | 17 °C | [3] |
| Boiling Point | 105 °C at 2 mmHg | [3] |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [1][2] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.
2.1. Molecular Structure and Polarity Analysis
This compound possesses both polar and non-polar characteristics:
-
Polar Features: The terminal carboxylic acid group (-COOH) is highly polar and capable of forming hydrogen bonds as both a donor and an acceptor. The ester group (-COO-) also contributes to the polarity of the molecule.
-
Non-polar Features: The butyl portion of the tert-butoxy group and the aliphatic carbon chain are non-polar.
The overall polarity of the molecule is a balance between these competing features. Due to the presence of the carboxylic acid, the molecule has a significant polar character.
2.2. Predictive Solubility Profile
Based on its structure, we can predict the solubility of this compound in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the solute. Therefore, good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents have dipole moments and can interact with the polar groups of the solute. Good to moderate solubility is anticipated. For instance, a structurally similar long-chain dicarboxylic acid mono-tert-butyl ester is reported to be soluble in highly polar organic solvents like N,N-dimethylformamide.[4]
-
Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aliphatic chain and tert-butyl group will have some affinity for these solvents. However, the highly polar carboxylic acid group will significantly limit solubility in non-polar solvents. Sparingly soluble to insoluble behavior is expected.
Experimental Determination of Solubility
Given the limited availability of public data, experimental determination is the most reliable method to ascertain the solubility of this compound in specific organic solvents. The following protocol provides a standardized procedure for this determination.
3.1. Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
3.3. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of vials.
-
Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
3.4. Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau, indicating that equilibrium has been achieved.
-
Method Validation: The analytical method (HPLC or UV-Vis) must be validated for linearity, accuracy, and precision.
-
Replicates: Perform the experiment in triplicate for each solvent to assess the reproducibility of the results.
Discussion and Practical Implications
The solubility data obtained from the experimental protocol will have significant practical implications for researchers and drug development professionals:
-
Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing efficient crystallization processes for purification.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is fundamental to developing stable and bioavailable drug products.
Conclusion
References
- PubChem Compound Summary for CID 11424021, 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
- How to determine the solubility of a substance in an organic solvent ?
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- EXPERIMENT 1 DETERMIN
- Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Journal of Chemical Information and Modeling - ACS Public
Sources
physical and chemical characteristics of 5-Tert-butoxy-5-oxopentanoic acid
An In-depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid
Introduction
This compound, also known as glutaric acid mono-tert-butyl ester, is a bifunctional organic compound of significant interest in chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates both a free carboxylic acid and a tert-butyl ester. This unique arrangement allows for selective chemical transformations, making it a valuable building block and linker molecule. The tert-butyl ester group serves as a robust protecting group for one of the carboxylic acid functionalities of glutaric acid, which can be selectively removed under acidic conditions, while the free carboxylic acid remains available for a wide range of reactions, such as amide bond formation. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and applications, tailored for researchers and drug development professionals.
Part 1: Physicochemical Characteristics
The distinct physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions. These properties are a direct consequence of its molecular structure, which features a polar carboxylic acid head and a more nonpolar, sterically hindered tert-butyl ester tail.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [1] |
| Synonyms | This compound, Glutaric acid mono-tert-butyl ester, 4-tert-Butoxycarbonylbutanoic acid | [2][3] |
| CAS Number | 63128-51-8 | [4][5] |
| Molecular Formula | C₉H₁₆O₄ | [1][4] |
| Molecular Weight | 188.22 g/mol | [1][4] |
| Physical Form | Liquid above 17°C, Solid below 17°C | [6] |
| Melting Point | 17 °C | [3][6] |
| Boiling Point | 105 °C @ 2 mmHg (2.67 mbar) | [3][6] |
| Density | 1.073 ± 0.06 g/cm³ | [3][6] |
| pKa | 4.62 ± 0.10 | [3] |
Structural Representation
The molecular structure is fundamental to its reactivity. The presence of both a nucleophilic/basic carboxylate and a sterically demanding, acid-labile ester dictates its chemical behavior.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established laboratory procedures. [2]
-
Reaction Setup: To a solution of potassium tert-butoxide (1.2 equivalents, e.g., 14.0 g) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask equipped with a magnetic stirrer, add glutaric anhydride (1.0 equivalent, e.g., 11.4 g) portion-wise at room temperature.
-
Expert Insight: The portion-wise addition helps to control the exothermic reaction that occurs upon mixing.
-
-
Reaction: Stir the reaction mixture at 40°C for 15-30 minutes after the initial exothermic reaction subsides to ensure the reaction goes to completion.
-
Solvent Removal: Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in water (e.g., 100 mL). Add ethyl acetate (e.g., 50 mL) to the aqueous solution.
-
pH Adjustment: While cooling the mixture in an ice bath, adjust the pH of the aqueous layer to ~4 using 10% hydrochloric acid.
-
Trustworthiness: This step is critical. The initial product is the potassium salt. Acidification protonates the salt to form the desired free carboxylic acid, which is more soluble in the organic layer. Maintaining a pH of ~4 ensures complete protonation without risking acid-catalyzed hydrolysis of the tert-butyl ester.
-
-
Extraction: Separate the organic (ethyl acetate) layer. Wash the aqueous layer again with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a liquid or low-melting solid. [2]
Purification
For most applications, the product obtained from this procedure is of sufficient purity (>95%). If higher purity is required, purification can be achieved by vacuum distillation, taking advantage of its boiling point of 105 °C at 2 mmHg. [6]
Part 4: Chemical Reactivity and Applications
The utility of this compound stems from the orthogonal reactivity of its two functional groups. The free carboxylic acid can undergo standard transformations while the tert-butyl ester remains intact, serving as a latent carboxylic acid.
Reactivity Profile
-
At the Carboxylic Acid: The free -COOH group can be readily converted into amides, esters, or acid chlorides using standard coupling reagents (e.g., EDC, DCC, HATU) or thionyl chloride, respectively. This allows for its conjugation to amines, alcohols, or other nucleophiles.
-
At the Tert-butyl Ester: The -COO(tBu) group is stable to most basic, nucleophilic, and reductive conditions. Its primary mode of cleavage is through acidolysis. [7]Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane efficiently removes the tert-butyl group, liberating the second carboxylic acid and releasing isobutylene and carbon dioxide as byproducts. [8]
Caption: Reaction pathways for this compound.
Applications in Research and Drug Development
The unique properties of this molecule make it a valuable tool for scientists:
-
Linker Chemistry: It is frequently used as a homobifunctional linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates). One end attaches to a targeting moiety and the other to a payload, with the glutarate chain providing spatial separation.
-
Peptide and Polymer Synthesis: In solid-phase peptide synthesis, it can be used to introduce a dicarboxylic acid moiety. The tert-butyl group provides orthogonal protection that can be removed at a later stage. [9][10]* Prodrug Design: The tert-butyl ester can be part of a prodrug strategy. For instance, derivatives of L-γ-methyleneglutamic acid have been synthesized as tert-butyl esters to improve cell permeability and anticancer activity. [11]
Part 5: Safety and Handling
As a corrosive acidic liquid, proper personal protective equipment (PPE) is mandatory when handling this compound.
-
GHS Classification: Causes serious eye damage (H318). [1][4]* Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. [1][6]* Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents. [6]* Storage: Keep in a dark place under an inert atmosphere at room temperature. [4][12]
References
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4. National Center for Biotechnology Information.
- PubChem. (n.d.). (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of glutaric acid mono-tert-butyl ester.
- Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Hettikankanamage, M. I., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(21), 7243.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. echemi.com [echemi.com]
- 4. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.cn]
- 5. This compound | 63128-51-8 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 63128-51-8|5-(tert-Butoxy)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]
5-Tert-butoxy-5-oxopentanoic acid suppliers and pricing
An In-depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on this compound. It moves beyond a simple cataloging of facts to provide a deeper understanding of its synthesis, applications, and the critical considerations for its procurement and use in a laboratory setting. The structure of this document is designed to logically guide the user from fundamental properties to practical application and sourcing.
Core Characteristics and Physicochemical Properties
This compound, also known as glutaric acid mono-tert-butyl ester, is a bifunctional organic molecule that has gained significant traction as a versatile building block in organic synthesis and drug discovery. Its structure incorporates a free carboxylic acid and a tert-butyl protected carboxylic acid. This differential protection is the cornerstone of its utility, allowing for sequential chemical modifications at either end of the five-carbon chain.
The tert-butyl ester provides steric hindrance that protects the carbonyl group from nucleophilic attack under a variety of reaction conditions. Crucially, it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) that typically leave other ester types, such as methyl or ethyl esters, intact. This orthogonality is a key principle in complex molecule synthesis.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 63128-51-8 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [1] |
| Physical Form | Liquid | |
| Boiling Point | 105 °C (at 2 Torr) | [2] |
| Density | ~1.073 g/cm³ | [2] |
| pKa | 4.62 ± 0.10 | [2] |
| Purity (Typical) | 95% - 97% | [3][4] |
Synthesis Strategy and Rationale
The most common laboratory-scale synthesis of this compound involves the mono-esterification of glutaric anhydride. This approach is efficient and leverages readily available starting materials.
Causality of the Synthetic Route:
-
Starting Material Selection: Glutaric anhydride is an ideal precursor. As a cyclic anhydride, its ring is strained and highly susceptible to nucleophilic attack, facilitating a reaction under mild conditions. This is preferable to starting with glutaric acid itself, which would require statistical mono-esterification, leading to a mixture of di-ester, mono-ester, and unreacted di-acid that is challenging to separate.
-
Nucleophile: Tert-butanol is used as the nucleophile. It attacks one of the carbonyl carbons of the anhydride.
-
Ring Opening: This nucleophilic attack results in the opening of the anhydride ring, concertedly forming the tert-butyl ester at one end and a free carboxylate at the other. A subsequent acidic workup protonates the carboxylate to yield the final product.
This workflow is efficient because the stoichiometry can be precisely controlled, and the ring-opening mechanism ensures that only the mono-ester is formed, minimizing byproduct formation and simplifying purification.
Caption: Synthetic workflow for this compound.
Core Applications in Drug Development and Research
The unique bifunctional nature of this molecule makes it a valuable linker and spacer in several advanced applications.
A. Linker Technology in Bioconjugation
In the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect different molecular entities (e.g., an antibody to a cytotoxic payload). This compound is an excellent candidate for this role.
-
Workflow: The free carboxylic acid can be activated (e.g., using EDC/NHS chemistry) and coupled to an amine on a targeting moiety (like an antibody or a protein-binding ligand). The resulting conjugate now has a terminal tert-butyl ester. This ester can then be deprotected under acidic conditions to reveal a new carboxylic acid, which can be further functionalized or coupled to another molecule, such as a payload or an E3 ligase ligand.
-
Causality: The five-carbon chain acts as a flexible spacer, ensuring that the connected molecules can adopt their optimal conformations without steric clash. The orthogonal protecting group strategy allows for controlled, sequential conjugation, which is critical for building well-defined, homogeneous products.
Sources
The Strategic Importance: A Bifunctional Building Block with Orthogonal Protection
An In-Depth Technical Guide to the Synthetic Utility of 5-Tert-butoxy-5-oxopentanoic Acid
This compound, also known as glutaric acid mono-tert-butyl ester, is a C5-dicarboxylic acid derivative where one carboxyl group is masked as a tert-butyl ester, leaving the other as a free carboxylic acid.[1] This deceptively simple structure is its greatest strength, embodying the principle of orthogonal protection .
An orthogonal protection strategy allows for the selective removal of one protecting group in a molecule without affecting others.[2][3] In this case, the molecule possesses two distinct functionalities with different chemical labilities:
-
The Free Carboxylic Acid: Readily available for a wide range of reactions, most notably amide and ester bond formation through standard coupling protocols.
-
The Tert-Butyl Ester: A robust protecting group that is stable under basic, nucleophilic, and many reductive/oxidative conditions. It is, however, selectively and cleanly cleaved under strong acidic conditions.[4][5]
This orthogonality is the key to its utility, enabling chemists to perform multi-step syntheses with a high degree of control, building complex molecules by addressing one part of the linker at a time.
// Edges Reagent -> Amine [label="Amide Coupling\n(EDC, HATU, etc.)"]; Reagent -> Alcohol [label="Esterification\n(DCC, etc.)"]; Amine -> Intermediate_Amide [style=invis]; Alcohol -> Intermediate_Ester [style=invis]; Intermediate_Amide -> Deprotection; Intermediate_Ester -> Deprotection; Deprotection -> Final_Product_Amide; Deprotection -> Final_Product_Ester; } caption { label = "Figure 1. Synthetic workflow illustrating the orthogonal nature of this compound."; fontsize = 10; fontname = "Arial"; }
Foundational Synthesis
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic ring-opening of glutaric anhydride with a tert-butoxide salt. This method is favored for its high yield and relatively simple workup.
Experimental Protocol: Synthesis from Glutaric Anhydride
This protocol is adapted from established literature procedures.[6]
Objective: To synthesize glutaric acid mono-tert-butyl ester via ring-opening of glutaric anhydride.
Materials:
-
Glutaric Anhydride (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF.
-
To this stirring solution, add glutaric anhydride portion-wise at ambient temperature. An exothermic reaction will be observed.
-
After the addition is complete, stir the reaction mixture at 40°C for approximately 15-20 minutes to ensure the reaction goes to completion.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities (like unreacted starting material or dialkylated byproducts). Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~4.0 by slowly adding 10% HCl while stirring.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a liquid or low-melting solid.[6][7]
Self-Validation: The progress of the reaction and purity of the final product can be monitored by Thin Layer Chromatography (TLC) or confirmed by ¹H NMR spectroscopy, which will show the characteristic singlet for the nine tert-butyl protons around 1.4 ppm.
Core Applications in Complex Synthesis
The true value of this reagent is realized in its application as a versatile linker, particularly in the fields of peptide synthesis and modern drug discovery.
Peptide Synthesis and Modification
In Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu orthogonal strategy, amino acid side chains (e.g., Aspartic acid, Glutamic acid) are protected as tert-butyl esters to prevent their interference during peptide chain elongation.[4][5] this compound can be used to introduce a glutamic acid analogue or as a C-terminal capping agent. The free carboxylic acid is coupled to the N-terminal amine of the growing peptide chain using standard coupling reagents. The tert-butyl group remains intact during the basic conditions (piperidine) used for Fmoc removal but is cleaved during the final acidic cleavage from the resin.[5]
Linker Chemistry in Drug Development
The bifunctional nature of this compound makes it an ideal linker for connecting two different molecular entities. This is a central concept in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
PROTACs: These molecules consist of two ligands connected by a linker: one binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase.[8] this compound is frequently used as a component of the linker chain.[8] A typical strategy involves coupling its free acid to a functional group on one ligand, followed by deprotection of the tert-butyl ester and subsequent coupling of the newly revealed carboxylic acid to the second ligand.
The Chemistry of Deprotection: Cleaving the Tert-Butyl Ester
The removal of the tert-butyl ester is a critical final step in many synthetic sequences. The reaction is reliably achieved with strong acids, most commonly trifluoroacetic acid (TFA).
Mechanism: The cleavage proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The ester oxygen is protonated by the strong acid, making the tert-butyl group a better leaving group. It departs as the highly stable tertiary carbocation, which is then quenched.
The Role of Scavengers: The released tert-butyl cation is a powerful electrophile. In complex molecules, especially peptides, it can re-alkylate nucleophilic side chains, such as those of Tryptophan (Trp) or Methionine (Met).[9] To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Triisopropylsilane (TIS) is a common choice, as it efficiently traps the cation through hydride transfer.[4]
Deprotection Conditions Comparison
| Reagent Cocktail | Conditions | Target Application | Key Considerations |
| TFA / DCM (50:50 v/v) | Room Temp, 1-2 hours | General purpose, robust substrates | Standard conditions, effective but can cause side reactions with sensitive groups.[10] |
| TFA / H₂O / TIS (95:2.5:2.5 v/v/v) | Room Temp, 2-4 hours | Peptide cleavage from resin | "Reagent K" variant; TIS and water act as scavengers for cations and other reactive species.[4] |
| Aqueous Phosphoric Acid (85%) | Room Temp to 50°C | Milder, selective deprotection | Environmentally benign; tolerates groups like Cbz, benzyl esters, and TBDMS ethers.[11][12] |
| Zinc Bromide (ZnBr₂) in DCM | Room Temp, hours to days | High selectivity | Can cleave tBu esters in the presence of other highly acid-labile groups like N-Boc, though selectivity depends heavily on the substrate.[11][13] |
Experimental Protocol: General TFA-Mediated Deprotection
Objective: To cleave the tert-butyl ester to reveal the free carboxylic acid.
Materials:
-
Tert-butyl ester protected compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, 2-5% v/v)
Procedure:
-
Dissolve the tert-butyl ester-containing substrate in anhydrous DCM.
-
If the substrate contains sensitive functional groups (e.g., Trp), add TIS to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an equal volume of TFA to the stirring solution (for a 50% TFA in DCM final concentration).
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]
-
The crude carboxylic acid can be purified by co-evaporation with a solvent like toluene (to azeotropically remove residual TFA), precipitation in cold diethyl ether, or chromatography.
Safety Note: Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, safety goggles).[7]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool that enables controlled, sequential chemical transformations. Its value lies in the robust, reliable orthogonality between its free carboxylic acid and its acid-labile tert-butyl ester. This property allows chemists to construct complex molecular architectures with precision, making it an indispensable building block in fields ranging from automated peptide synthesis to the development of next-generation therapeutics like PROTACs. Understanding the principles behind its synthesis, coupling, and deprotection is fundamental for any scientist aiming to leverage its full synthetic potential.
References
- PrepChem. (n.d.). Synthesis of glutaric acid mono-tert-butyl ester. PrepChem.com. [Link]
- Wikipedia. (2024). Protecting group. In Wikipedia. [Link]
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
- Pande, S. A. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic-Chemistry.org. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
- AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: A Versatile Linker and Building Block in Modern Drug Discovery
Core Concepts: The Molecular Logic of a Bifunctional Reagent
5-Tert-butoxy-5-oxopentanoic acid, also known as glutaric acid mono-tert-butyl ester, is a derivative of pentanedioic acid. Its utility in complex chemical synthesis stems from its bifunctional nature: it possesses a free carboxylic acid at one end and a sterically hindered tert-butyl ester at the other. This differential reactivity is the cornerstone of its application.
The free carboxylic acid provides a reactive handle for coupling reactions, most commonly forming stable amide bonds with primary or secondary amines. The tert-butyl ester, conversely, serves as a robust protecting group for the second carboxylic acid. It remains inert under standard amide coupling conditions but can be selectively cleaved under acidic conditions to liberate the terminal carboxyl group for subsequent reactions. This orthogonal reactivity allows for the sequential and controlled assembly of complex biomolecules.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [1] |
| Synonyms | Pentanedioic acid, 1-(1,1-dimethylethyl) ester; Glutaric acid mono-tert-butyl ester | [2][3] |
| CAS Number | 63128-51-8 | [2][4] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid above 17°C, solid below 17°C | [2][3] |
| Melting Point | 17 °C | [2] |
| Boiling Point | 105 °C at 2 mmHg | [2] |
| Density | 1.073 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥95-98% | [5][6] |
Spectroscopic Data: While specific spectra vary by instrument and conditions, typical characterization data includes:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is consistent with the chemical structure, showing characteristic peaks for the tert-butyl group and the aliphatic chain.[3]
-
Mass Spectrometry: The compound's mass can be confirmed using techniques like GC-MS.[1]
-
Purity Analysis: Purity is often determined by Gas Chromatography (GC).[3]
Synthesis and Derivatization
This compound and its derivatives are often synthesized from L-glutamic acid.[7][8] A general approach involves the protection of the amino group and the selective esterification of the gamma-carboxyl group, followed by further modifications. For instance, a common key intermediate, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, is derived from L-glutamic acid through suitable protection and selective reduction steps.[7] This intermediate can then be used in various synthetic pathways, such as Wittig reactions, to generate a diverse range of α-amino acids.[7]
The true power of this molecule lies in its role as a foundational linker, enabling the connection of two different molecular entities.
Caption: Sequential bioconjugation workflow using the subject reagent.
Core Applications in Drug Development and Research
Bifunctional Linkers for Bioconjugation
Linkers are essential components in bioconjugation, covalently connecting a biomolecule to another functional molecule, such as a therapeutic payload or a fluorescent probe. This compound serves as a non-cleavable linker foundation.[9] Its aliphatic chain provides spacing and flexibility between the conjugated molecules, which can be critical for maintaining the biological activity of each component.
The typical strategy involves:
-
First Conjugation: The free carboxylic acid is activated (e.g., with EDC/NHS) and reacted with a nucleophile (commonly an amine) on the first biomolecule.
-
Deprotection: The tert-butyl ester is removed using an acid like trifluoroacetic acid (TFA), exposing the second carboxylic acid.
-
Second Conjugation: This newly exposed acid is then available for a second coupling reaction with another molecule.
This controlled, stepwise approach is fundamental in constructing complex architectures like ADCs, where a cytotoxic drug is linked to a target-specific antibody.[9][10]
Protected Amino Acid Derivative in Peptide Synthesis
In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at reactive functional groups.[11][12] Derivatives of this compound, such as (S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid (H-Glu(OtBu)-OH), are valuable building blocks.[8][13] Here, the tert-butyl group serves to protect the side-chain carboxyl group of glutamic acid.[13]
This protection is advantageous because the tert-butyl ester is stable to the basic conditions often used for Nα-Fmoc deprotection but is easily removed during the final acid-mediated cleavage from the solid-phase resin (e.g., with HF or a TFA "cocktail").[12] This ensures the integrity of the side chain throughout the iterative process of peptide chain elongation.
Field-Proven Experimental Methodologies
The following protocols are illustrative and should be adapted based on the specific substrates and analytical monitoring of the reaction.
Protocol 1: General Procedure for Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the free carboxylic acid of this compound and its subsequent coupling to a primary amine.
Materials:
-
This compound
-
Amine-containing substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI or EDC)[14]
-
N-Hydroxysuccinimide (NHS)[14]
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2-4 hours to form the NHS-ester. The progress can be monitored by TLC or LC-MS.
-
Coupling: In a separate flask, dissolve the amine-containing substrate (1.0-1.1 eq) in anhydrous DCM.
-
Reaction: Add the activated NHS-ester solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous acid (e.g., 1N HCl).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Protocol 2: Tert-Butyl Ester Deprotection
This procedure details the removal of the tert-butyl protecting group to reveal the terminal carboxylic acid.
Materials:
-
Tert-butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane, if other sensitive functional groups are present)
Procedure:
-
Dissolution: Dissolve the tert-butyl ester-protected substrate in anhydrous DCM (e.g., 0.1 M concentration).
-
Cleavage: Add an excess of TFA to the solution. A common mixture is 25-50% TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. It may be necessary to co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
Isolation: The resulting carboxylic acid can often be used directly in the next step or purified further if necessary.
Caption: Logical workflow from starting reagent to final analyzed product.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling to ensure laboratory safety.
-
Hazards: The primary hazard identified is that it causes serious eye damage (H318).[1][2] It may also cause skin and respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors or mists.[2][15] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[5] Recommended storage temperatures can vary, with long-term storage often suggested at -20°C.[2]
-
Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]
Conclusion
This compound is more than a simple aliphatic chain; it is a sophisticated chemical tool that embodies the principles of orthogonal protection and controlled, sequential synthesis. Its bifunctional nature, with a reactive carboxylic acid and a cleavable tert-butyl ester, provides researchers in drug development and chemical biology with a reliable and versatile linker. From constructing complex antibody-drug conjugates to serving as a protected building block in peptide synthesis, its applications are central to creating next-generation therapeutics and research probes. A firm grasp of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
References
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid.
- BATOCHEM. (n.d.). (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid.
- Krall, A., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- PubChem. (n.d.). (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. National Center for Biotechnology Information.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C9H16O4, 25 grams.
- Kim, Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Medicinal Chemistry.
Sources
- 1. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 63128-51-8 [chemicalbook.com]
- 5. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid [myskinrecipes.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aksci.com [aksci.com]
Methodological & Application
using 5-Tert-butoxy-5-oxopentanoic acid in solid-phase peptide synthesis
An In-Depth Technical Guide to the Application of 5-Tert-butoxy-5-oxopentanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Beyond the Native C-Terminus
In the field of peptide chemistry and drug development, the modification of peptides is a critical strategy to enhance their therapeutic properties, such as stability, solubility, and binding affinity. While modifications to the peptide backbone and amino acid side chains are common, the C-terminus offers a unique handle for introducing functionalities that can profoundly alter a peptide's profile. This compound, a derivative of glutaric acid, serves as a bifunctional linker, enabling the extension of the C-terminus. This provides a carboxylic acid group spaced away from the peptide backbone, which is invaluable for conjugation to other molecules, surfaces, or for modulating pharmacokinetic properties.
This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing this compound in the context of modern Fmoc-based solid-phase peptide synthesis (SPPS).
Scientific Principles and Mechanism of Action
The successful application of this compound in SPPS hinges on the principle of orthogonal protection.[1][2][3] In the widely used Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives.[4]
This compound is perfectly suited for this strategy. It possesses two key functional groups:
-
A free carboxylic acid , which is used to couple the molecule to the free amino group of a solid-phase resin (e.g., Rink Amide or Sieber Amide resin) after its initial Fmoc group has been removed.
-
A tert-butyl (tBu) ester , which protects the second carboxylic acid group. This tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection during peptide chain elongation but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[4]
This orthogonality ensures that the linker's terminal carboxyl group remains masked throughout the synthesis and is only revealed during the final cleavage, yielding a peptide with a C-terminal glutaric acid modification.[1][5]
The overall workflow involves first anchoring the linker to the solid support, followed by standard iterative Fmoc-SPPS cycles to build the peptide chain onto the linker. The final acid cleavage step simultaneously removes the peptide from the resin, deprotects the amino acid side chains, and cleaves the linker's tert-butyl ester.
Application Note: Synthesis of a C-Terminally Modified Peptide
This protocol details the manual synthesis of a model peptide with a C-terminal glutaric acid modification on a 0.1 mmol scale using Rink Amide resin.
Materials and Reagents
| Reagent/Material | Purpose |
| Rink Amide MBHA Resin | Solid support for peptide amide synthesis |
| This compound | Linker |
| Fmoc-protected Amino Acids | Building blocks for peptide chain |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Solvent for washing |
| Piperidine | Reagent for Fmoc deprotection |
| HBTU / HATU | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Activator base for coupling |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection agent |
| Triisopropylsilane (TIS) | Cation scavenger for cleavage |
| Deionized Water (H₂O) | Scavenger for cleavage |
| Cold Diethyl Ether | For peptide precipitation |
| Solid Phase Synthesis Vessel | Reaction vessel |
| Mechanical Shaker | For agitation |
Experimental Protocol: Step-by-Step Methodology
1. Resin Preparation and Swelling
-
Place the Rink Amide resin (0.1 mmol) into a solid-phase synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 60 minutes with gentle agitation.[6]
-
Drain the DMF from the vessel.
2. Initial Fmoc Deprotection of the Resin
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
3. Linker Activation and Coupling
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF (approx. 3 mL).
-
Allow the activation to proceed for 2-3 minutes.
-
Add the activated linker solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
To confirm completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (yellow beads) indicates the successful consumption of all primary amines.
-
Drain the coupling solution and wash the resin with DMF (5 times).
4. Peptide Chain Elongation (Standard Fmoc-SPPS Cycle) This cycle is repeated for each amino acid in the sequence.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, add fresh solution, and agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
Perform a Kaiser test to monitor reaction completion. If the test is positive (blue beads), the coupling can be repeated.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
5. Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DMF (5 times), followed by DCM (5 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail. For most standard peptides, Reagent K is effective: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). A simpler cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7][8]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol scale).
-
Agitate the mixture gently for 2-4 hours at room temperature.[4]
-
Filter the resin through a syringe filter and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
6. Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.[4]
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the tube to pellet the crude peptide. Carefully decant the ether.
-
Wash the peptide pellet twice by resuspending in cold ether, centrifuging, and decanting.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum to yield the crude product.
Data Presentation: Cleavage Cocktails
The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues that are prone to alkylation by carbocations generated during deprotection.[9][10]
| Cleavage Cocktail (v/v) | Composition | Application Notes |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Standard cocktail for simple peptides without sensitive residues like Cys, Met, or Trp. TIS is a scavenger for tert-butyl cations.[7] |
| TFA / TIS / H₂O / EDT | 94% / 1% / 2.5% / 2.5% | Recommended for peptides containing Trp. Ethanedithiol (EDT) is a more effective scavenger for protecting Trp from modification. |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / TIS | 82.5% / 5% / 5% / 5% / 2.5% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Linker Coupling (Positive Kaiser test after step 3) | 1. Insufficient activation time or reagents. 2. Poor quality coupling reagents or linker. 3. Steric hindrance on the resin. | 1. Recouple using fresh reagents. 2. Allow for a longer coupling time (up to 4 hours). 3. Ensure reagents are fresh and anhydrous. |
| Low Peptide Yield After Cleavage | 1. Incomplete cleavage from the resin. 2. Peptide loss during ether precipitation (if peptide is very small or hydrophilic). 3. Aggregation during synthesis leading to chain truncation. | 1. Extend cleavage time to 4 hours. 2. Use a larger volume of ether and ensure it is ice-cold. 3. For difficult sequences, consider using pseudoproline dipeptides or alternative coupling agents like HATU. |
| Extra Peaks in HPLC/MS of Crude Product | 1. Deletion sequences from incomplete coupling during SPPS. 2. Side-product formation from scavengers reacting with the peptide. 3. Alkylation of sensitive residues (Trp, Cys, Met) due to insufficient scavenging.[9] | 1. Double-couple each amino acid during synthesis. 2. Use a capping step (e.g., with acetic anhydride) after each coupling. 3. Select the appropriate cleavage cocktail from the table based on the peptide sequence. |
| tBu Group on Linker Not Cleaved (+56 Da mass addition) | 1. Insufficient cleavage time or TFA strength. 2. Water content in TFA is too high, reducing its effectiveness. | 1. Ensure cleavage time is at least 2 hours. 2. Use fresh, high-purity TFA for the cleavage cocktail. 3. Re-subject the crude peptide to the cleavage cocktail. |
References
- Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. [Link]
- Mishra, V., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- ResearchGate. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Loffet, A., & Bihan, D. L. (2015). Cleavage of synthetic peptides.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]
- Jensen, K. J., & Alsina, J. (2002). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in Enzymology. [Link]
- Atherton, E., et al. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. International Journal of Peptide and Protein Research. [Link]
- Semantic Scholar. (n.d.). Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides. Semantic Scholar. [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
- Frontiers. (2024).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. PubChem. [Link]
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- ThaiScience. (n.d.). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. ThaiScience. [Link]
- National Institutes of Health. (n.d.). (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. PubChem. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Use of 5-Tert-butoxy-5-oxopentanoic Acid as a Versatile Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] The design of these heterobifunctional molecules, which consist of a POI ligand and an E3 ligase ligand, is critically dependent on the chemical linker that tethers them.[] The linker is not merely a spacer but a crucial determinant of the PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[5][] This guide provides an in-depth technical overview and detailed experimental protocols for the application of 5-tert-butoxy-5-oxopentanoic acid, a flexible aliphatic linker, in the synthesis of PROTACs.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs function catalytically by bringing a target protein and an E3 ubiquitin ligase into close proximity.[2][3][7] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[8] The success of this process hinges on the linker's ability to allow the two ligands to bind their respective proteins simultaneously and to orient the resulting ternary complex in a conformation suitable for ubiquitination.
Aliphatic chains are a common and effective class of linkers due to their synthetic accessibility and conformational flexibility.[5][9][10] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[5] this compound (also known as glutaric acid mono-tert-butyl ester) is an exemplary bifunctional building block for this purpose. It features a free carboxylic acid for amide bond formation and a tert-butyl ester, which serves as a robust protecting group for a second carboxylic acid functionality. This orthogonal handle is critical for the sequential and controlled synthesis of the PROTAC molecule.
Mechanism of PROTAC Action
The fundamental mechanism involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex, leading to targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Properties and Advantages of this compound
This linker is a valuable tool for PROTAC synthesis due to its distinct structural features.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [11][12] |
| Molecular Weight | 188.22 g/mol | [11][12] |
| CAS Number | 63128-51-8 | [11] |
| Appearance | White Crystalline Powder (Typical) | [9] |
| Key Functional Groups | 1x Carboxylic Acid, 1x Tert-butyl Ester | [13] |
Key Advantages:
-
Bifunctionality with Orthogonal Protection: The free carboxylic acid allows for immediate coupling, while the tert-butyl ester protects the other end. This ester is stable to many reaction conditions used for amide bond formation but can be selectively cleaved under acidic conditions, enabling a stepwise and controlled synthetic strategy.[14][15]
-
Conformational Flexibility: The five-carbon aliphatic chain provides a high degree of rotational freedom, which can be crucial for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination within the ternary complex.[5][10]
-
Synthetic Tractability: As a simple alkyl chain, it is readily incorporated using standard and reliable amide coupling reactions, which are among the most well-established transformations in medicinal chemistry.[10][16][17]
-
Modulation of Physicochemical Properties: While alkyl chains can increase lipophilicity, the terminal carboxylic acid groups (after deprotection) can influence the overall polarity and solubility of the final PROTAC molecule.[][10]
Caption: Structure of this compound.
Experimental Protocol: Synthesis of a PROTAC
This section details a generalized, three-part protocol for synthesizing a PROTAC using this compound, starting from a POI ligand containing a primary or secondary amine (POI-NH₂) and an E3 ligase ligand also containing an amine (E3-NH₂).
Part A: Coupling of Linker to POI Ligand
This step forms an amide bond between the free carboxylic acid of the linker and the amine on the POI ligand. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and highly efficient method for this transformation.[16][18]
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| POI-NH₂ | 1.0 | Starting Material |
| This compound | 1.1 | Linker |
| HATU | 1.2 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF (N,N-Dimethylformamide) | - | Solvent |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the POI-NH₂ (1.0 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) to this solution.
-
Coupling Reaction: Add the POI-NH₂/DIPEA solution dropwise to the activated linker solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by LC-MS or TLC until the starting material (POI-NH₂) is consumed (typically 2-16 hours).
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (POI-Linker-OtBu) by flash column chromatography.
Causality Behind Choices:
-
Anhydrous Conditions: Amide coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated ester intermediate and reduce yield.
-
DIPEA: This hindered amine base is required to deprotonate the amine starting material and neutralize the HCl byproduct of the reaction without competing as a nucleophile.
Part B: Deprotection of the Tert-butyl Ester
This crucial step exposes the second carboxylic acid, preparing the intermediate for coupling to the E3 ligase ligand. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, as it efficiently cleaves the tert-butyl ester while leaving most other functional groups intact.[19][20][21]
Materials & Reagents:
| Reagent | Concentration/Volume | Purpose |
| POI-Linker-OtBu | 1.0 | Starting Material |
| Dichloromethane (DCM) | - | Solvent |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | Deprotection Agent |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified POI-Linker-OtBu intermediate in DCM.
-
Acid Treatment: Add TFA to the solution to achieve a final concentration of 20-50% (v/v). Note: The reaction is often accompanied by bubbling as isobutylene gas is formed.[20]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and should be monitored by LC-MS. Complete conversion is usually observed within 1-4 hours.[22]
-
Removal of Acid: Upon completion, remove the DCM and excess TFA under reduced pressure. It is often beneficial to co-evaporate the residue with a solvent like toluene to ensure all traces of TFA are removed.[21]
-
Isolation: The resulting crude product (POI-Linker-OH) is often used directly in the next step without further purification, assuming clean conversion.
Causality Behind Choices:
-
TFA/DCM: This combination provides a strongly acidic medium that facilitates the formation of a stable tert-butyl cation, leading to the cleavage of the ester.[21] DCM is an excellent solvent for most organic molecules and is inert to the acidic conditions.
Part C: Coupling of Intermediate to E3 Ligase Ligand
This final step assembles the complete PROTAC molecule by forming a second amide bond.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| POI-Linker-OH | 1.0 | Starting Material |
| E3-NH₂ | 1.1 | E3 Ligase Ligand |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Activation: Under an inert atmosphere, dissolve the crude POI-Linker-OH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature.
-
Amine Addition: In a separate flask, dissolve the E3-NH₂ ligand (1.1 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the E3-NH₂/DIPEA solution to the activated intermediate solution.
-
Reaction Monitoring: Stir at room temperature and monitor by LC-MS for the formation of the final PROTAC product (typically 4-24 hours).
-
Work-up and Final Purification: Once the reaction is complete, perform an aqueous work-up similar to Part A. The final purification of the PROTAC molecule is critical and is typically achieved using preparative reverse-phase HPLC to ensure high purity for biological evaluation.
Synthetic Workflow Diagram
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 5. chempep.com [chempep.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. precisepeg.com [precisepeg.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of PROTACs Utilizing 5-Tert-butoxy-5-oxopentanoic Acid
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of protein degradation.[5]
The design of the linker, including its length, composition, and attachment points, is a multi-parameter optimization process that is crucial for the successful development of a PROTAC.[2][5] Among the vast array of chemical motifs used in linker synthesis, alkyl and polyethylene glycol (PEG) chains are the most common.[3][] This guide focuses on a versatile and strategic building block for alkyl-based linkers: 5-tert-butoxy-5-oxopentanoic acid . This molecule is an ideal starting point for a modular PROTAC synthesis strategy due to its bifunctional nature: a carboxylic acid for coupling and a tert-butyl ester that serves as a robust protecting group for a second carboxylic acid functionality.[6][7]
This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound, guiding researchers through the key stages of E3 ligase ligand conjugation, deprotection, and final coupling with a POI ligand.
PROTAC Mechanism of Action: A Linker-Mediated Process
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to catalyze further degradation cycles.[2]
Synthetic Strategy Overview
The synthesis of a PROTAC using this compound follows a logical, three-stage workflow. This modular approach allows for the synthesis of PROTAC libraries by varying the E3 ligase ligand and the POI ligand.
-
Stage 1: Amide Coupling of the Linker to the E3 Ligase Ligand. The free carboxylic acid of this compound is activated and coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or VH032 for VHL).[9][10]
-
Stage 2: Deprotection of the Tert-butyl Ester. The tert-butyl ester protecting group is removed under acidic conditions to reveal a terminal carboxylic acid on the linker-E3 ligase ligand conjugate.[11][12]
-
Stage 3: Final Amide Coupling to the POI Ligand. The newly exposed carboxylic acid is activated and coupled to an amine-functionalized POI ligand to yield the final PROTAC molecule.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Major chemical suppliers | Linker starting material |
| Amine-functionalized E3 Ligase Ligand | Custom synthesis/Commercially available | E3 Ligase binding moiety |
| Amine-functionalized POI Ligand | Custom synthesis/Commercially available | POI binding moiety |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Major chemical suppliers | Amide coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | Major chemical suppliers | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Major chemical suppliers | Reaction solvent |
| Trifluoroacetic acid (TFA) | Major chemical suppliers | Deprotection reagent |
| Anhydrous Dichloromethane (DCM) | Major chemical suppliers | Reaction and deprotection solvent |
| Saturated Sodium Bicarbonate Solution | Lab preparation | Aqueous workup |
| Brine | Lab preparation | Aqueous workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major chemical suppliers | Drying agent |
| Ethyl Acetate (EtOAc) | Major chemical suppliers | Extraction solvent |
| HPLC Grade Solvents (Acetonitrile, Water) | Major chemical suppliers | Purification |
Protocol 1: Synthesis of the Protected Linker-E3 Ligase Conjugate
This protocol details the amide coupling of this compound to an amine-functionalized E3 ligase ligand. HATU is a common and efficient coupling reagent for forming amide bonds.[13]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add DIPEA (3.0 equivalents). Allow the mixture to stir for 5 minutes. Then, add HATU (1.2 equivalents) portion-wise. The base is crucial to deprotonate the amine and neutralize any acidic byproducts.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected Linker-E3 Ligase conjugate.
-
Characterization: Confirm the identity and purity of the product using LC-MS and ¹H NMR spectroscopy.
Protocol 2: Deprotection of the Tert-butyl Ester
This step removes the tert-butyl protecting group to reveal the terminal carboxylic acid necessary for the final coupling step. Trifluoroacetic acid is a standard reagent for this transformation.[12][14]
-
Reaction Setup: Dissolve the purified protected Linker-E3 Ligase conjugate (1.0 equivalent) from Protocol 1 in anhydrous DCM.
-
Addition of TFA: To the solution, add an equal volume of trifluoroacetic acid (TFA), creating a 1:1 TFA/DCM mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by LC-MS. The product will have a mass corresponding to the loss of the tert-butyl group (-56 Da).
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a suitable solvent like toluene (2x).
-
Final Product: The resulting crude deprotected Linker-E3 Ligase conjugate (as a TFA salt) is typically used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC Molecule
This final step couples the deprotected linker-E3 ligase conjugate with an amine-functionalized POI ligand.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude deprotected Linker-E3 Ligase conjugate (1.0 equivalent) from Protocol 2 and the amine-functionalized POI ligand (1.2 equivalents) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add DIPEA (4.0-5.0 equivalents). The excess base is required to neutralize the TFA salt of the amine from the previous step and to facilitate the coupling reaction. Allow the mixture to stir for 5 minutes. Then, add HATU (1.5 equivalents) portion-wise.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, high-purity PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.[8][15]
Conclusion and Future Perspectives
The use of this compound provides a robust and modular platform for the synthesis of PROTACs. The protocols outlined in this guide offer a clear and logical pathway for researchers to construct these complex molecules. By systematically varying the E3 ligase and POI ligands, extensive structure-activity relationship (SAR) studies can be conducted to optimize PROTAC potency, selectivity, and pharmacokinetic properties.[13] As the field of targeted protein degradation continues to expand, the development of efficient and versatile synthetic strategies, such as the one described herein, will be paramount to accelerating the discovery of novel therapeutics.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Treatment of Cancer. Cold Spring Harbor Perspectives in Medicine, 10(1), a036309. [Link]
- Ciulli, A., & Crews, C. M. (2022). A perspective on the evolution of PROTACs. Essays in Biochemistry, 66(5), 463-472. [Link]
- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1269-1282. [Link]
- Schneekloth, J. S., Jr, & Crews, C. M. (2010). Chemical approaches to controlling protein stability. Chembiochem : a European journal of chemical biology, 11(6), 741–752. [Link]
- The Scientist. (2022).
- Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters, 26(21), 5260-5262. [Link]
- Fischer, E. S., et al. (2015). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Edmondson, S. D., et al. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 10(11), 1564-1569. [Link]
- Gabizon, R., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Zhang, X., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. European Journal of Medicinal Chemistry, 183, 111698. [Link]
- MCE. (n.d.). This compound | PROTAC连接子. MCE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Overcoming Roadblocks in PROTAC Characterizations | The Scientist [the-scientist.com]
- 9. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
amide coupling conditions for 5-Tert-butoxy-5-oxopentanoic acid
An Application Guide to Amide Coupling Conditions for 5-Tert-butoxy-5-oxopentanoic Acid
Introduction: The Central Role of the Amide Bond
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals, making its efficient and reliable construction one of the most frequently performed transformations in medicinal chemistry and drug development.[1][2][3] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, a diverse toolkit of "coupling reagents" has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine to form the desired amide.[5]
This guide provides a detailed examination of the experimental conditions for the amide coupling of This compound , a mono-protected derivative of glutaric acid. The presence of the acid-labile tert-butyl ester protecting group necessitates a careful selection of reagents and conditions to ensure the integrity of the final product. We will explore the mechanistic rationale behind various coupling strategies, provide field-proven protocols, and offer insights to help researchers navigate the complexities of this fundamental reaction.
Understanding the Substrate: this compound
This compound is a C5-dicarboxylic acid in which one carboxyl group is protected as a tert-butyl ester. This structural feature is critical:
-
Orthogonal Protection: The tert-butyl ester is stable to the weakly basic or neutral conditions typical of most amide coupling reactions. However, it can be selectively cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid), which do not affect the newly formed amide bond.[6] This orthogonality is essential for multi-step syntheses.
-
No α-Carbon Chirality: Unlike α-amino acids, this substrate is achiral at the carbons adjacent to the reactive carboxyl group. Therefore, racemization of the carboxylic acid component during activation is not a concern, which simplifies the selection of coupling reagents and additives.[7]
Core Principles of Amide Bond Formation
The formation of an amide bond using coupling reagents is a two-step process that occurs in a single pot.[1]
-
Activation: The coupling reagent reacts with the carboxylic acid to generate a highly reactive intermediate, typically an active ester, anhydride, or acylisourea.[4][5]
-
Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the activating group and forming the thermodynamically stable amide bond.
The choice of coupling reagent, additives, base, and solvent dictates the reaction's efficiency, speed, and the profile of potential side reactions.
Diagram: General Mechanism of Amide Coupling
Caption: The two-stage process of amide bond formation.
Selecting the Optimal Coupling Conditions
No single set of conditions is perfect for every substrate. The choice depends on the amine's reactivity, steric hindrance, and the desired balance of cost, efficiency, and ease of purification.
Carbodiimide-Based Protocols (EDC, DCC, DIC)
Carbodiimides are widely used dehydrating agents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is often the reagent of choice for solution-phase synthesis. Its primary advantage is that the urea byproduct is water-soluble and can be easily removed during an aqueous workup.[7][9]
-
DCC (N,N'-Dicyclohexylcarbodiimide): A cost-effective and popular reagent, but its use is hampered by the formation of dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents and requires filtration for removal.[7][10]
-
DIC (N,N'-Diisopropylcarbodiimide): Offers a compromise, as its corresponding urea byproduct is more soluble in common organic solvents like DCM than DCU, simplifying purification.[11][12]
The Critical Role of Additives (HOBt, Oxyma)
When using carbodiimides, the O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea byproduct. To prevent this and improve efficiency, an additive is almost always required.[9]
-
HOBt (1-Hydroxybenzotriazole): HOBt traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine to form the amide.[9][12][13]
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to HOBt that offers similar benefits in suppressing side reactions and enhancing coupling rates.
Uronium/Aminium Salt Protocols (HBTU, HATU)
These reagents have become the gold standard for rapid and efficient couplings, especially in peptide synthesis.[1][11] They require a stoichiometric amount of a non-nucleophilic base to deprotonate the carboxylic acid.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly popular and robust coupling reagent that rapidly forms an HOBt active ester in situ.[14][15]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Even more reactive than HBTU due to the nitrogen in the pyridine ring of its HOAt core.[11] It is particularly effective for coupling sterically hindered substrates or unreactive amines.[3][11]
Choice of Base and Solvent
-
Base: For uronium salt-mediated couplings, a non-nucleophilic base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[7][15] N-Methylmorpholine (NMM) is a slightly weaker base that can sometimes be advantageous.[14]
-
Solvent: Polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is the most versatile and widely used solvent. Dichloromethane (DCM) and Acetonitrile (ACN) are also excellent choices.[2][4]
Comparative Summary of Coupling Systems
| Coupling System | Reagent(s) | Base | Typical Solvent | Pros | Cons |
| Standard Carbodiimide | EDC • HCl, HOBt | None / DIPEA | DMF, DCM | Cost-effective; water-soluble byproduct (EDC); reliable.[9] | Slower than uronium salts; potential for side reactions without HOBt. |
| Classic Carbodiimide | DCC, HOBt | None | DCM | Very inexpensive. | Insoluble DCU byproduct complicates purification.[7] |
| High-Efficiency Uronium | HBTU or HATU | DIPEA or NMM | DMF | Very fast and highly efficient; low side reactions.[14] | More expensive; requires a stoichiometric base. |
| Specialized Phosphonium | PyBOP | DIPEA | DMF | Excellent for sterically hindered couplings.[11] | Expensive; byproduct removal can be tricky. |
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Standard EDC/HOBt Coupling
This method is robust, cost-effective, and ideal for a wide range of amines. The aqueous workup conveniently removes the EDC byproduct.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC•HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
-
DIPEA (optional, 1-2 eq, if coupling an amine salt, e.g., HCl or TFA salt)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.[9]
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC•HCl (1.2 eq) to the solution in one portion. Stir at 0 °C for 15-30 minutes to allow for pre-activation.[9]
-
Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a salt, add DIPEA (1.1 eq) first, followed by the amine.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[16]
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency HBTU Coupling
This method is ideal for less reactive amines, sterically hindered substrates, or when rapid reaction times are desired.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HBTU (1.1 - 1.2 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF (to make a ~0.1 M solution)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq), HBTU (1.1 eq), and the amine (1.1 eq) in anhydrous DMF.[15][17]
-
Add DIPEA (2.5 eq) to the stirring solution. The solution may turn yellow, which is characteristic of HOBt anion formation.[18]
-
Stir the reaction at room temperature for 30-120 minutes. For particularly difficult couplings, the reaction can be gently heated (40-50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within an hour.[14]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Workflow and Purification Diagram
Caption: A typical workflow for amide coupling and purification.
Conclusion and Best Practices
The successful amide coupling of this compound is readily achievable with modern synthetic methods. For most applications, the EDC/HOBt system offers a reliable and cost-effective solution with a straightforward purification path.[9][19] For more challenging substrates, such as sterically bulky or electron-deficient amines, switching to a more powerful uronium reagent like HATU or HBTU in the presence of DIPEA will typically provide high yields in a shorter timeframe.[3][14]
Key best practices include:
-
Using anhydrous solvents to prevent hydrolysis of activated intermediates.
-
Running reactions under an inert atmosphere to exclude moisture.
-
Carefully monitoring the reaction to avoid prolonged reaction times that could lead to side product formation.
-
Choosing the workup and purification strategy based on the coupling reagents used and the properties of the final amide product.
By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently and efficiently synthesize a diverse range of amides from this compound, advancing their objectives in chemical synthesis and drug discovery.
References
- Current time inform
- Coupling Reagents - Aapptec Peptides
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem
- Amide coupling reaction in medicinal chemistry.
- Commonly used amide/peptide coupling reagents - ResearchG
- Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | ACS Earth and Space Chemistry
- Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | Request PDF - ResearchG
- Video: Prepar
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3
- Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride - Benchchem
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides
- Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis - Benchchem
- What are the best reaction condition for amide coupling using HBTU?
- (Top) Generalised scheme of the amide coupling used to investigate...
- Amide Synthesis - Fisher Scientific
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents - Benchchem
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv
- Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate.
- Application Notes and Protocols for HBTU in Complex Peptide Synthesis - Benchchem
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH
- Process optimization for acid-amine coupling: a c
- Acid-Amine Coupling using HBTU - Organic Synthesis
- Synthesis and pharmacological properties of glutamic acid amides: A review
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec
- Rearrangement of the active ester intermedi
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC - NIH
- A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group - the University of B
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps
- Do side chain carboxylic acids need to be protected in peptide synthesis?
- (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile | The Journal of Organic Chemistry - ACS Public
- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain - RSC Publishing - The Royal Society of Chemistry
- tert-Butyl Esters - Organic Chemistry Portal
- tert-Butyloxycarbonyl protecting group - Wikipedia
- The Amide Functional Group: Properties, Synthesis, and Nomencl
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: A Guide to the Deprotection of 5-Tert-butoxy-5-oxopentanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Tert-Butyl Ester Protecting Group
In the landscape of multistep organic synthesis, particularly in the pharmaceutical and life sciences, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butyl (tBu) ester is a widely employed protecting group for carboxylic acids due to its pronounced stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments.[1] Its steric hindrance effectively shields the carboxylic acid functionality, allowing for selective transformations at other molecular sites.[1]
The utility of the tert-butyl ester lies in its facile and selective removal under acidic conditions. This deprotection proceeds via a carbocation-mediated mechanism, which is a cornerstone of its application in orthogonal protection strategies.[1] This document provides a comprehensive guide to the deprotection of 5-tert-butoxy-5-oxopentanoic acid, a common building block, presenting detailed protocols, mechanistic insights, and a comparative analysis of various methodologies.
Core Principles of Tert-Butyl Ester Deprotection
The cleavage of a tert-butyl ester is predominantly an acid-catalyzed process. The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid.[2][3][4] This is followed by the departure of the stable tert-butyl carbocation, which is subsequently neutralized, typically forming isobutylene gas.[2][5][6] This irreversible decomposition of the protecting group into a volatile byproduct drives the reaction to completion.[1]
Several factors influence the choice of a deprotection method, including the presence of other acid-labile functional groups, the desired reaction scale, and the required purity of the final product. The following sections will delve into the most common and effective methods for the deprotection of this compound.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection - The Industry Standard
Trifluoroacetic acid (TFA) is the most frequently used reagent for the cleavage of tert-butyl esters due to its effectiveness under mild conditions.[2] The reaction is typically performed in a co-solvent like dichloromethane (DCM) at room temperature.[7][8]
Mechanism of TFA-Mediated Deprotection
The deprotection mechanism with TFA involves the protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl carbocation and subsequent formation of isobutylene.
Caption: General mechanism of acid-catalyzed t-butyl ester deprotection.
Experimental Protocol: TFA Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM (a typical concentration is 0.1-0.2 M).[9]
-
Reaction Initiation: To the stirred solution, add an equal volume of TFA (1:1 v/v mixture of TFA and DCM).[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[9][10] Monitor the progress of the reaction by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete disappearance of the starting material.[9]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2][9] To aid in the removal of residual TFA, co-evaporation with DCM or toluene can be performed.[2][9]
-
Precipitation and Isolation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., a small amount of methanol or DCM). Add cold diethyl ether to precipitate the deprotected product, glutaric acid.[2]
-
Washing and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Method 2: Thermal Deprotection - A Reagent-Free Alternative
For substrates that are sensitive to strong acids but thermally stable, thermal deprotection offers a clean, reagent-free alternative. This method involves heating the tert-butyl ester in a suitable solvent, leading to the elimination of isobutylene.[11][12]
Experimental Protocol: Thermal Deprotection
Materials:
-
This compound
-
High-boiling point solvent (e.g., toluene, xylenes, or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle and temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Dissolve the this compound in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux (typically 120-240 °C) and maintain for 15-40 minutes.[11][12]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. Further purification can be achieved by recrystallization.
Method 3: Milder Deprotection Strategies for Sensitive Substrates
In cases where both strong acids and high temperatures are detrimental to the substrate, several milder deprotection methods have been developed.
Aqueous Phosphoric Acid
Aqueous phosphoric acid provides an effective, environmentally benign, and mild alternative for the deprotection of tert-butyl esters.[13] This method is often selective and tolerates other sensitive functional groups.[13][14]
Protocol:
-
To the this compound, add 85 wt% aqueous phosphoric acid.[7]
-
Heat the reaction mixture to 50-70 °C and stir vigorously.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
Lewis Acid Catalysis: Ytterbium Triflate (Yb(OTf)₃) and Zinc Bromide (ZnBr₂)
Lewis acids can also effectively catalyze the cleavage of tert-butyl esters under mild conditions. Ytterbium triflate has been shown to selectively deprotect tert-butyl esters in the presence of other ester functionalities. Zinc bromide in dichloromethane is another mild reagent for this transformation.[15][16]
General Protocol (Lewis Acid):
-
Dissolve the this compound in a suitable solvent (e.g., nitromethane for Yb(OTf)₃ or DCM for ZnBr₂).[15]
-
Add a catalytic amount of the Lewis acid (e.g., 5 mol% Yb(OTf)₃).
-
Stir the reaction at a moderate temperature (e.g., 45-50 °C for Yb(OTf)₃) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up typically involves quenching the reaction, followed by extraction and purification.
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| TFA-Mediated | TFA, DCM | Room Temperature, 2-5 h | High-yielding, reliable, well-established.[2][8] | Harsh for acid-sensitive substrates, corrosive reagent. |
| Thermal | None (solvent only) | 120-240 °C, 15-40 min | Reagent-free, clean byproducts.[11][12] | Requires high temperatures, not suitable for heat-sensitive molecules. |
| Aqueous H₃PO₄ | 85% H₃PO₄ | 50-70 °C | Mild, environmentally friendly, selective.[7][13] | May require heating, work-up involves extraction. |
| Lewis Acid (Yb(OTf)₃) | Yb(OTf)₃ (cat.), nitromethane | 45-50 °C | Mild, highly selective. | Catalyst can be expensive, may require specific solvents. |
| Lewis Acid (ZnBr₂) | ZnBr₂, DCM | Room Temperature | Mild, chemoselective.[15][16] | May require stoichiometric amounts of the reagent. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider extending the reaction time, increasing the temperature (if the substrate is stable), or using a higher concentration of the deprotecting agent.[3][9]
-
Side Reactions: The tert-butyl carbocation generated during deprotection is electrophilic and can react with nucleophilic functional groups within the substrate, leading to t-butylated byproducts.[9][17] The addition of scavengers such as triisopropylsilane (TIS) or water can help to mitigate these side reactions.[3][9]
-
TFA Removal: Complete removal of residual TFA can be challenging. Co-evaporation with a solvent like toluene or DCM is an effective technique.[9] For highly pure products, purification by reversed-phase high-performance liquid chromatography (RP-HPLC) may be necessary.[2]
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the deprotection of this compound.
Conclusion
The deprotection of the tert-butyl ester of this compound is a critical transformation in many synthetic routes. While TFA-mediated deprotection remains the most common and robust method, a variety of alternative procedures are available for substrates that are sensitive to harsh acidic conditions or high temperatures. A thorough understanding of the reaction mechanisms and careful consideration of the substrate's stability are paramount for selecting the optimal deprotection strategy to achieve high yields of the desired glutaric acid.
References
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
- McGrath, M. (2015). How can I deprotect esters using TFA?
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
- S. K. T., S., K. A., R. S., S. S., & I. S. (1998). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 39(18), 2933-2936.
- user55119. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
- Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]
- Bio, M. M., et al. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Organic Process Research & Development, 21(12), 1935-1943. [Link]
- Bio, M. M., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Organic Process Research & Development, 21(12), 1935-1943. [Link]
- ResearchGate. (n.d.). Deprotection of the t-butyl ester group. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. [Link]
- Kaster, S. V., et al. (2004). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 45(38), 7145-7148. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- AMiner. (n.d.). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. [Link]
- Dardonville, C., & Vaufrey, F. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 72(11), 4234-4237. [Link]
- Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- Scribd. (n.d.). TFA Deprotection. [Link]
- PubChem. (n.d.). (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. tert-Butyl Ethers [organic-chemistry.org]
- 15. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Introduction: The Versatile Role of a Bifunctional Linker
An In-Depth Guide to Amide Bond Formation Using 5-Tert-butoxy-5-oxopentanoic Acid
In the landscape of modern drug development, bioconjugation, and materials science, the precise and stable connection of molecular components is paramount. This compound, a derivative of glutaric acid, serves as a critical bifunctional linker. Its structure is deceptively simple, yet it offers sophisticated chemical utility: a terminal carboxylic acid for covalent modification and a tert-butyl ester that acts as a robust, selectively removable protecting group.[1][2] This dual-functionality makes it an invaluable tool for researchers, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), where it can be used to attach cytotoxic payloads to monoclonal antibodies, and in peptide synthesis for creating modified amino acid side chains.[3][4]
This technical guide provides a comprehensive exploration of the reaction between this compound and amines. We will delve into the fundamental chemical principles, provide detailed, field-tested protocols for amide coupling and subsequent deprotection, and offer insights into troubleshooting and optimization.
Part 1: The Underlying Chemical Principles
The Challenge of Direct Amide Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is theoretically possible but practically inefficient under standard laboratory conditions.[5] The primary obstacle is a competing acid-base reaction. Amines are basic and carboxylic acids are acidic; when mixed, they rapidly form a stable ammonium carboxylate salt.[5][6] Overcoming this thermodynamic sink to achieve dehydration and form the amide bond requires extremely high temperatures (often >180°C), conditions that are incompatible with the complex, sensitive molecules prevalent in drug development.
The Necessity of Carboxylic Acid Activation
To facilitate amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[7] This process, known as "activation," is the cornerstone of modern amide synthesis. Carbodiimide reagents, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are among the most common and versatile activating agents used for this purpose.[6][8]
The EDC/NHS Coupling Mechanism: A Two-Step Activation for Enhanced Efficiency
While EDC can directly activate the carboxylic acid, the resulting O-acylisourea intermediate is highly reactive and unstable, particularly in aqueous solutions where it is prone to rapid hydrolysis back to the carboxylic acid.[8][9][10] This hydrolysis pathway competes directly with the desired reaction with the amine, often leading to low product yields.
To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced as an additive.[9][11] The strategy transforms the transient O-acylisourea into a more stable, yet still highly amine-reactive, NHS ester. This two-stage approach significantly improves the efficiency and reproducibility of the conjugation.[9]
The mechanism proceeds as follows:
-
Activation: The carboxyl group of this compound attacks the carbodiimide (EDC), forming the unstable O-acylisourea intermediate.
-
Stabilization: NHS rapidly reacts with the intermediate to form a semi-stable NHS ester, releasing an EDC urea by-product that is typically water-soluble and easily removed.[12]
-
Aminolysis: The primary amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a stable amide bond.
The Role of the Tert-Butyl Ester Protecting Group
The tert-butyl (tBu) ester on the other end of the molecule is a cornerstone of orthogonal synthesis strategies, particularly in peptide chemistry.[1][13] A protecting group is considered orthogonal if it can be removed under conditions that do not affect other protecting groups on the molecule.[1] The tBu group is exceptionally stable under the neutral to basic conditions used for many synthetic transformations, including Fmoc deprotection in solid-phase peptide synthesis (SPPS).[2][13]
Its removal is typically achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[14] The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then quenched by scavengers in the reaction mixture to prevent side reactions. This selective lability allows for precise, stepwise deprotection strategies in complex syntheses.[1][13]
Part 2: Applications in Research and Development
-
Antibody-Drug Conjugates (ADCs): this compound and similar glutarate derivatives are used as "cleavable linkers."[3] The carboxylic acid end is coupled to an amine on the cytotoxic drug. After deprotection, the newly revealed carboxylic acid can be conjugated to lysine residues on a monoclonal antibody, creating an ADC designed to release its payload in the acidic environment of tumor cells.[3][15]
-
Peptide and Protein Modification: The molecule can be coupled to the N-terminus or amine-containing side chains (e.g., lysine) of peptides to introduce a protected carboxylic acid. This allows for further modifications, such as pegylation or attachment to surfaces, after the selective removal of the tBu group.[16]
-
Surface Functionalization: The carboxylic acid can be used to attach the molecule to amine-functionalized surfaces (e.g., nanoparticles, sensor chips). Subsequent deprotection of the tBu ester exposes a terminal carboxylic acid on the surface, which is then available for the covalent immobilization of proteins, antibodies, or other biomolecules.[11]
Part 3: Experimental Protocols
Protocol 1: General Amide Coupling via EDC/NHS Chemistry
This protocol describes a general procedure for coupling this compound to a primary amine-containing substrate in an organic solvent.
Materials and Equipment:
-
This compound
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Amine Solution: In a separate flask, dissolve the amine substrate (1.0-1.2 eq) in the same anhydrous solvent. If the amine is a hydrochloride salt, add a tertiary base like DIPEA (2.5 eq) to neutralize the salt and act as a proton scavenger during the reaction.
-
Activation: Cool the carboxylic acid/NHS solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the NHS ester.
-
Coupling: Add the amine solution dropwise to the activated acid solution at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base and unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove excess NHS and unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl protected amide conjugate.
Protocol 2: Deprotection of the Tert-Butyl Ester
This protocol describes the standard method for cleaving the tBu ester to reveal the terminal carboxylic acid.
Materials and Equipment:
-
tBu-protected amide conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (optional, e.g., Triisopropylsilane (TIS) or water, ~2.5-5% v/v)
-
Round-bottom flask, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the tBu-protected amide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C. Add TFA dropwise. A common cleavage cocktail is 50-95% TFA in DCM (v/v).[14] If the substrate contains other sensitive functional groups (e.g., tryptophan), add a scavenger like TIS (2.5-5%) to trap the liberated tert-butyl cations.[13]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene or DCM several times to completely remove residual TFA.
-
Purification: The resulting carboxylic acid can often be purified by precipitation from a non-polar solvent (e.g., cold diethyl ether) or by reverse-phase HPLC if high purity is required.
Part 4: Data and Workflow Visualization
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Amine Substrate | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| EDC·HCl | 1.2 - 1.5 eq | Ensures complete activation of the carboxylic acid.[12] |
| NHS | 1.1 - 1.3 eq | A slight excess relative to the acid ensures efficient trapping of the O-acylisourea intermediate.[9] |
| Base (DIPEA/TEA) | 2.0 - 3.0 eq | Neutralizes any HCl salts and scavenges the proton released during amide bond formation. |
| Reaction Temp. | 0 °C to RT | Initial activation at 0 °C improves stability; reaction proceeds efficiently at room temperature. |
| TFA for Deprotection | 50 - 95% (v/v in DCM) | High concentration ensures rapid and complete cleavage of the stable tBu ester.[14] |
Experimental Workflow Diagram
Part 5: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive EDC due to hydrolysis. | Use fresh, high-quality EDC. Store it desiccated and allow it to warm to room temperature before opening to prevent moisture condensation.[9] |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent like DMF or add a co-solvent. Ensure all starting materials are fully dissolved before adding EDC. | |
| Amine is not sufficiently nucleophilic. | Consider adding a catalyst like 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). DMAP can act as a potent acyl transfer catalyst, but may increase racemization risk with chiral amines.[18][19] | |
| Multiple By-products | Formation of N-acylurea. | Add the amine promptly after the NHS activation step. Ensure NHS is present to trap the O-acylisourea intermediate before it can rearrange.[10] |
| Di-acylation of the amine (if it has multiple amine groups). | Use a protecting group strategy for the amine or use the amine as the limiting reagent. | |
| Incomplete Deprotection | Insufficient TFA concentration or time. | Increase the concentration of TFA (e.g., from 50% to 95%) or extend the reaction time. Monitor by LC-MS. |
| TFA-labile substrate. | If the substrate is sensitive to strong acid, explore milder deprotection methods, such as using zinc bromide (ZnBr₂) in DCM, although selectivity can be challenging.[20] |
References
- Benchchem. The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis. [URL: https://www.benchchem.com/technical-center/t-butyl-ester-protecting-group]
- Perrin, C. et al. (2020). The Chemistry Behind ADCs. Molecules, 25(20), 4744. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7593922/]
- Chemistry Steps. Amides Preparation and Reactions Summary. [URL: https://www.chemistrysteps.
- Benchchem. Cleavage of the tert-butyl ester without affecting other functional groups. [URL: https://www.benchchem.com/faqs/cleavage-of-the-tert-butyl-ester-without-affecting-other-functional-groups]
- Weiss, M. S. et al. (2009). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 74(19), 7508-7511. [URL: https://pubmed.ncbi.nlm.nih.gov/19731949/]
- LibreTexts Chemistry. (2022). Chemistry of Amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_Nucleophilic_Acyl_Substitution/21.07%3A_Chemistry_of_Amides]
- Reddy, V. G. et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(33), 4473-4476. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3799863/]
- Benchchem. Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions. [URL: https://www.benchchem.com/technical-center/edc-nhs-coupling-for-amino-peg2-c2-acid-reactions]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
- Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.com/us/en/technical-support/research-articles-and-resources/chemistry-resources/organic-chemistry-reagents-and-reactions/amide-synthesis.html]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
- Benchchem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. [URL: https://www.benchchem.com/technical-center/tert-butyl-protecting-group-for-serine]
- Mondaq. Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.mondaq.com/renewables/1301716/protecting-groups-in-peptide-synthesis-a-detailed-guide]
- Dardonville, C., & Goon, L. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(19), 7483-7486. [URL: https://pubs.acs.org/doi/10.1021/jo061093g]
- Wu, Y. et al. (2004). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Organic Letters, 6(24), 4407-4410. [URL: https://www.researchgate.net/publication/8140364_A_Mild_and_Selective_Method_for_the_Cleavage_of_tert-Butyl_Esters]
- Spherotech Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [URL: https://www.spherotech.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. [URL: https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbodiimide-crosslinker-chemistry.html]
- ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [URL: https://www.researchgate.
- Liu, Y. et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Electroanalysis, 25(3), 765-771. [URL: https://onlinelibrary.wiley.com/doi/10.1002/elan.201200569]
- Marcantoni, E. et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. [URL: https://pubs.acs.org/doi/10.1021/jo010010y]
- Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(29), 3393-3424. [URL: https://pubmed.ncbi.nlm.nih.gov/29345579/]
- Thermo Fisher Scientific. Instructions: EDC. [URL: https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011224_EDC_UG.pdf]
- Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://www.biosynth.com/uploads/files/Protecting_Groups_in_Peptide_Synthesis.pdf]
- Pastuszak, J. J., & Chimiak, A. (1980). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 46(9), 1868-1873. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00322a023]
- MedchemExpress. (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid. [URL: https://www.medchemexpress.com/s-2-amino-5-tert-butoxy-5-oxopentanoic-acid.html]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.197805221]
- Barghash, A. et al. (2021). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals, 14(5), 452. [URL: https://www.mdpi.com/1424-8247/14/5/452]
- Evans, N. et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2, 902842. [URL: https://www.frontiersin.org/articles/10.3389/fddev.2022.902842/full]
- Common Organic Chemistry. Amine to Amide (EDC + DMAP). [URL: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Coupling_Ex_EDC_DMAP.htm]
- Royal Society of Chemistry. An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10892a]
- ResearchGate. Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. [URL: https://www.researchgate.
- Reddit. r/chemistry. EDC*HCl DMAP coupling issues (any advice appreciated). [URL: https://www.reddit.com/r/chemistry/comments/5s9w8t/edchcl_dmap_coupling_issues_any_advice/]
- Jasperse, C. Reactions of Amines. [URL: https://www.mnstate.edu/jasperse/Chem360/Ch%2019%20Handouts%20and%20Keys/19%20Answers%20to%20Ch%2019%20Notes.pdf]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7010573, (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7010573]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3431852, 2-Amino-5-(tert-butoxy)-5-oxopentanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3431852]
- Benchchem. (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid. [URL: https://www.benchchem.com/product/bchm20155]
- Liu, J. et al. (2012). An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. Journal of the American Chemical Society, 134(33), 13536-13539. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3431422/]
- Sigma-Aldrich. Peptide Coupling Reagents Guide. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
- Aapptec Peptides. Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-s]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. hepatochem.com [hepatochem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 17. reddit.com [reddit.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Use of 5-Tert-butoxy-5-oxopentanoic Acid in the Synthesis of Heterobifunctional Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Heterobifunctional Molecules
The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies, with proteolysis-targeting chimeras (PROTACs) at the forefront of this new modality.[1] These heterobifunctional molecules are comprised of three key components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy of the resulting PROTAC.[3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, the essential step for subsequent ubiquitination and degradation of the target protein.[2]
5-Tert-butoxy-5-oxopentanoic acid has emerged as a valuable building block in the synthesis of these complex molecules.[4][5][6] Its five-carbon backbone provides a flexible tether of a length often found to be effective in promoting ternary complex formation. Furthermore, its bifunctional nature—a carboxylic acid and a tert-butyl ester—allows for a strategic and stepwise approach to the synthesis of heterobifunctional molecules. The tert-butyl ester serves as a convenient protecting group for a carboxylic acid functionality, stable to many reaction conditions but readily removable under acidic conditions.[7] This allows for the sequential coupling of the linker to the two different ligands, a crucial strategy in the multi-step synthesis of PROTACs.
This document provides a detailed guide to the application of this compound in the synthesis of heterobifunctional molecules, including the rationale behind its use, detailed reaction protocols, and key experimental considerations.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Liquid |
| CAS Number | 63128-51-8 |
| Storage | Store in a dark place, under an inert atmosphere, at room temperature. |
Safety Note: this compound is classified as causing serious eye damage.[4] Appropriate personal protective equipment, including safety glasses and gloves, should be worn at all times.
Synthetic Strategy: A Stepwise Approach
The use of this compound enables a controlled, stepwise synthesis of a heterobifunctional molecule. The general workflow involves two key amide coupling steps, with an intermediary deprotection step.
Caption: General synthetic workflow for heterobifunctional molecules.
This strategy offers several advantages:
-
Modularity: It allows for the independent synthesis and purification of the POI and E3 ligase ligands before their conjugation.
-
Flexibility: Different linkers can be readily incorporated to optimize the properties of the final molecule.
-
Control: The stepwise approach minimizes the formation of undesired byproducts, such as homodimers of the ligands.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a heterobifunctional molecule using this compound.
Protocol 1: Amide Coupling of this compound with a Primary or Secondary Amine
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-containing ligand (either for the POI or the E3 ligase).
Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM.
-
To the stirred solution, add DIPEA (2.5 eq) followed by HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide-linked intermediate.
Causality Behind Experimental Choices:
-
HATU is a highly efficient and widely used coupling reagent that minimizes racemization for chiral ligands.[8]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous solvents and an inert atmosphere are crucial to prevent the hydrolysis of the activated carboxylic acid and HATU.
-
Aqueous workup with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts.
Protocol 2: Deprotection of the Tert-butyl Ester
This protocol describes the acidic cleavage of the tert-butyl ester to reveal the free carboxylic acid, which is then ready for the second amide coupling.
Materials:
-
Tert-butyl ester-containing intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester-containing intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The reaction is typically complete when gas evolution (isobutylene) ceases.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting carboxylic acid is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
TFA is a strong acid that effectively cleaves the tert-butyl ester through an acid-catalyzed elimination mechanism, generating the relatively stable tert-butyl cation, which then loses a proton to form isobutylene.[9]
-
Anhydrous DCM is a common solvent for this reaction as it is inert to the acidic conditions and readily dissolves most organic molecules.
Protocol 3: Second Amide Coupling to Form the Final Heterobifunctional Molecule
This protocol is identical to Protocol 1, with the carboxylic acid intermediate from Protocol 2 and the second amine-containing ligand as the starting materials.
Key Considerations:
-
Ensure that all TFA from the deprotection step is thoroughly removed, as it will quench the DIPEA in the subsequent coupling reaction.
-
The purification of the final heterobifunctional molecule may require more specialized techniques, such as reverse-phase HPLC, due to their often complex and high molecular weight nature.
Characterization and Data Analysis
Thorough characterization of the intermediates and the final product is essential to confirm their identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation | Appearance and disappearance of characteristic signals, such as the tert-butyl singlet (~1.5 ppm in ¹H NMR) upon deprotection. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the [M+H]⁺ or [M-H]⁻ ion. |
| HRMS | Exact mass determination | Provides high-resolution mass data to confirm the elemental composition of the molecule. |
Conclusion and Future Perspectives
This compound is a versatile and strategically important building block for the synthesis of heterobifunctional molecules. Its bifunctional nature allows for a controlled and modular synthetic approach, which is critical for the development of complex therapeutics like PROTACs. The protocols outlined in this document provide a robust framework for the use of this linker in research and drug discovery.
The continued exploration of linkers with varying lengths, rigidities, and physicochemical properties will be crucial for advancing the field of targeted protein degradation.[3] As our understanding of the intricate structure-activity relationships of these molecules grows, the rational design of linkers, facilitated by building blocks like this compound, will play an increasingly important role in the development of next-generation therapeutics.
References
- An In-depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand-Linker Conjug
- Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH.
- 5-Boc-amino-pentanoic acid PROTAC Linker chemical. Selleck Chemicals.
- This compound. MedChemExpress.
- This compound | PROTAC Linker. MedchemExpress.com.
- This compound | PROTAC Linker. MedChemExpress.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. UniTo.
- Characteristic roadmap of linker governs the r
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- tert-Butyl Esters. Organic Chemistry Portal.
- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters.
- Design the Perfect PROTAC®. Sigma-Aldrich.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
- Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar.
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Comput
- Organic Syntheses Procedure.
- Impact of linker length on the activity of PROTACs.
- Synthesis of heterobifunctional reagent 13. Reagents and conditions:.
- Introduction to PROTACs and the Pivotal Role of Linkers. Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- Coupling Reagents. Aapptec Peptides.
- Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- BD3368245120-30-7-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. BLDpharm.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Incorporation of 5-Tert-butoxy-5-oxopentanoic Acid into a Peptide Sequence
Introduction
In the landscape of modern drug development and biochemical research, the modification of peptides with non-proteinogenic linkers and spacers is a critical strategy for modulating their pharmacological properties. These modifications can enhance stability, alter solubility, introduce conformational constraints, or serve as attachment points for reporter molecules and other functionalities. 5-Tert-butoxy-5-oxopentanoic acid, a mono-tert-butyl ester of glutaric acid, is a versatile bifunctional linker. Its structure features a free carboxylic acid for amide bond formation and a tert-butyl protected carboxylic acid, rendering it an ideal building block for introduction into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) methodologies.
This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of this compound into a peptide chain. We will delve into the underlying chemical principles, the choice of reagents, step-by-step procedures, and final cleavage strategies, grounded in the principles of orthogonal protection schemes that are the cornerstone of modern peptide chemistry.[1][2]
Reagent Profile: this compound
Understanding the chemical nature of the building block is paramount to its successful application. This compound possesses a free aliphatic carboxylic acid, which can be activated for coupling, and a tert-butyl ester, which serves as a protecting group for the second carboxyl function.
| Property | Value | Source |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [3] |
| CAS Number | 63128-51-8 | [4] |
| Molecular Formula | C₉H₁₆O₄ | [3] |
| Molecular Weight | 188.22 g/mol | [3] |
| Physical Form | Liquid | [4][5] |
| Key Features | Free carboxylic acid for coupling; Acid-labile tert-butyl ester protecting group. | N/A |
The critical feature of this molecule is the tert-butyl (tBu) ester. This protecting group is stable under the basic conditions required for 9-fluorenylmethoxycarbonyl (Fmoc) group removal but is readily cleaved under strong acidic conditions, making it perfectly compatible with the most common SPPS strategy: Fmoc/tBu orthogonal protection.[6][7]
The Principle of Orthogonal Protection in SPPS
The success of SPPS hinges on the concept of orthogonality, which employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[1][8] In the context of this protocol, we utilize the Fmoc/tBu strategy.
-
Temporary Nα-Protection: The Fmoc group protects the N-terminus of the growing peptide chain and is removed at the start of each coupling cycle using a mild base, typically piperidine in DMF.[1]
-
Permanent Side-Chain Protection: Acid-labile groups, predominantly based on tert-butyl (tBu), protect reactive amino acid side chains (e.g., Ser(tBu), Glu(OtBu), Cys(Trt)).[6][9] The tert-butyl ester of our linker falls into this category.
-
Final Cleavage: All "permanent" tBu-based protecting groups and the linkage to the resin are simultaneously removed in the final step with a strong acid, most commonly Trifluoroacetic Acid (TFA).[10]
Detailed Protocol: Incorporation into a Peptide Sequence
This protocol assumes a standard manual or automated Fmoc/tBu solid-phase peptide synthesis workflow.[11][12] The procedure begins after the desired peptide sequence has been assembled on the resin and the final N-terminal Fmoc group has been removed.
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
This compound
-
Coupling Reagent (e.g., HATU, HBTU, PyBOP)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Step 1: Resin Preparation and N-terminal Deprotection
-
Swelling: Place the peptidyl-resin in a reaction vessel. Add sufficient DMF to swell the resin (approx. 10-15 mL per gram of resin) and agitate gently for 30 minutes.[11] Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes at room temperature. Drain the solution. Repeat this step once more to ensure complete deprotection.[1]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
DMF (5 times)
-
DCM (3 times)
-
DMF (3 times) A small sample of resin can be tested with a ninhydrin test to confirm the presence of a free primary amine.
-
Step 2: Activation and Coupling of this compound
The free carboxylic acid of the linker must be activated to form a reactive species that will readily couple with the N-terminal amine of the peptide on the resin.[13] The choice of coupling reagent is critical for efficiency and minimizing side reactions.[14]
-
Prepare Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated linker solution to the washed, deprotected peptidyl-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small resin sample and performing a ninhydrin test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
Table of Common Coupling Reagents:
| Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Fast kinetics, low racemization, highly effective for hindered couplings.[15][16] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient and widely used, cost-effective.[15] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong coupling agent, avoids guanidinylation side products.[16] |
Step 3: Post-Coupling Wash and Capping (Optional)
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM as described in Step 1.3.
-
Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
Final Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the solid support and simultaneously remove the tert-butyl ester of the incorporated linker along with all other acid-labile side-chain protecting groups.[17][18] This is achieved with a strong acid cocktail containing scavengers to prevent side reactions caused by reactive cationic species (like the tert-butyl cation) generated during deprotection.[10]
-
Preparation: Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the suspension at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Table of Standard TFA Cleavage Cocktails:
| Cocktail Composition | Name | Primary Use |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Reagent R | Standard cocktail for most peptides, TIS scavenges t-butyl cations.[10] |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Reagent B | For peptides containing Trp, Cys, or Met. EDT is an effective scavenger. |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Reagent K | Potent cocktail for complex peptides with multiple sensitive residues.[10] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Purification and Analysis
The crude peptide product is a mixture containing the target peptide as well as impurities from incomplete reactions or side reactions during cleavage.[19][20]
-
Purification: The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[21][22] The peptide is separated based on its hydrophobicity using a C18 column and a gradient of increasing acetonitrile in water, typically with 0.1% TFA as an ion-pairing agent.[20]
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. The identity of the final purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.
References
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boc-L-glutamic Acid 1-tert-butyl Ester in Modern Peptide Synthesis. [Link]
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Google Patents. (2016).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
- Royal Society of Chemistry. (2006). Recent development of peptide coupling reagents in organic synthesis. [Link]
- ResearchGate. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
- AAPPTec.
- Gyros Protein Technologies. Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
- PubMed Central. (2012). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. [Link]
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- PubMed Central. (2012). Advances in Fmoc solid-phase peptide synthesis. [Link]
- ResearchGate. (2015).
- ResearchGate. (1998). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. [Link]
- DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Royal Society of Chemistry. (2020). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
- Google Patents. (2015). Cleavage of synthetic peptides.
- MySkinRecipes. (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid. [Link]
- Agilent.
- PubMed Central. (2000).
- ResearchGate. (1966). The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids. [Link]
- Springer Protocols. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
- PubMed Central. (2012). Introduction to Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 5. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. bachem.com [bachem.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. peptide.com [peptide.com]
- 16. file.globalso.com [file.globalso.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 19. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 20. bachem.com [bachem.com]
- 21. agilent.com [agilent.com]
- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Tert-butoxy-5-oxopentanoic Acid
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 5-tert-butoxy-5-oxopentanoic acid, a key intermediate in pharmaceutical synthesis and drug development. Addressing the unique challenges presented by its bifunctional nature—a terminal carboxylic acid and a sterically hindered tert-butyl ester—this document outlines field-proven methodologies for achieving high purity. The protocols herein are designed for scalability and reproducibility, emphasizing the scientific rationale behind each step to empower researchers in their purification strategy. This guide covers purification via acid-base extraction, column chromatography, and recrystallization, along with analytical methods for purity verification.
Introduction: The Purification Challenge
This compound, also known as glutaric acid mono-tert-butyl ester, is a valuable building block in organic synthesis. Its structure incorporates both a free carboxylic acid, offering a reactive handle for amide bond formation, and a tert-butyl ester, which serves as a protecting group for the second carboxylic acid functionality of glutaric acid. The purification of this compound is critical as impurities can significantly impact the yield and purity of subsequent reaction steps.
The primary challenges in purifying this compound stem from:
-
Potential Impurities: The common synthesis from glutaric anhydride and a tert-butoxide source can lead to impurities such as unreacted glutaric anhydride, the di-acid (glutaric acid), and the di-ester (di-tert-butyl glutarate).
-
Amphiphilic Nature: The presence of both a polar carboxylic acid group and a nonpolar tert-butyl ester group gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior.
-
Acid Sensitivity: The tert-butyl ester is susceptible to cleavage under strongly acidic conditions, which can lead to the formation of glutaric acid as a byproduct during purification.
This guide provides a systematic approach to overcome these challenges, ensuring the isolation of high-purity this compound.
Foundational Principles: Exploiting Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties.
Acidity and pKa
Solubility Profile
The solubility of this compound is dictated by the interplay between its polar carboxylic acid head and its nonpolar aliphatic chain and tert-butyl group.
-
Water: Sparingly soluble in neutral water, but highly soluble in aqueous base due to salt formation.
-
Polar Organic Solvents: Generally soluble in polar aprotic solvents like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).
-
Nonpolar Organic Solvents: Limited solubility in nonpolar solvents such as hexanes and petroleum ether. This differential solubility is exploited in both recrystallization and column chromatography.
The table below summarizes the expected solubility behavior, which is crucial for solvent selection in the subsequent protocols.
| Solvent Class | Examples | Expected Solubility of this compound |
| Aqueous | Water (neutral pH) | Low |
| Aqueous NaHCO₃ / Na₂CO₃ | High (as carboxylate salt) | |
| Polar Aprotic | Ethyl Acetate, DCM, THF, Acetone | High |
| Polar Protic | Methanol, Ethanol | High |
| Nonpolar | Hexanes, Pentane, Toluene | Low to Moderate |
Purification Protocols
Based on the principles outlined above, the following protocols provide step-by-step guidance for the purification of this compound.
Protocol 1: Purification by Acid-Base Extraction
This is often the most efficient method for removing non-acidic and neutral impurities. The workflow is depicted in the following diagram.
Caption: Workflow for Acid-Base Extraction.
Materials:
-
Crude this compound dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution.
-
1M Hydrochloric acid (HCl).
-
Deionized water.
-
Brine (saturated aqueous NaCl).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
pH paper or pH meter.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Causality: The bicarbonate solution is basic enough (pH ~8) to deprotonate the carboxylic acid (pKa ~4.3), converting it to its highly water-soluble sodium salt, but it is not basic enough to hydrolyze the tert-butyl ester. Unreacted glutaric anhydride will also be hydrolyzed and extracted into the aqueous layer as the disodium salt.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure that may build up. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer contains neutral impurities like di-tert-butyl glutarate.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the basic solution to the organic layer, shake, and combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is between 3 and 4. Causality: Acidification protonates the carboxylate salt, regenerating the water-insoluble free carboxylic acid, which may precipitate or form an oily layer.
-
Product Extraction: Add a fresh portion of ethyl acetate or DCM to the acidified aqueous solution and shake to extract the product back into the organic phase.
-
Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is suitable for removing impurities with polarities that are closely related to the product.
Caption: Workflow for Flash Column Chromatography.
Materials:
-
Crude this compound.
-
Silica gel (230-400 mesh).
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetic Acid.
-
Flash chromatography system or glass column.
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp.
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will show the product with an Rf value of ~0.2-0.4 and good separation from impurities. A common mobile phase is a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid. Causality: The addition of acetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid on the silica surface, reducing peak tailing and improving the separation.
-
Column Packing: Pack a flash column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the initial mobile phase and load it directly onto the column (wet loading).
-
Elution: Run the column with the selected solvent system, gradually increasing the polarity (increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. It is important to co-evaporate with a solvent like toluene to remove residual acetic acid.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain a crystalline solid product, provided a suitable solvent system can be found.
Materials:
-
Partially purified this compound.
-
Recrystallization solvents (e.g., ethyl acetate, hexanes, toluene).
-
Erlenmeyer flask, hot plate, ice bath.
-
Buchner funnel and filter paper.
Procedure:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethyl acetate/hexanes or toluene/hexanes, is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethyl acetate or toluene).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield. Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurities from being incorporated.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold secondary solvent (e.g., hexanes) to remove any adhering mother liquor. Dry the crystals under vacuum.
Purity Assessment: Validating Your Success
After purification, it is essential to verify the purity of the this compound. A combination of techniques should be employed for a comprehensive assessment.
| Analytical Method | Principle | Information Provided |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Structural confirmation and detection of proton/carbon-containing impurities. |
| LC-MS | Liquid Chromatography-Mass Spectrometry | Purity assessment, detection of non-volatile impurities, and confirmation of molecular weight. |
| FT-IR Spectroscopy | Fourier-Transform Infrared | Confirmation of functional groups (carboxylic acid O-H and C=O, ester C=O). |
| Acid-Base Titration | Neutralization | Quantitative measure of the carboxylic acid content, providing an assay of overall purity[3]. |
¹H NMR (CDCl₃): Expected signals include a singlet around 1.45 ppm (9H, t-Bu), and multiplets between 1.9-2.5 ppm (6H, aliphatic CH₂), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (CDCl₃): Expected signals around 20 ppm (aliphatic CH₂), 28 ppm (t-Bu CH₃), 33 ppm (aliphatic CH₂), 81 ppm (quaternary t-Bu C), and two carbonyl signals around 173 ppm (ester) and 179 ppm (acid).
FT-IR (neat): Characteristic absorptions will be a broad O-H stretch from 2500-3300 cm⁻¹, and two C=O stretches around 1730 cm⁻¹ (ester) and 1710 cm⁻¹ (acid).
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low recovery from acid-base extraction | Incomplete extraction from organic to aqueous phase. Incomplete precipitation upon acidification. Product is somewhat water-soluble. | Use a weaker base like NaHCO₃. Ensure pH is sufficiently low (~3) during acidification. Perform multiple extractions. Back-extract the acidified aqueous layer. |
| Oily product instead of solid | Presence of impurities lowering the melting point. Residual solvent. | Re-purify using another method (e.g., chromatography). Ensure complete removal of solvent under high vacuum. |
| Peak tailing in flash chromatography | Strong interaction of the carboxylic acid with silica gel. | Add a small percentage of a volatile acid (e.g., acetic acid) to the mobile phase. |
| Product decomposition (loss of t-Bu group) | Exposure to strong acid. | Avoid strong acids during workup and chromatography. Use weak bases like NaHCO₃ for extraction. |
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. By leveraging a fundamental understanding of its physicochemical properties, particularly its acidity and solubility, researchers can effectively employ techniques such as acid-base extraction, flash chromatography, and recrystallization to achieve high levels of purity. The protocols and insights provided in this guide offer a robust framework for developing a successful and scalable purification strategy.
References
- PubChem. Glutaric Acid.
- ChemBK. Glutaric acid. [Link]
- PrepChem. Synthesis of glutaric acid mono-tert-butyl ester. [Link]
- GeeksforGeeks. Glutaric Acid Formula. [Link]
Sources
Application Note: Synthesis of E3 Ligase Ligands Using 5-Tert-butoxy-5-oxopentanoic Acid
Abstract
The targeted degradation of proteins using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] The synthesis of these complex molecules requires a modular and strategic approach. This guide provides a detailed examination of the use of 5-tert-butoxy-5-oxopentanoic acid, a critical bifunctional linker precursor, in the synthesis of ligands for the Cereblon (CRBN) E3 ligase, one of the most widely recruited ligases in PROTAC development.[5][6] We will detail the underlying chemical principles, provide step-by-step, field-tested protocols for key synthetic transformations, and discuss the causality behind experimental choices to empower researchers in the rational design and construction of effective protein degraders.
Introduction: The Logic of PROTAC Synthesis
The primary function of a PROTAC is to induce proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][7][8] The success of a PROTAC is critically dependent on the synergy between its three components: the warhead (binds POI), the E3 ligase ligand, and the linker.
Cereblon (CRBN) has become a cornerstone of PROTAC design due to the availability of well-characterized, potent small molecule ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[9][] These ligands anchor the PROTAC to the CRL4-CRBN E3 ligase complex, initiating the degradation cascade.[5]
The synthesis of a PROTAC is a multi-step process that requires careful planning to ensure the correct and efficient assembly of its components. This is where building blocks like this compound become indispensable. Its structure contains two key functionalities:
-
A free carboxylic acid: This serves as the reactive handle for the initial coupling reaction, typically forming an amide bond with an amine-functionalized E3 ligase ligand core.
-
A tert-butyl (t-butyl) protected carboxylic acid: This orthogonal protecting group remains inert during the first coupling step. It can be selectively removed under acidic conditions later in the synthesis to reveal a new carboxylic acid handle, which can then be coupled to the POI-binding warhead.
This strategy allows for a controlled, stepwise assembly of the PROTAC, preventing unwanted polymerization and simplifying purification.
Strategic Workflow for PROTAC Assembly
The overall strategy involves functionalizing a core E3 ligase binder (like a pomalidomide derivative) with a linker precursor, followed by deprotection and final conjugation to the warhead. This compound is central to this workflow.
Figure 1: General workflow for PROTAC synthesis using a protected linker precursor.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Amide Bond Formation with an E3 Ligand Core
This protocol describes the coupling of this compound to an amine-functionalized pomalidomide derivative. The amine handle on pomalidomide can be installed via several published methods, such as a nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide.[9][11]
Causality & Rationale:
-
Acid Activation: A carboxylic acid is not sufficiently electrophilic to react directly with an amine.[12] A coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to convert the acid into a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acidic protons generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves the reactants and reagents while not interfering with the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molarity (mmol) | Equivalents |
| Amine-Functionalized Pomalidomide | (Varies) | 1.0 | 1.0 |
| This compound | 188.22 | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA | 129.24 | 3.0 | 3.0 |
| Anhydrous DMF | - | - | - |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient reaction.
-
Addition of Amine: In a separate flask, dissolve the amine-functionalized pomalidomide derivative (1.0 eq) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the amine solution to the pre-activated acid mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally, saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure protected ligand-linker conjugate.
Self-Validation:
-
Expected Yield: 70-90%.
-
Characterization: Confirm the structure via ¹H NMR (appearance of a t-butyl singlet at ~1.45 ppm and new amide proton signals) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the product.
Protocol 2: Tert-butyl Ester Deprotection
This protocol removes the t-butyl protecting group to reveal the terminal carboxylic acid, preparing the molecule for conjugation to the warhead.
Causality & Rationale:
-
Mechanism: The t-butyl group is highly susceptible to cleavage under strong acidic conditions.[13] Trifluoroacetic acid (TFA) protonates the ester carbonyl, weakening the C-O bond to the tertiary carbon. The stable tert-butyl carbocation is then eliminated (forming gaseous isobutene), leaving the desired carboxylic acid.[14][15]
-
Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.
-
Volatiles: Both TFA and the isobutene byproduct are volatile, simplifying the work-up procedure.
Figure 2: Reaction scheme for tert-butyl ester deprotection.
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected ligand-linker conjugate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Acid Addition: Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). A color change may be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Removal of Volatiles: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, which can interfere with subsequent steps, re-dissolve the crude residue in toluene and concentrate again under reduced pressure. Repeat this step 2-3 times.
-
Final Product: The resulting solid or oil is the deprotected product, which is often used in the next step without further purification.
Self-Validation:
-
Expected Yield: Quantitative (>95%).
-
Characterization: Confirm complete deprotection via ¹H NMR by the disappearance of the characteristic t-butyl singlet around 1.45 ppm. The mass spectrum will show a loss of 56.06 Da corresponding to the C₄H₈ fragment.
Troubleshooting and Advanced Considerations
-
Poor Amide Coupling Yield: If the reaction stalls, it may be due to moisture inactivating the coupling reagent. Ensure all glassware is dry and solvents are anhydrous. Alternatively, converting the carboxylic acid to a more stable acid chloride using oxalyl chloride or SOCl₂ can be an effective, albeit more harsh, alternative.[16]
-
Side Reactions during Deprotection: If the E3 ligand or warhead contains other acid-labile protecting groups (e.g., Boc), they will also be cleaved by TFA. In such cases, milder deprotection conditions, such as using catalytic ZnBr₂ in DCM, may be explored for selective t-butyl ester cleavage.[17][18]
-
Epimerization: The chiral center on the glutarimide ring of thalidomide-based ligands can be susceptible to epimerization under strongly basic conditions.[] Using a hindered base like DIPEA and avoiding elevated temperatures during coupling helps minimize this risk.
Conclusion
This compound is a powerful and versatile building block that facilitates a modular and controlled approach to the synthesis of complex PROTAC molecules. By leveraging its orthogonal protecting group strategy, researchers can efficiently construct ligand-linker conjugates for E3 ligases like Cereblon. The protocols and rationale detailed in this guide provide a robust framework for scientists engaged in the development of next-generation targeted protein degraders, enabling the systematic exploration of linker chemistry that is essential for optimizing PROTAC efficacy.[4][19]
References
- Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Bricelj, A., Steinebach, C., & Sosič, I. (2021).
- Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Semantic Scholar. [Link]
- Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing. [Link]
- Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Journal of Organic Chemistry. [Link]
- Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]
- Dardonville, C. (2009). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- Scott, J. S., et al. (2021). Synthetic routes available for the preparation of pomalidomide derivatives.
- Zhang, Q., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. PubMed. [Link]
- ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Wordpress. [Link]
- Dardonville, C., & Vaufrey, F. (2009). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
- MedChemExpress. This compound 63128-51-8. MCE. [Link]
- Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Phan, T., et al. (2021). An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. RSC Publishing. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). PROTAC Linker Synthesis: The Utility of 20-(tert-Butoxy)-20-oxoicosanoic Acid. Phrm-inter.com. [Link]
- Foley, C. A., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
- Wu, Y., et al.
- Sun, Y., et al. (2021). E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
- Kangar, R., et al. (2022).
- Asatsuma-Okumura, T., et al. (2019). Chemical Ligand Space of Cereblon.
- Jasperse, C. Reactions of Amines. Unpublished. [Link]
- Schmit, N., et al. (2022). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.
- LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
- Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Semantic Scholar. [Link]
- National Center for Biotechnology Information. 4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. PubChem. [Link]
- Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
- Onoda, A., et al. (2004). 5-(tert-Butylamino)-5-oxopentanoic acid.
- MacNair, A. J., et al. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents.
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. explorationpub.com [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Tert-butoxy-5-oxopentanoic Acid in Modern Drug Discovery
An Application Guide for Medicinal Chemists
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Complex Molecules
In the intricate field of medicinal chemistry, the assembly of complex therapeutic agents requires a toolkit of versatile and reliable building blocks. 5-Tert-butoxy-5-oxopentanoic acid, also known as glutaric acid mono-tert-butyl ester, has emerged as a cornerstone molecule for this purpose. Its chemical architecture, featuring a five-carbon aliphatic chain with a carboxylic acid at one terminus and a tert-butyl protected carboxylic acid at the other, provides a unique combination of reactivity and stability. This bifunctional nature makes it an ideal component for constructing linkers in sophisticated drug modalities, most notably in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).
This guide provides an in-depth exploration of the chemistry and application of this compound, offering both the strategic rationale behind its use and detailed protocols for its practical implementation in the laboratory.
Section 1: The Chemistry of this compound - A Strategic Overview
The utility of this molecule lies in the clever manipulation of its two functional groups. The free carboxylic acid provides a reactive handle for covalent modification, while the tert-butyl ester acts as a robust protecting group for the second carboxylic acid.
The Power of Orthogonal Protection
The core strategic advantage of this compound is the orthogonal nature of its functional groups. The free carboxylic acid can readily participate in standard coupling reactions, such as amide bond formation, without affecting the tert-butyl ester. Conversely, the tert-butyl ester is stable to a wide range of reaction conditions, including those that are basic or nucleophilic, but can be selectively removed under acidic conditions. This allows for a sequential and controlled synthesis of complex bifunctional molecules.
The Tert-Butyl Ester Protecting Group: Why and How
Causality in Experimental Choice: The tert-butyl group is a common motif in medicinal chemistry, often used to mask the reactivity of a carboxylic acid.[1] Its bulkiness sterically hinders nucleophilic attack at the carbonyl carbon, rendering it stable to many reagents. The true value of the tert-butyl ester, however, lies in its clean and efficient removal.
Deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). The mechanism proceeds through the protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation, which is then quenched to form isobutylene gas. This process is highly efficient and avoids the harsh basic conditions (like saponification) that could compromise other functional groups in a complex molecule. This metabolic stability is a key consideration in drug design.[2]
Caption: Deprotection mechanism of a tert-butyl ester using strong acid.
Synthesis Protocol: Glutaric Acid Mono-tert-butyl Ester
This protocol details the synthesis of the title compound from glutaric anhydride, a common and cost-effective starting material.[3]
Protocol 1: Synthesis of this compound
| Parameter | Value/Description |
| Reactants | Glutaric anhydride, Potassium tert-butoxide, Tetrahydrofuran (THF) |
| Reagents | Ethyl acetate, 10% Hydrochloric acid, Magnesium sulfate |
| Equipment | Round-bottom flask, magnetic stirrer, rotary evaporator |
| Typical Yield | ~60-70% |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium tert-butoxide (14.0 g, 125 mmol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Anhydride: To this stirring solution, add glutaric anhydride (11.4 g, 100 mmol) portion-wise at ambient temperature. An exothermic reaction will be observed.
-
Reaction Completion: After the initial exotherm subsides, stir the reaction mixture at 40°C for 15-20 minutes to ensure complete reaction.
-
Solvent Removal: Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.
-
Workup - Dissolution & Wash: Dissolve the resulting residue in water (100 mL). Add ethyl acetate (100 mL) to the aqueous solution. The product will preferentially remain in the aqueous layer at this stage.
-
Workup - Extraction: Separate the layers. Wash the aqueous layer with a fresh portion of ethyl acetate (50 mL) to remove any unreacted starting material.
-
Workup - Acidification & Extraction: Cool the aqueous layer in an ice bath. Add fresh ethyl acetate (100 mL) and slowly acidify the aqueous layer to pH 4.0 with 10% hydrochloric acid while stirring vigorously. The product will move into the ethyl acetate layer upon protonation.
-
Drying and Concentration: Separate the ethyl acetate layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as an oil or low-melting solid.[3]
Section 2: Core Application - Building Linkers for PROTACs
The most significant application of this compound in modern medicinal chemistry is its use as a foundational building block for PROTAC linkers.[4][5][6]
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system.[7] A PROTAC simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[7]
Caption: PROTACs induce proximity between a target protein and an E3 ligase.
The Critical Role of the Linker
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3). An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination. This compound provides a simple, flexible, and synthetically tractable starting point for building these crucial linkers.[8]
General Workflow for Linker Incorporation
The bifunctional nature of this compound allows for a straightforward, two-stage incorporation into a PROTAC molecule.
Caption: A sequential coupling and deprotection strategy using the title compound.
Detailed Protocol: Synthesis of a PROTAC Intermediate
This protocol provides a representative method for coupling this compound to an amine, followed by deprotection.
Protocol 2: Amide Coupling and Deprotection
| Parameter | Value/Description |
| Reactants | This compound, Amine (e.g., Benzylamine) |
| Reagents | HATU, DIPEA, DMF, TFA, DCM |
| Reaction Monitoring | Thin Layer Chromatography (TLC), LC-MS |
| Purification | Flash Column Chromatography, Evaporation |
Step A: Amide Coupling
-
Dissolution: In a clean, dry vial, dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activator Addition: Add the coupling agent, such as HATU (1.1 eq), to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quenching & Extraction: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the coupled intermediate.
Step B: Tert-Butyl Ester Deprotection
-
Dissolution: Dissolve the purified intermediate from Step A in dichloromethane (DCM). A typical concentration is 0.1 M.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. It is often necessary to co-evaporate with a solvent like toluene several times to ensure all TFA is removed.
-
Final Product: The resulting carboxylic acid is often used in the next synthetic step without further purification.
Section 3: Data and Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 63128-51-8 | [6] |
| Molecular Formula | C9H16O4 | [6][9] |
| Molecular Weight | 188.22 g/mol | [5][6][9] |
| Physical Form | Liquid or low-melting solid | [10] |
| Boiling Point | 105 °C @ 2 Torr | [10] |
| pKa | ~4.62 | [10] |
Section 4: Broader Context and Related Applications
While its role in PROTACs is preeminent, the fundamental utility of this compound extends to other areas of medicinal chemistry where bifunctional linkers are required.
-
Antibody-Drug Conjugates (ADCs): The principles of linker chemistry are central to ADCs, which connect a potent cytotoxic payload to a monoclonal antibody.[11][12][13] While ADC linkers often have more complex release mechanisms, simple alkyl spacers derived from molecules like this compound can be used to connect the antibody to the payload-trigger assembly.[14]
-
Peptide and Prodrug Synthesis: Amino acid derivatives of this scaffold, such as (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, are valuable intermediates in peptide synthesis and the creation of complex amino acid conjugates.[15][16] The tert-butyl ester can protect the C-terminus of a growing peptide chain or serve as a promoiety in prodrug design to enhance metabolic stability and alter pharmacokinetic profiles.[17][18]
Conclusion
This compound is more than a simple chemical; it is a strategic tool that enables the efficient and controlled synthesis of complex, next-generation therapeutics. Its value is rooted in its bifunctional nature, leveraging the robust stability and clean deprotection of the tert-butyl ester group. For researchers in drug discovery, particularly those working on targeted protein degraders, a thorough understanding of this molecule's properties and protocols is essential for accelerating the development of novel medicines.
References
- This compound - CAS:63128-51-8 - Sunway Pharm Ltd. Sunway Pharm Ltd. [Link]
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. National Institutes of Health (NIH). [Link]
- (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid - C9H17NO4. Chemical Search. [Link]
- 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021. PubChem. [Link]
- Synthesis of glutaric acid mono-tert-butyl ester. PrepChem.com. [Link]
- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
- Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health (NIH). [Link]
- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
- Glutaric acid - Wikipedia. Wikipedia. [Link]
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]
- Rational design of the linkers in targeting chimeras. Royal Society of Chemistry. [Link]
- Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjug
- Metabolically Stable tert-Butyl Replacement. National Institutes of Health (NIH). [Link]
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. [Link]
Sources
- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]
- 14. chem-space.com [chem-space.com]
- 15. nbinno.com [nbinno.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
laboratory procedure for handling and storing 5-Tert-butoxy-5-oxopentanoic acid
These application notes provide a comprehensive guide for the safe handling, storage, and use of 5-Tert-butoxy-5-oxopentanoic acid (CAS No: 63128-51-8), a key building block in contemporary drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The following protocols and guidelines are designed for researchers, scientists, and drug development professionals to ensure experimental integrity and laboratory safety.
Scientific Rationale and Applications
This compound is a bifunctional molecule featuring a carboxylic acid and a tert-butyl ester. This structure makes it a valuable component in organic synthesis. The carboxylic acid allows for amide bond formation, while the tert-butyl ester serves as a protecting group for a second carboxylic acid functionality. This protecting group can be selectively removed under acidic conditions, a common strategy in multi-step syntheses.
Its primary application in modern drug development is as a linker for PROTACs.[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] this compound can be incorporated into the linker region connecting the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.
Hazard Identification and Risk Assessment
GHS Classification: According to supplier safety data sheets, this compound is classified as causing serious eye damage (Category 1).[2][3]
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H318: Causes serious eye damage | Eye Damage/Irritation, Category 1 | Danger |
Primary Hazards: The primary risk associated with this compound is severe eye irritation or damage upon direct contact.[2][3] While some sources also indicate potential for skin and respiratory irritation, the most consistently reported and severe hazard is to the eyes.[4]
Reactivity Profile: The compound is generally stable under recommended storage conditions.[2] However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[2] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Personal Protective Equipment (PPE) and Engineering Controls
A thorough risk assessment should always be conducted before handling this chemical. The following are minimum PPE and engineering control recommendations.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially when manipulating the solid or preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this chemical is handled.[2]
Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are required at all times.[2] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[2] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is required.[2] For larger quantities or procedures with a high risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a suitable respirator should be worn.[2]
Storage and Handling Protocols
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
Storage Conditions
-
Temperature: For long-term storage, keep at -20°C for up to one year.[2] For shorter periods, storage at -80°C for up to two years is also an option.[2] Some suppliers suggest room temperature storage in an inert atmosphere.[5][6] Always consult the supplier's specific recommendations.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[5][6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] Keep in a dark place to avoid light exposure.[5][6] Corrosive chemicals should be stored on lower shelves to minimize the risk of falling from height.[7]
Handling Workflow
The following workflow outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Spill response workflow for this compound.
-
Evacuate: Immediately evacuate the spill area.
-
Alert: Notify your supervisor and any other personnel in the vicinity.
-
Contain: If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2]
References
- 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem. [Link]
- (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid - PubChem. [Link]
- Chemical Handling and Storage Section 6 - University of Toronto Scarborough. [Link]
- How to Store and Handle Chemicals in Laboratories: A Complete Guide - Storemasta Blog. [Link]
- Guidance on Safe Storage of Chemicals in Labor
- Preparing Carboxylic Acids: Description & Methods - Study.com. [Link]
- making carboxylic acids - Chemguide. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 6. 63128-51-8|5-(tert-Butoxy)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Tert-butoxy-5-oxopentanoic Acid Coupling Reactions
Welcome to the technical support center for amide coupling reactions involving 5-tert-butoxy-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments. Low yields in these coupling reactions can be a significant impediment to progress, and this guide aims to provide a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the most common culprits?
Low yields in coupling reactions with this compound can stem from several factors, often related to incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions. The tert-butyl ester group can also introduce specific challenges. Common issues include:
-
Inefficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid. If this step is incomplete, the subsequent reaction with the amine will be inefficient.
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, leading to a complex mixture of products and a lower yield of the target molecule.[1]
-
Steric Hindrance: While this compound itself is not exceptionally bulky, the amine coupling partner may be sterically hindered, slowing down the reaction rate.[2]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of activated intermediates or even the tert-butyl ester under certain conditions.[3][4]
-
Suboptimal Reagent Stoichiometry and Reaction Conditions: The molar ratios of coupling reagents, base, and reactants, as well as temperature and reaction time, play a crucial role in the success of the coupling reaction.[1]
Q2: I'm observing multiple unexpected spots on my TLC/LC-MS. What are the likely side products?
The presence of multiple spots on your analytical plates suggests the formation of side products. With carbodiimide-based coupling reagents like EDC, a common side product is the N-acylurea . This occurs when the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea before it can react with the amine.[1][5]
Another possibility, especially if using an excess of a uronium-based coupling reagent like HATU, is the guanidinylation of the amine starting material.[6][7] This side reaction caps the amine, preventing it from participating in the desired coupling reaction.
Q3: Could the tert-butyl ester group be causing problems?
The tert-butyl ester is generally stable under standard amide coupling conditions. However, it is sensitive to strong acids. If your reaction conditions are too acidic, or if a strongly acidic workup is employed, you may experience partial or complete hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.[8][9] This can complicate purification and reduce the yield of the desired product.
Troubleshooting & Optimization
Issue 1: Incomplete Reaction - Unreacted Starting Materials
If you observe significant amounts of unreacted this compound or your amine starting material, consider the following optimization strategies.
Strategy 1.1: Re-evaluating Your Coupling Reagent
The choice of coupling reagent is critical for efficient amide bond formation.
-
Standard Carbodiimides (EDC, DCC): While cost-effective, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be sufficiently reactive for challenging couplings.[1][3] They are prone to forming the N-acylurea side product.[5] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve efficiency by forming a more stable, amine-reactive intermediate.[3][4]
-
Uronium/Aminium Salts (HATU, HBTU): For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[6][10][11] HATU is known for its high reactivity and ability to suppress racemization.[12][13]
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/NHS | Carbodiimide | Cost-effective, water-soluble byproducts.[14] | Can be less efficient for hindered amines, risk of N-acylurea formation.[1] |
| HATU | Uronium Salt | Highly reactive, fast reaction times, low racemization.[6][11] | More expensive, can cause guanidinylation of the amine if used in excess.[7] |
| PyBOP | Phosphonium Salt | Effective for hindered couplings. | Byproducts can sometimes complicate purification. |
Strategy 1.2: Optimizing Reaction Conditions
Fine-tuning your reaction parameters can significantly impact the yield.
-
Solvent: Ensure you are using a suitable anhydrous solvent. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are good choices due to their excellent solvating properties.[1][15]
-
Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to deprotonate the carboxylic acid and neutralize any acidic byproducts.[6][16] The choice and amount of base can be critical.
-
Temperature: While most coupling reactions are run at room temperature, gentle heating can sometimes overcome the activation energy for sterically hindered substrates.[2] However, be cautious as higher temperatures can also increase the risk of side reactions.
-
Pre-activation: For some coupling reagents, particularly uronium salts like HATU, a short pre-activation of the carboxylic acid before adding the amine can be beneficial.[15][17] This involves mixing the carboxylic acid, coupling reagent, and base for a few minutes to form the active ester in situ.
Issue 2: Formation of N-Acylurea Byproduct with EDC
The formation of an unreactive N-acylurea is a common side reaction when using carbodiimide coupling reagents.[5]
Strategy 2.1: The Role of Additives (NHS, HOBt)
To mitigate N-acylurea formation, it is highly recommended to use an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) in conjunction with EDC.[3][4] These additives react with the O-acylisourea intermediate to form a more stable active ester that is less prone to rearrangement and more reactive towards the amine.[4]
Strategy 2.2: Order of Reagent Addition
The order in which you add your reagents can also influence the outcome. A common and effective procedure is to first activate the carboxylic acid with EDC and NHS before introducing the amine.
Issue 3: Potential Hydrolysis of the Tert-Butyl Ester
While generally robust, the tert-butyl ester can be cleaved under acidic conditions.
Strategy 3.1: Careful pH Control During Workup
Avoid strongly acidic conditions during the reaction workup. If an acidic wash is necessary to remove excess base, use a mild acid like a dilute solution of citric acid or ammonium chloride.
Strategy 3.2: Alternative Purification Strategies
If you suspect product loss during purification due to the lability of the tert-butyl ester, consider alternative purification methods that do not involve strongly acidic or basic conditions, such as flash chromatography on silica gel with a neutral mobile phase.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Amine Addition: Add the amine (1.1 equivalents) to the solution.
-
Base Addition: Add DIPEA (2.5 - 3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
Activation: In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling: Add the HATU solution dropwise to the reaction mixture, which has been cooled to 0 °C in an ice bath.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with a saturated aqueous solution of NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Amide Coupling using EDC/NHS
This protocol is a two-step procedure that can help minimize side reactions.
-
Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), NHS (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling: Add the amine solution to the activated ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Workup: Follow steps 7-9 from Protocol 1.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield.
General Amide Coupling Workflow
Caption: A generalized workflow for amide coupling reactions.
References
- Vertex AI Search.
- ChemicalBook. (2024).
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Wuhan Mulei New Material Co., Ltd. The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.
- ResearchGate.
- BenchChem. Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- Wikipedia. Carbodiimide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. Troubleshooting low yield in Br-C4-NHBoc coupling reactions.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Technical Disclosure Commons. (2023).
- BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- Reddit. (2024).
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- ResearchGate. (2018). EDC-NHS on carboxylic acid produces bubbles?
- Google Patents.
- Merck. Novabiochem® Coupling reagents.
- PubChem. (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid.
- Aapptec Peptides. Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- BenchChem. Optimizing coupling times for sterically hindered tripeptides.
- Sigma-Aldrich. Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
- International Journal of Electrochemical Science. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- ResearchGate. (2025). Amide Hydrolysis Reaction Using tert-Butyl Nitrite.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021.
- BLDpharm. 63128-51-8|5-(tert-Butoxy)-5-oxopentanoic acid.
- Sigma-Aldrich. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8.
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct : r/Chempros.
- International Journal of Pharmaceutical Sciences Review and Research. (2011).
- Bibliomed. Side reactions in peptide synthesis: An overview.
- ResearchGate. Selective hydrolysis of α-tert-butyl ester.
- CP Lab Safety. This compound, 98% Purity, C9H16O4, 25 grams.
- Organic Chemistry Portal. tert-Butyl Esters.
- YouTube. (2016). 11 Ester (and Amide) Hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
Technical Support Center: 5-Tert-butoxy-5-oxopentanoic acid (Fmoc-Glu(OtBu)-OH) in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 5-Tert-butoxy-5-oxopentanoic acid, commonly known in the field as Fmoc-Glu(OtBu)-OH, during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the successful synthesis of your target peptides.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format, designed to help you resolve problems you may encounter in the lab.
Q1: My LC-MS analysis shows a major impurity with a mass loss of 18 Da (-H₂O) from my glutamic acid-containing peptide. What is this species and how can I confirm it?
A1: A mass loss of 18 Da is a strong indicator of intramolecular cyclization at the glutamic acid residue to form a glutarimide intermediate.[1] This is a common side reaction in Fmoc-SPPS, analogous to the well-documented aspartimide formation seen with aspartic acid.[2]
-
Mechanism: The reaction is catalyzed by the base (typically 20% piperidine in DMF) used for Fmoc deprotection.[2] The backbone amide nitrogen of the amino acid C-terminal to the glutamic acid residue attacks the side-chain γ-carbonyl group, forming a six-membered cyclic imide and releasing a molecule of water.[2]
-
Confirmation Steps:
-
Tandem MS (MS/MS): Isolate the impurity peak in your LC-MS and subject it to fragmentation. The resulting fragmentation pattern will be distinct from your target peptide and can help confirm the cyclic structure.[1]
-
Controlled Hydrolysis: The glutarimide ring can be opened by nucleophiles like water or piperidine.[1][2] Subjecting an isolated sample of the impurity to mild basic or acidic conditions may yield a mixture of the desired α-peptide and the rearranged β-peptide (iso-peptide), which can be detected by LC-MS.[1] This helps confirm the origin of the impurity.
-
Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity, 1H NMR spectroscopy can definitively confirm the glutarimide structure.[1]
-
Q2: I am synthesizing a peptide with a -Glu-Gly- sequence and observing significant formation of glutarimide-related impurities. What is the most effective strategy to reduce this side reaction?
A2: The -Glu-Gly- sequence is particularly susceptible to glutarimide formation because the glycine residue lacks a side chain, offering no steric hindrance to the intramolecular attack.[2][3][4][5] The most effective mitigation strategies involve increasing steric hindrance or modifying reaction conditions.
-
Primary Recommendation (Sequence Permitting): The most direct strategy is to replace the glycine residue with an amino acid that has a bulky protecting group. For example, substituting Gly with Ser(tBu) has been shown to effectively inhibit glutarimide formation by sterically shielding the backbone nitrogen.[3][4][5]
-
Secondary Recommendation (Modified Deprotection): If the sequence cannot be altered, modify the Fmoc deprotection conditions to reduce the basicity.
-
Acidic Additive: Prepare a fresh deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[1] The HOBt acts as a buffer, reducing the effective basicity and thereby suppressing the rate of the base-catalyzed cyclization.[6][7]
-
Weaker Base: Using a weaker base like morpholine can almost eliminate the side reaction, but it may not be sufficient for complete Fmoc removal in all cases, potentially leading to deletion sequences.[7]
-
-
Tertiary Recommendation (Alternative Building Block): Employ a glutamic acid derivative with a more sterically demanding side-chain protecting group than tert-butyl (OtBu). While less common, bulkier esters can provide additional steric hindrance against the intramolecular cyclization.[2]
Q3: My peptide synthesis shows poor yield, and I suspect pyroglutamate formation at the N-terminal glutamic acid residue. How can I identify and prevent this?
A3: Pyroglutamate formation is a common side reaction for peptides with an N-terminal glutamic acid (or glutamine) residue.[8] It involves the intramolecular cyclization of the N-terminal amine with the side-chain γ-carboxyl group, which can occur during repetitive acid treatments (like TFA deprotection in Boc-SPPS) or under standard Fmoc-SPPS conditions.[2][8] This results in a blocked N-terminus, terminating the peptide chain elongation.
-
Identification: This side product will appear in the LC-MS as a truncated peptide with a mass loss of 18 Da relative to the N-terminal Fmoc-Glu(OtBu)-OH residue.
-
Prevention Strategies:
-
Coupling Conditions: Use coupling reagents known to minimize this side reaction. Pre-activation of the incoming amino acid should be avoided; instead, use in-situ activation reagents like HATU or HBTU with a non-nucleophilic base like DIPEA.
-
Immediate Coupling: After the deprotection of the residue preceding the N-terminal Glu, proceed immediately to the coupling step to minimize the time the free N-terminal amine is exposed.
-
Protecting Group Choice: The steric bulk of the standard OtBu group offers some protection. For particularly difficult sequences, specialized, more sterically hindering protecting groups may be considered.[8]
-
Q4: What are the best practices for analytically separating my target peptide from glutarimide-related impurities by RP-HPLC?
A4: The separation of glutarimide-related impurities can be challenging because they often have similar chromatographic properties to the desired peptide.[1]
-
Glutarimide Intermediate: The cyclic glutarimide is typically more hydrophobic and will likely elute later than the target peptide.
-
Ring-Opened Products: The α- and β-peptide isomers have the same mass and can be very difficult to separate. The β-peptide (iso-peptide) may elute slightly earlier than the native α-peptide.
-
Piperidide Adducts: These byproducts (mass increase of 84 Da) are significantly more hydrophobic and will have longer retention times.
-
Recommended HPLC Method Development:
-
High-Resolution Column: Use a modern C18 column with a small particle size (e.g., ≤1.8 µm) to maximize peak efficiency.
-
Shallow Gradient: Employ a very shallow gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 0.5% B/minute or less can often resolve closely eluting species.
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and sometimes enhance the separation between isomers.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is glutarimide formation and why is it problematic in peptide synthesis?
A1: Glutarimide formation is a base-catalyzed intramolecular side reaction where a glutamic acid residue cyclizes with the backbone amide of the next amino acid.[2] It is problematic for several reasons:
-
Yield Reduction: It consumes the target peptide sequence to create a byproduct.
-
Difficult Purifications: The resulting impurities, which include the cyclic imide itself, rearranged α- and β-peptides, and piperidide adducts, are often difficult to separate from the final product.[1][7]
-
Loss of Biological Activity: The formation of β-peptides (a change in the peptide backbone) and racemized products (a change in stereochemistry) can drastically reduce or eliminate the biological activity of the synthetic peptide.[1][2]
Q2: How does glutarimide formation compare to the more widely known aspartimide formation?
A2: Glutarimide formation is the direct analogue of aspartimide formation. Both are base-catalyzed intramolecular cyclizations.[2][9] The key difference is the ring size of the intermediate: aspartimide is a five-membered succinimide ring, while glutarimide is a six-membered ring. While five-membered rings often form more rapidly, the six-membered glutarimide is also a significant issue, particularly in sterically unhindered sequences like -Glu-Gly-.[2][3] The strategies to mitigate both side reactions are very similar, focusing on steric hindrance, reducing basicity, and backbone protection.[9][10][11]
Q3: Which peptide sequences are most susceptible to glutarimide formation?
A3: The propensity for glutarimide formation is highly sequence-dependent.[4][5] The highest risk is associated with sequences where the amino acid immediately C-terminal to the glutamic acid residue is sterically unhindered. The most problematic sequence is -Glu-Gly- due to the lack of a side chain on glycine.[2][3][5] Other sequences like -Glu-Ala- or -Glu-Ser- are also at risk, though generally to a lesser extent than -Glu-Gly-.
Q4: Are there alternatives to using Fmoc-Glu(OtBu)-OH that can prevent these side reactions?
A4: Yes, several alternative strategies can be employed for problematic sequences:
-
Alternative Protecting Groups: Using glutamic acid with a more sterically bulky side-chain protecting group, such as O-2-phenylisopropyl (O-2-PhiPr), can hinder the intramolecular cyclization.[2][8] These are often more expensive and may require different deprotection conditions.
-
Boc-SPPS: Switching from Fmoc to Boc-based solid-phase peptide synthesis is a very effective way to avoid base-catalyzed glutarimide formation.[2] In Boc chemistry, the temporary Nα-protecting group is removed with a mild acid (TFA), eliminating the repetitive piperidine steps. However, Boc-SPPS requires the use of harsh acids like hydrofluoric acid (HF) for the final cleavage and can be prone to acid-catalyzed side reactions like pyroglutamate formation.[2]
Part 3: Protocols & Data
Table 1: Comparison of Mitigation Strategies for Glutarimide Formation
| Strategy | Experimental Approach | Efficacy | Key Considerations |
| Sequence Modification | Replace -Glu-Gly- with -Glu-Ser(tBu)- or another sterically hindered residue.[4][5] | Very High | Requires that the peptide sequence can be modified without loss of function. |
| Modified Deprotection | Add 0.1 M HOBt to the 20% piperidine/DMF solution.[1] | High | Simple to implement; HOBt is a standard reagent. May slightly slow deprotection. |
| Alternative Synthesis | Switch from Fmoc/tBu to Boc/Bzl chemistry.[2] | Very High | Completely avoids the base-catalyzed mechanism. Requires specialized equipment for HF cleavage and different side-chain protection schemes. Prone to pyroglutamate formation.[2] |
| Alternative Protecting Group | Use Fmoc-Glu(O-2-PhiPr)-OH instead of Fmoc-Glu(OtBu)-OH.[8] | High | Offers greater steric hindrance. More expensive building block and requires specific, mild acid deprotection (1% TFA in DCM).[8] |
Experimental Protocols
Protocol 1: Suppressed-Basicity Fmoc Deprotection
This protocol incorporates an acidic additive to suppress base-catalyzed glutarimide formation.[1]
-
Resin Washing: Wash the peptidyl-resin thoroughly with Dimethylformamide (DMF) (3 x 1 min).
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).
-
First Deprotection: Add the deprotection cocktail to the resin and agitate for 5 minutes. Drain the vessel.
-
Second Deprotection: Add a fresh aliquot of the deprotection cocktail and agitate for 15 minutes. Drain the vessel.
-
Final Washing: Wash the resin extensively with DMF (5 x 1 min) to remove all traces of piperidine, dibenzofulvene, and HOBt before proceeding to the coupling step.
Protocol 2: Analytical RP-HPLC for Impurity Profiling
This protocol provides a general starting point for the analytical separation of a target peptide from its glutarimide-related impurities.[1]
-
Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate with cold diethyl ether, centrifuge, and dry the crude peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC-MS System:
-
Column: C18 stationary phase (e.g., 1.8 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Column Temperature: 40 °C.
-
-
Gradient Elution:
-
Equilibrate the column with 5% Mobile Phase B.
-
Inject the sample.
-
Apply a shallow linear gradient, for example, 5% to 45% Mobile Phase B over 40 minutes.
-
Flow Rate: ~0.4 mL/min.
-
-
Detection:
-
UV: Monitor absorbance at 214 nm and 280 nm.
-
MS: Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to identify the masses of all eluting peaks.
-
Part 4: Visualizations
Caption: Base-catalyzed mechanism of glutarimide formation and subsequent ring-opening.
Caption: Logical workflow for troubleshooting glutarimide-related impurities.
References
- Dolling, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(8), 541-9.
- Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982.
- Huber, S., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.
- Lauer, J. L., et al. (2005). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of the American Chemical Society.
- Chemistry Stack Exchange. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"?
- Zhu, J., & Marchant, R. E. (2008). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science, 14(6), 690-6.
- Iris Biotech GmbH. ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction.
- Zhu, J., & Marchant, R. E. (2008). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. Journal of Peptide Science, 14(6), 690-6.
- van der Veken, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Bode, J. W., et al. (2020). Aspartimide formation during SPPS a Base-promoted aspartimide formation... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Synthesis Using 5-Tert-butoxy-5-oxopentanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 5-tert-butoxy-5-oxopentanoic acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Our goal is to equip you with the technical knowledge and practical solutions needed to overcome common challenges and optimize your synthetic workflows.
Introduction: The Role of this compound in PROTAC Linker Synthesis
This compound is a valuable bifunctional building block for PROTAC development.[1][2] It provides a simple, flexible five-carbon aliphatic chain, a common starting point for linker design.[3][4] Its key advantage lies in its orthogonal protecting groups: a carboxylic acid for coupling to one ligand (either for the protein of interest or the E3 ligase) and a tert-butyl (t-butyl) ester. The t-butyl ester is stable under the basic conditions of the initial amide coupling but can be selectively removed later with acid to reveal a new carboxylic acid, ready for coupling to the second ligand.[5][6] This sequential approach is fundamental to the stepwise assembly of PROTACs.
This guide will address the two critical transformations involving this linker precursor: the initial amide bond formation and the final t-butyl ester deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: I am observing a low yield during the initial amide coupling reaction between my amine-containing ligand and this compound. What are the potential causes and solutions?
Low coupling efficiency is one of the most common hurdles in PROTAC synthesis.[7][8] Several factors can contribute to this issue:
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid.[9] For complex substrates, standard reagents may be insufficient.
-
Solution: Employ a high-efficiency uronium/aminium salt coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][10][11] HATU is often preferred in PROTAC synthesis as it reacts quickly and can reduce the risk of side reactions like racemization.[9][12]
-
-
Presence of Moisture: Amide coupling reactions are highly sensitive to water, which can hydrolyze the activated ester intermediate and deactivate the coupling reagent.[9]
-
Inhibition by Amine Salts: Many amine-containing ligands are supplied as hydrochloride (HCl) or trifluoroacetate (TFA) salts. The acidic counterion can neutralize the base (e.g., DIPEA) required for the reaction, thereby inhibiting the coupling.[10]
-
Solution: Use an additional equivalent of base to neutralize the salt or perform a "free-basing" step prior to the coupling reaction. This can be done by dissolving the amine salt and washing with a mild aqueous base like saturated sodium bicarbonate, followed by extraction and drying.[10] Alternatively, increase the amount of base used; for example, if using DIPEA, 2-3 equivalents are typically sufficient.[8]
-
-
Poor Solubility: PROTAC building blocks can have limited solubility in common solvents like DMF, hindering reaction kinetics.[9]
-
Steric Hindrance: If the amine on your ligand is sterically hindered, the reaction rate can be significantly reduced.[10]
-
Solution: Increase the reaction time and monitor progress carefully by LC-MS. A slight increase in temperature may also be beneficial. In some cases, a less sterically hindered coupling reagent may be required.[10]
-
Question 2: My LC-MS analysis shows a complex mixture of byproducts after the coupling step. What is causing this?
A complex reaction mixture often points to side reactions or incorrect reaction setup.
-
Guanidinium Byproduct Formation: Uronium-based coupling reagents like HATU can react directly with the primary or secondary amine of your ligand if the carboxylic acid is not sufficiently activated first.[10] This forms an inactive guanidinium byproduct and consumes your amine starting material.
-
Solution: Always follow the correct order of addition. Pre-activate the this compound by mixing it with HATU and a non-nucleophilic base (like DIPEA) in your anhydrous solvent for 5-15 minutes before adding your amine-containing ligand.[10] This ensures the formation of the activated ester, which then readily reacts with the amine.
-
-
Over-activation/Decomposition: While less common with modern reagents, leaving the activation step to proceed for too long before adding the amine can sometimes lead to decomposition of the activated species.
-
Solution: Adhere to recommended pre-activation times (typically under 15 minutes for HATU) and monitor the reaction closely after the addition of the amine.
-
Question 3: The deprotection of the tert-butyl ester is incomplete or leads to degradation of my molecule. How can I optimize this step?
The removal of the tert-butyl group is typically the final step before coupling the second ligand or completing the PROTAC synthesis. While robust, this step requires careful control.
-
Incomplete Deprotection: The most common cause is insufficient acid or reaction time.
-
Solution: The standard condition for t-butyl ester cleavage is treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), often in a 1:1 or 20-50% TFA/DCM mixture.[6] Ensure you are using a sufficient excess of TFA and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by LC-MS.
-
-
Side Reactions from the Tert-Butyl Cation: The cleavage of the t-butyl group generates a reactive tert-butyl cation. This electrophile can alkylate sensitive functional groups in your molecule, particularly electron-rich aromatic rings or sulfur-containing residues like methionine.[13][14]
-
Degradation of Other Acid-Sensitive Groups: If your PROTAC intermediate contains other acid-labile protecting groups (e.g., Boc on an amine), they will likely be removed simultaneously.[15] This is often intended, but if other parts of the molecule are sensitive to strong acid, degradation can occur.
-
Solution: Keep the reaction at 0 °C to moderate the reaction and monitor it closely to avoid prolonged exposure to acid after completion.[10] Once the reaction is finished, immediately remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Question 4: I am struggling to purify my final PROTAC. The HPLC profile shows broad peaks or multiple, poorly resolved impurities.
The physicochemical properties of PROTACs, which are often large and flexible, can make purification challenging.[7]
-
Solution: Optimize your chromatography method.
-
Column Choice: Use a high-resolution reverse-phase column (e.g., C18) for preparative HPLC.[7]
-
Gradient Optimization: Employ a shallower gradient during elution. A slow, gradual increase in the organic phase (e.g., acetonitrile or methanol) can significantly improve the separation of the desired product from closely related impurities.[7]
-
Alternative Techniques: If standard silica gel chromatography is used for intermediates, the polarity imparted by linkers can make it ineffective.[8] Reverse-phase chromatography is generally the preferred method for final PROTAC purification.[9]
-
Frequently Asked Questions (FAQs)
Q: Why is this compound a good choice for a PROTAC linker precursor? A: It is commercially available and offers a synthetically straightforward way to introduce a flexible, five-carbon aliphatic linker.[3][4] The carboxylic acid and t-butyl ester provide orthogonal handles, allowing for controlled, stepwise synthesis, which is a core principle of PROTAC assembly.[5]
Q: What are the best coupling reagents to use with this acid? A: Uronium/aminium-based reagents are highly recommended due to their efficiency and ability to suppress side reactions. HATU is a top choice, followed by similar reagents like HBTU.[7][11] For sterically hindered couplings, reagents that form acyl fluorides, such as BTFFH, may offer an advantage.[16][17]
Q: How should I monitor the progress of my reactions? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the indispensable tool for monitoring both the coupling and deprotection steps.[7][9] It allows you to track the consumption of starting materials and the formation of the desired product, ensuring you can quench the reaction at the optimal time.
Q: Can the linker derived from this compound influence the "hook effect"? A: The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is a phenomenon related to the formation of unproductive binary complexes versus the productive ternary complex.[18] While primarily driven by the thermodynamics of ternary complex formation, the linker's length and flexibility are critical factors that influence this equilibrium.[3][18] An aliphatic linker provides flexibility, which can be beneficial, but its optimal length must be determined empirically for each target and E3 ligase pair.[3][18]
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Name | Full Name | Class | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Fast reaction rates, low racemization, highly effective for difficult couplings.[11] | Can react with amine if not pre-activated with acid; higher cost.[10] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Very efficient, good alternative to HATU. | Slightly less reactive than HATU in some cases.[11] |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole | Carbodiimide | Cost-effective, water-soluble byproduct (EDU) is easily removed. | Can lead to racemization; formation of N-acylurea byproduct if HOBt is not used.[19] |
Table 2: Typical Conditions for Tert-Butyl Ester Deprotection
| Reagent Cocktail | Typical Ratio | Temperature | Time | Notes |
| TFA / DCM | 20% to 50% TFA in DCM (v/v) | Room Temp | 1 - 2 hours | Standard, robust method. Monitor by LC-MS.[6] |
| TFA / DCM / TIS | 95 : 5 : 2.5 (TFA:DCM:TIS) | Room Temp | 1 - 2 hours | Recommended for substrates with functional groups susceptible to alkylation by the t-butyl cation.[10] |
| 4N HCl in Dioxane | N/A | Room Temp | 1 - 4 hours | An alternative to TFA, can be useful if TFA-labile groups need to be preserved.[20] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the coupling of an amine-containing ligand (Ligand-NH₂) to this compound.
-
Preparation: Under an inert atmosphere (Argon or N₂), dissolve this compound (1.0 eq) in anhydrous DMF or NMP.
-
Activation: To the stirred solution, add HATU (1.1-1.2 eq) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[8]
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes.[10]
-
Coupling: Add the amine-containing ligand (Ligand-NH₂) (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS until the starting material is consumed.[7]
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for Tert-Butyl Ester Deprotection
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
-
Preparation: Dissolve the t-butyl ester-containing intermediate (1.0 eq) in dichloromethane (DCM).
-
Cleavage Cocktail: In a separate flask, prepare the cleavage cocktail. A common mixture is 50% Trifluoroacetic Acid (TFA) in DCM. For sensitive substrates, use a mixture of TFA/DCM/TIS (95:5:2.5).[10]
-
Deprotection: Add the cleavage cocktail to the solution of the intermediate at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.[10]
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.[6] The resulting crude carboxylic acid is often used in the next step without further purification.
Mandatory Visualizations
Caption: A typical workflow for the synthesis of a PROTAC using this compound.
Caption: A logical workflow for troubleshooting low yield in the initial amide coupling step.
References
- Benchchem. (n.d.). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
- Benchchem. (n.d.). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- Benchchem. (n.d.). Troubleshooting low yield in PROTAC synthesis with Ald-Ph-PEG6-acid.
- Benchchem. (n.d.). Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH.
- Ciulli, A., et al. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH.
- MDPI. (n.d.). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis.
- Benchchem. (n.d.). Troubleshooting PROTAC degradation assays with C9 linkers.
- Benchchem. (n.d.). Aliphatic Linkers for PROTAC Development: An In-depth Technical Guide.
- PubMed. (2017). Reagent-free continuous thermal tert-butyl ester deprotection.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- NIH. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis.
- Benchchem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU.
- PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- PMC - NIH. (n.d.). Methods to accelerate PROTAC drug discovery.
- Benchchem. (n.d.). The Role of Tert-butyl 9-aminononanoate in Advanced Drug Discovery: A Technical Guide to PROTAC Linker Technology.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe.
- PMC - NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
- BroadPharm. (n.d.). Aliphatic Linkers.
- (n.d.). Side Reactions in - Peptide Synthesis.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
- PMC. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs.
- (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Aribo Biotechnology. (n.d.). CAS: 63128-51-8 Name: this compound.
- AChemBlock. (n.d.). This compound 95% | CAS: 63128-51-8.
- MedChemExpress. (n.d.). This compound.
- (n.d.). Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids.
- PMC - NIH. (2023). Click chemistry in the development of PROTACs.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BLDpharm. (n.d.). 63128-51-8|5-(tert-Butoxy)-5-oxopentanoic acid.
- ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
Sources
- 1. This compound 95% | CAS: 63128-51-8 | AChemBlock [achemblock.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. diva-portal.org [diva-portal.org]
- 13. peptide.com [peptide.com]
- 14. toc.library.ethz.ch [toc.library.ethz.ch]
- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Deprotection of 5-Tert-butoxy-5-oxopentanoic acid tert-butyl ester
Welcome to the technical support guide for the deprotection of 5-tert-butoxy-5-oxopentanoic acid tert-butyl ester, also known as di-tert-butyl glutarate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges associated with removing the tert-butyl (t-Bu) protecting groups to yield glutaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting di-tert-butyl glutarate?
The most prevalent and effective method is acid-catalyzed cleavage using neat trifluoroacetic acid (TFA) or a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[1][2] This method is highly efficient due to TFA's strength, which readily protonates the ester's carbonyl oxygen, facilitating the departure of the stable tert-butyl carbocation.[1]
Q2: What is the underlying mechanism of TFA-mediated deprotection?
The reaction proceeds via an acid-catalyzed cleavage.
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.
-
Carbocation Formation: The C-O bond cleaves, releasing the final carboxylic acid and a stable tertiary carbocation (t-butyl cation).
-
Neutralization: The t-butyl cation is neutralized, typically by deprotonation to form gaseous isobutylene or by reacting with the trifluoroacetate anion.[3][4][5] The use of excess TFA ensures the reaction goes to completion.[4][5]
Visualizing the Deprotection Mechanism
The following diagram illustrates the acid-catalyzed removal of a tert-butyl ester group.
Caption: Acid-catalyzed deprotection of di-tert-butyl glutarate.
Q3: My deprotection reaction is incomplete. What are the common causes?
Incomplete deprotection is a frequent issue. The primary causes include:
-
Insufficient Reagent: Not using a sufficient excess of TFA. While the reaction is catalytic in principle, using excess TFA drives the equilibrium towards the products.[4][5]
-
Inadequate Reaction Time: The reaction may require several hours at room temperature for full conversion.[6]
-
Low Temperature: While typically run at room temperature, slightly reduced temperatures may slow the reaction significantly.
-
Presence of Water: Water can compete with the ester for the proton from TFA, potentially slowing the reaction. Using anhydrous solvents is recommended.[1]
Q4: Are there alternative, milder deprotection methods?
Yes, for substrates sensitive to strong acids like TFA, several milder alternatives exist:
-
Aqueous Phosphoric Acid: An effective and environmentally benign reagent that can deprotect t-butyl esters while leaving other sensitive groups intact.[7]
-
Zinc Bromide (ZnBr₂): This Lewis acid can be used in DCM for a mild deprotection.[8][9] However, its selectivity compared to other acid-labile groups like N-Boc can be poor.[9][10][11]
-
Silica Gel: Refluxing the ester with silica gel in toluene has been reported as a selective method.[12]
Troubleshooting Guide for Incomplete Deprotection
This guide provides a structured approach to diagnosing and solving common issues encountered during the deprotection of di-tert-butyl glutarate.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of starting material remains (checked by TLC/LC-MS) | 1. Insufficient reaction time. 2. Inadequate amount of TFA. 3. Reaction temperature is too low. | 1. Extend the reaction time, monitoring every 1-2 hours. 2. Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA).[2][13] 3. Ensure the reaction is running at ambient room temperature (20-25°C). |
| Mono-deprotected intermediate is the major product | 1. Insufficient equivalents of acid for the second deprotection. 2. Steric hindrance after the first deprotection. 3. Premature workup. | 1. Add more TFA to the reaction mixture. 2. Increase the reaction time significantly (may require overnight stirring). 3. Confirm complete reaction by an appropriate analytical method before quenching.[14] |
| Low isolated yield after workup | 1. Product is partially soluble in the precipitation solvent (e.g., diethyl ether). 2. Incomplete removal of TFA, leading to salt formation and handling issues. 3. Product loss during transfers or filtration. | 1. Ensure the precipitation solvent is sufficiently non-polar and cold.[13] 2. After rotary evaporation, co-evaporate the residue with a solvent like toluene or DCM multiple times to azeotropically remove residual TFA. 3. Use careful handling techniques; for small scales, consider extraction instead of precipitation. |
| Formation of unknown side products | 1. Alkylation of other nucleophilic sites on the molecule by the t-butyl cation. 2. Degradation of a sensitive substrate under strong acidic conditions. | 1. Add a carbocation scavenger, such as triisopropylsilane (TIS), to the reaction mixture (typically 2.5-5% v/v).[3][13] 2. Switch to a milder deprotection method, such as aqueous phosphoric acid or ZnBr₂.[7][8] |
Experimental Protocols & Workflows
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is the standard procedure for robust, complete deprotection.
Materials:
-
This compound tert-butyl ester
-
Dichloromethane (DCM), anhydrous[1]
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the di-tert-butyl glutarate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
TFA Addition: In a well-ventilated fume hood, add an equal volume of TFA to the solution to create a 1:1 (v/v) mixture of DCM/TFA.[6]
-
Reaction: Stir the mixture at room temperature for 2-5 hours.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the complete disappearance of the starting material.[1][14] An aliquot can be withdrawn, quenched with methanol, and diluted for analysis.[14]
-
Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure all TFA is removed, co-evaporate the residue with toluene (2x).[3]
-
Purification: Dissolve the resulting oil in a minimal amount of DCM and add it dropwise to a flask of cold diethyl ether to precipitate the glutaric acid product.[1][3] Collect the solid by filtration and dry under vacuum.
Analytical Monitoring Workflow
Effective monitoring is crucial for determining the reaction endpoint and preventing the formation of intermediates.
Caption: Workflow for monitoring t-butyl ester deprotection.[14]
References
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange.
- The Royal Society of Chemistry (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- How can I deprotect esters using TFA? (2015). ResearchGate.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932-6938.
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- Wu, Y., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849.
- Jackson, R. F. W., & Wishart, N. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Synlett, 2001(06), 901-903.
- A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (2000). ResearchGate.
- Nti-Gyabaah, G., Ofori, S., & Jon, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22659-22666.
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (2004). ResearchGate.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004). UQ eSpace.
- Nishimura, O., Okamura, T., Miyake, M., & Fujii, N. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 647-653.
- Nti-Gyabaah, G., Ofori, S., & Jon, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22659-22666.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Solubility of 5-Tert-butoxy-5-oxopentanoic Acid
Welcome to the technical support guide for 5-tert-butoxy-5-oxopentanoic acid (CAS 63128-51-8). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthesis, purification, and formulation. As a mono-protected dicarboxylic acid, this reagent's unique amphipathic structure—balancing a bulky, hydrophobic tert-butyl ester with a polar carboxylic acid—presents specific handling requirements that, when properly managed, enable its versatile use as a linker and building block in complex molecular syntheses.[1][2]
Troubleshooting Guide: Reaction-Specific Solubility Issues
This section addresses solubility problems in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Q1: My this compound won't fully dissolve in standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for an amide coupling reaction. What's happening?
Answer: This is a frequent observation. While the tert-butyl group imparts significant non-polar character, the free carboxylic acid moiety is the primary cause of poor solubility in less polar organic solvents. The carboxylic acid can form strong intermolecular hydrogen bonds with other molecules of the acid, leading to self-association and aggregation that effectively reduces its solubility.
Solutions & Protocols:
-
Switch to a More Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent at disrupting hydrogen bonds and solvating both the polar carboxylic acid and the non-polar tert-butyl group.
-
Employ a Co-Solvent System: If your reaction chemistry is sensitive to highly polar solvents, adding a small percentage (5-10%) of DMSO or DMF to a solvent like THF can dramatically improve solubility without significantly altering the bulk reaction environment.
-
Utilize Physical Dissolution Aids:
-
Sonication: Applying ultrasonic waves can break up aggregates and accelerate the dissolution process.
-
Gentle Warming: Warming the mixture to 30-40°C can increase solubility. However, this should be done cautiously to avoid potential degradation, especially if other sensitive reagents are present.[3]
-
Protocol: Systematic Solvent Screening
-
Preparation: Dispense 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, Acetonitrile, Ethyl Acetate, DMF, DMSO).
-
Observation at Room Temperature: Vortex each vial for 30 seconds and observe for complete dissolution.
-
Physical Intervention: For any samples that did not dissolve, sonicate for 2 minutes or warm gently to 35°C and observe again.
-
Selection: Choose the least polar solvent system that provides complete dissolution to simplify downstream purification.
Q2: I'm trying to perform an aqueous workup, but the compound remains stuck in the organic layer even when I use a basic wash. How can I transfer it to the aqueous phase?
Answer: This issue is a direct consequence of pH. This compound is a weak carboxylic acid. At neutral or acidic pH, the carboxyl group remains protonated (-COOH), rendering the molecule hydrophobic and preferentially soluble in organic solvents.[4] To make it water-soluble, you must deprotonate the carboxylic acid to form its corresponding carboxylate salt (-COO⁻), which is ionic and highly water-soluble.[4][5]
Solutions & Protocols:
-
pH Adjustment: Increase the pH of the aqueous phase to a value at least 1.5-2 units above the pKa of the carboxylic acid (estimated pKa ~4.6).[6] Using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to adjust the aqueous phase to a pH of 7.5-9 is typically sufficient.
-
Avoid Strong Bases if Possible: While effective, strong bases like sodium hydroxide (NaOH) can potentially hydrolyze the tert-butyl ester if prolonged contact or high temperatures are involved.
Protocol: Basic Aqueous Extraction
-
Initial State: Your compound is in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Mixing: Shake the funnel vigorously for 1-2 minutes, venting frequently. You may observe gas evolution (CO₂) as the base neutralizes the acid.
-
Phase Separation: Allow the layers to separate. The deprotonated carboxylate salt of your compound is now in the aqueous layer.
-
Confirmation: To confirm transfer, you can take a small sample of the aqueous layer, re-acidify it with dilute HCl, and see if the product precipitates or can be extracted back into an organic solvent.
Diagram: pH-Dependent Solubility
The following diagram illustrates how adjusting the pH alters the chemical structure and, consequently, the water solubility of this compound.
Caption: Effect of pH on ionization and solubility.
Q3: During an amidation reaction in DMF, my product precipitates out of solution as soon as I add the amine. How can I prevent this?
Answer: This is a classic acid-base problem. The carboxylic acid of your reagent reacts with the amine (a base) to form an ammonium carboxylate salt. Many of these salts have poor solubility in common organic solvents, including DMF, causing them to precipitate and stall the reaction.
Solutions:
-
Use a Non-Nucleophilic Base: Before adding your coupling agents (like HATU or EDC), add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). This base will neutralize the carboxylic acid in situ, preventing the premature salt formation with your valuable amine.
-
Controlled Addition: Add the amine substrate slowly to the reaction mixture containing the acid, coupling agent, and DIPEA. This ensures that the amine is consumed by the desired coupling reaction faster than it can form a stable salt precipitate.
Q4: I am attempting a reaction in a biphasic (water/organic) system, but the reaction is extremely slow. How can I improve the reaction rate?
Answer: In a biphasic system, the reaction can only occur at the interface between the two liquid phases, which is a very small area. The poor solubility of the deprotonated carboxylate salt in the organic phase and the organic reactant in the aqueous phase severely limits the reaction rate. This is a perfect scenario for employing a Phase-Transfer Catalyst (PTC).[7]
Solutions:
-
Introduce a Phase-Transfer Catalyst: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, can transport the deprotonated carboxylate anion from the aqueous phase into the organic phase.[7][8] The large, lipophilic cation of the PTC pairs with the carboxylate anion, forming an ion pair that is soluble in the organic solvent, where it can then react with the other substrate.[8]
Protocol: Biphasic Reaction with Phase-Transfer Catalysis
-
Aqueous Phase: Dissolve the this compound and a base (e.g., K₂CO₃) in water.
-
Organic Phase: Dissolve your other reactant (e.g., an alkyl halide for an esterification) in an organic solvent like toluene or DCM.
-
Add Catalyst: Add a catalytic amount (1-5 mol%) of TBAB to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to maximize the surface area between the phases. The reaction can now proceed efficiently in the organic phase.
-
Workup: After the reaction is complete, simply separate the two phases for purification.
Diagram: Phase-Transfer Catalysis Workflow
Caption: Mechanism of Phase-Transfer Catalysis.
Frequently Asked Questions (FAQs)
Q: What is the general solubility profile of this compound?
A: The solubility is highly dependent on the solvent's polarity and its ability to engage in or disrupt hydrogen bonding. Below is a general guide.
| Solvent Type | Examples | Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Soluble | Effectively solvates both the carboxyl group and the non-polar ester. |
| Polar Protic | Water (pH > 7), Methanol | Soluble to Slightly Soluble | Soluble in basic water due to salt formation.[5] Limited solubility in neutral water and lower alcohols. |
| Ethers | THF, 1,4-Dioxane | Slightly Soluble | Moderate polarity allows for some dissolution, but aggregation limits high concentrations. |
| Chlorinated | DCM, Chloroform | Slightly Soluble to Poor | Limited ability to break up hydrogen-bonded aggregates. |
| Non-Polar | Toluene, Hexanes | Insoluble | Cannot effectively solvate the polar carboxylic acid group. |
Q: How should I store this reagent to maintain its integrity?
A: Store the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at room temperature. Keeping it in a dark place is also recommended to prevent potential photochemical reactions. The compound is a liquid at room temperature with a melting point around 17°C.[6][9]
Q: Can I use this reagent directly in solid-phase peptide synthesis (SPPS)?
A: Yes, this compound is frequently used as a linker or building block in SPPS.[1] For coupling, it should be pre-dissolved in a suitable solvent like DMF or NMP before activation and addition to the resin-bound peptide. Standard coupling protocols using reagents like HATU/DIPEA or HBTU/DIPEA are effective.
References
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid.
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). Nature Communications.
- MySkinRecipes. (n.d.). (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid.
- Human Metabolome Database. (n.d.). Showing metabocard for Monomethyl glutaric acid (HMDB0000858).
- Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- Synthesis. (2012). tert-Butoxide-Assisted Amidation of Esters under Green Conditions.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
- Overview of Custom Peptide Synthesis. (n.d.).
Sources
- 1. (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid [myskinrecipes.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
preventing byproduct formation with 5-Tert-butoxy-5-oxopentanoic acid
Welcome to the technical support center for 5-tert-butoxy-5-oxopentanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to prevent common byproduct formation and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on preventing the formation of unwanted byproducts.
Byproduct Formation During Deprotection of the Tert-Butyl Ester
Q1: What are the primary byproducts I should be aware of when deprotecting the tert-butyl ester of this compound under acidic conditions?
The most significant byproduct concern during the acidic cleavage of the tert-butyl ester is the formation of a highly reactive tert-butyl cation. This cation can lead to several side reactions, most notably the tert-butylation of any nucleophilic species present in your reaction mixture.[1][2] In the context of peptide synthesis, this can result in the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[1]
Q2: How can I effectively prevent tert-butylation of my substrate or other nucleophilic components in my reaction?
The key to preventing tert-butylation is to efficiently "trap" the tert-butyl cations as they are formed. This is achieved by adding scavengers to the cleavage cocktail.[1] Common and effective scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
-
1,2-Ethanedithiol (EDT): Particularly useful when working with cysteine-containing peptides to prevent disulfide bond formation.[1]
-
Thioanisole: Another sulfur-containing scavenger that can be effective.[1]
A standard cleavage cocktail often consists of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.[1]
Q3: My tert-butyl ester deprotection is sluggish or incomplete. How can I push the reaction to completion without promoting side reactions?
Incomplete deprotection can be frustrating, but there are several strategies to address this without necessarily increasing byproduct formation:
-
Increase Reaction Time: Often, simply extending the reaction time at room temperature is sufficient to achieve complete deprotection.[3][4]
-
Increase Acid Concentration: If a co-solvent like dichloromethane (DCM) is being used, increasing the proportion of TFA can enhance the rate of cleavage.[2][4]
-
Gentle Heating: For particularly stubborn tert-butyl esters, gentle warming (e.g., to 40°C) can be effective. However, this should be done with caution as elevated temperatures can also increase the rate of side reactions.[3]
-
Alternative Deprotection Methods: If acidic conditions are detrimental to your substrate, consider alternative methods such as using zinc bromide in dichloromethane, which can offer greater selectivity in the presence of other acid-labile groups.[2]
Byproduct Formation During Amide Coupling Reactions
Q4: I'm observing a byproduct with a molecular weight corresponding to the loss of water from my starting material. What is it and how can I prevent its formation?
This byproduct is likely glutaric anhydride, which forms via an intramolecular cyclization of this compound.[5] This is more likely to occur under conditions that favor intramolecular reactions, such as heating.[5] To minimize the formation of glutaric anhydride:
-
Avoid High Temperatures: If possible, conduct your amide coupling reactions at room temperature or below.
-
Choose Appropriate Coupling Reagents: Utilize efficient coupling reagents that promote rapid intermolecular amide bond formation, thus outcompeting the slower intramolecular cyclization. Reagents like HATU, HBTU, or PyBOP are often effective.[6]
-
Control Reaction Stoichiometry: Ensure that the amine coupling partner is readily available to react with the activated carboxylic acid.
Q5: My amide coupling reaction with this compound is giving a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in amide coupling reactions can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: The choice of coupling reagent is critical. For sterically hindered or electron-deficient amines, more potent activating agents may be necessary.[7]
-
Side Reactions: The formation of glutaric anhydride, as discussed above, will consume your starting material and lower the yield of the desired amide.
-
Poor Nucleophilicity of the Amine: Electron-deficient amines can be poor nucleophiles, leading to slow and inefficient coupling. In such cases, using a more reactive coupling agent or slightly elevated temperatures (while monitoring for anhydride formation) may be necessary.[7][8]
-
Suboptimal Reaction Conditions: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere to prevent quenching of the activated species.
Q6: How do I select the most suitable coupling reagent for my amide synthesis with this compound?
The choice of coupling reagent depends on the nature of your amine and the overall sensitivity of your substrate.
| Coupling Reagent | Advantages | Considerations |
| DIC/HOBt | Cost-effective, commonly used. | Can be slower for challenging couplings.[9] |
| HBTU/HATU | Highly efficient, fast reaction times. | More expensive, can be moisture-sensitive.[6] |
| EDC/DMAP | Good for electron-deficient amines. | DMAP is a catalyst and should be used in appropriate amounts.[8] |
| PyBOP/PyBrOP | Effective for sterically hindered amines. | Can be more expensive.[9] |
General Troubleshooting
Q7: What are the recommended methods for monitoring the progress of my reactions involving this compound?
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of your starting materials, desired product, and any byproducts that may be forming.[3]
Q8: What are the best practices for purifying my final product and removing the byproducts discussed?
-
Aqueous Workup: An initial aqueous workup can help to remove water-soluble reagents and byproducts. For acidic byproducts like glutaric acid (from anhydride hydrolysis), a mild basic wash (e.g., with saturated sodium bicarbonate solution) can be effective.[10]
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate your desired product from unreacted starting materials and byproducts.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
Experimental Protocols
Protocol 1: Standard Amide Coupling using DIC/HOBt
This protocol outlines a standard procedure for the coupling of this compound with a primary amine.
-
Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add the primary amine (1.0 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Glutaric Anhydride Formation During Amide Coupling with a Hindered Amine
This protocol is optimized for challenging couplings where anhydride formation is a concern.
-
In a separate flask, pre-activate the this compound (1.2 eq) with HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.4 eq) in anhydrous DMF for 15 minutes at 0°C.
-
In the main reaction flask, dissolve the hindered amine (1.0 eq) in anhydrous DMF.
-
Slowly add the pre-activated acid solution to the amine solution at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Stir for an additional 2-6 hours, monitoring closely by LC-MS for product formation and the absence of anhydride.
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Protocol 3: Standard Acidic Deprotection of the Tert-Butyl Ester with Scavengers
This protocol is designed for the efficient removal of the tert-butyl ester while minimizing side reactions.
-
Dissolve the tert-butyl ester-protected compound in a minimal amount of DCM.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dissolved compound (a typical ratio is 10 mL of cocktail per gram of substrate).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Remove the TFA and other volatile components under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The crude carboxylic acid can then be purified by an appropriate method, such as chromatography or recrystallization.
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Amide formation vs. anhydride byproduct.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting byproduct formation.
References
- PrepChem. Synthesis of glutaric acid mono-tert-butyl ester.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Agency for Toxic Substances and Disease Registry. Analytical Methods. In: Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- University of California, Davis. Reactions of Carboxylic acids.
- Organic Syntheses. Glutaric acid.
- Britannica. Glutaric anhydride. In: Carboxylic acid: Polycarboxylic acids.
- Technical Disclosure Commons. Improved process for the preparation of (±) 4-amino-5-hexenoic acid.
- PubChem. Glutaric Acid.
- Wikipedia. Glutaric acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glutaric anhydride | chemical compound | Britannica [britannica.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. prepchem.com [prepchem.com]
how to improve the efficiency of 5-Tert-butoxy-5-oxopentanoic acid amide bond formation
Welcome to the technical support guide for optimizing the amide bond formation with 5-tert-butoxy-5-oxopentanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific substrate. Here, we address common issues in a direct question-and-answer format, providing in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when coupling this compound?
Low yields are often traced back to one of several root causes:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple efficiently with an amine.[1] If the coupling reagent is not potent enough or is used incorrectly, activation will be incomplete.[2]
-
Steric Hindrance: While the tert-butyl ester is distal to the reacting carboxylic acid, the overall flexibility of the glutaric acid backbone can lead to conformations that sterically impede the approach of the amine, especially if the amine partner is also bulky.[3]
-
Suboptimal Base Selection: The choice and stoichiometry of the base are critical. A common issue is the acid-base neutralization between your carboxylic acid and amine starting materials, which renders the amine non-nucleophilic.[2] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to scavenge the acid produced during the activation step without deactivating the amine nucleophile.[1][4]
-
Hydrolysis of Activated Intermediate: The presence of residual water in solvents or reagents can hydrolyze the activated acid intermediate back to the starting carboxylic acid, directly reducing your potential yield.[2] Always use anhydrous solvents and handle reagents in an inert atmosphere where possible.
Q2: What is the best "go-to" coupling reagent for this compound as a starting point?
For a reliable starting point with a substrate like this, especially when dealing with valuable or complex amines, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly recommended.[4]
Rationale: HATU is an aminium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive HOAt active ester.[5] This intermediate offers several advantages:
-
High Reactivity: It is more reactive than the HOBt esters generated by common reagents like HBTU or TBTU, making it particularly effective for challenging or sterically hindered couplings.
-
Reduced Side Reactions: The 7-aza-benzotriazole (HOAt) moiety is known to suppress racemization if your amine component has a chiral center adjacent to the amine.[4]
-
Anchimeric Assistance: The pyridine nitrogen in the HOAt leaving group can participate in the reaction, accelerating the rate of amide bond formation.
While more expensive than carbodiimide reagents like EDC, the high success rate and clean reaction profiles often justify the initial cost, saving time and resources on optimization and purification.[6]
Q3: I see a lot of side products during my reaction workup. What are they and how can I prevent them?
Common side products in amide coupling reactions include:
-
N-acylurea: This is a classic byproduct when using carbodiimide reagents like DCC or EDC without an additive. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is often difficult to remove.
-
Solution: Always use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure when using carbodiimides. These additives trap the O-acylisourea to form a more stable active ester, minimizing N-acylurea formation and reducing racemization.[4]
-
-
Guanidinium Byproduct: Aminium/uronium reagents (HBTU, HATU) can sometimes react directly with the amine starting material, capping it and preventing it from participating in the desired reaction.
-
Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-20 minutes) before adding the amine. This ensures the coupling reagent is consumed in forming the active ester, minimizing its direct reaction with the amine.[2]
-
In-Depth Troubleshooting Guide
Problem: Reaction Stalled - Incomplete Conversion of Starting Materials
If you observe starting materials remaining after a prolonged reaction time, even with a potent coupling reagent, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
1. Verify Carboxylic Acid Activation
The first step in the reaction is the formation of a highly reactive activated ester. If this step is inefficient, the entire reaction will fail.
-
Cause: The chosen coupling reagent may not be sufficiently reactive. Standard carbodiimides like EDC can struggle with even moderately hindered substrates without proper additives.[3]
-
Solution: Upgrade your coupling reagent. The modern standard has shifted towards safer and more efficient reagents.[7] A comparison is provided below.
Data Summary: Comparison of Common Coupling Reagents
| Reagent | Class | Relative Reactivity & Use Case | Key Byproducts | Considerations |
| EDC | Carbodiimide | Moderate. Economical choice for simple, unhindered substrates. Requires an additive (HOBt, Oxyma).[4] | Water-soluble urea.[4][8] | Risk of N-acylurea side product if no additive is used. |
| HBTU/TBTU | Aminium/Uronium | High. A robust workhorse for routine peptide synthesis.[4] | Tetramethylurea, HOBt. | Can cause guanidinylation of the amine if not pre-activated. Contains potentially explosive HOBt.[4] |
| HATU | Aminium/Uronium | Very High. Excellent for sterically hindered or electron-deficient partners.[4][9] | Tetramethylurea, HOAt. | More expensive. Also carries a risk of amine guanidinylation. |
| COMU | Aminium/Uronium | Very High. Reactivity comparable to HATU but with a superior safety profile.[4][7] | Morpholine-based urea, Oxyma. | Safer alternative to HOBt/HOAt-based reagents.[7] Good solubility.[4] |
| T3P® | Phosphonic Anhydride | High. Broadly effective, byproducts are water-soluble and easily removed. | Phosphonic acids. | Requires a stoichiometric amount of base to neutralize the acidic byproducts. |
2. Address Steric Hindrance and Amine Nucleophilicity
If activation is successful but the reaction still fails to proceed, the issue likely lies with the nucleophilic addition step.
-
Cause: A sterically bulky amine or an electron-deficient amine (e.g., an aniline with electron-withdrawing groups) will be a poor nucleophile, leading to a very slow reaction rate.[3]
-
Solution 1: Increase Temperature: Gently heating the reaction to 40-60°C can often provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side reactions.
-
Solution 2: Change the Activation Strategy: For extremely challenging couplings, forming an acyl fluoride in situ can be highly effective.[3] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert the carboxylic acid to a small, highly reactive acyl fluoride, which is less sterically demanding for the incoming amine.[3]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU (Recommended First-Line Method)
This protocol utilizes pre-activation to ensure the highest possible yield and is recommended for complex or valuable amines.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Add HATU (1.05 eq) to the solution.[2]
-
Add DIPEA (2.5 eq) dropwise while stirring. The solution may turn pale yellow.[10]
-
Allow the mixture to stir at room temperature for 15-20 minutes. This is the pre-activation step.
-
In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the amine solution to the pre-activated acid mixture via syringe.
-
Stir the reaction at room temperature and monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Economical Scale-Up using EDC/OxymaPure
This method is a cost-effective and safer alternative for larger-scale reactions where the amine is not excessively hindered.
-
To a round-bottom flask, add this compound (1.0 eq), the amine component (1.0 eq), and OxymaPure (1.1 eq).
-
Dissolve the components in an anhydrous polar aprotic solvent like DMF or NMP.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. The urea byproduct from EDC is water-soluble and will be largely removed in the aqueous layer.[8] Perform subsequent acid/base washes as described in Protocol 1 to remove unreacted starting materials and the additive before drying, concentrating, and purifying the product.
Mechanism Visualization
The following diagram illustrates the general mechanism for amide bond formation using an aminium-based coupling reagent like HATU.
Caption: General mechanism of amide bond formation via an active ester.
References
- Svensson, R. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11529-11537. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Albericio, F. & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 935-949. [Link]
- Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Reddit r/Chempros. (2021).
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
- ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents. [Link]
- Growing Science. (2022).
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. growingscience.com [growingscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of 5-Tert-butoxy-5-oxopentanoic Acid Conjugates
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of molecules conjugated with 5-tert-butoxy-5-oxopentanoic acid. The inherent acid sensitivity of the tert-butyl ester protecting group presents a significant, yet manageable, purification challenge. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: The Core Challenge - Understanding tert-Butyl Ester Instability
The primary difficulty in purifying these conjugates stems from the lability of the tert-butyl (tBu) ester. This group is designed to be removed under acidic conditions to unmask a carboxylic acid.[1] However, these same conditions are often employed in standard purification techniques like reverse-phase HPLC, leading to inadvertent cleavage of the linker during the purification process itself.
The cleavage mechanism is an acid-catalyzed elimination reaction. A proton source facilitates the departure of the stable tert-butyl carbocation, which then deprotonates to form isobutylene gas, leaving the desired carboxylic acid. Understanding this mechanism is the first step toward preventing it.
Caption: Mechanism of Acid-Catalyzed Cleavage of the t-Butyl Ester.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, more polar peak in my LC-MS analysis during purification. What is it?
A: This is the most common issue reported. The new, more polar peak is almost certainly the corresponding carboxylic acid byproduct, resulting from the premature cleavage of the tert-butyl ester. The carboxylic acid is significantly more polar than the ester, causing it to elute earlier in a reverse-phase system. You can confirm this by observing a mass difference of -56.06 Da (the mass of C₄H₈) between your target compound and the new peak.
Q2: My final yield after reverse-phase HPLC is consistently low, even though my crude reaction looks clean. Why?
A: This is a direct consequence of the issue described in Q1. If you are using a standard mobile phase containing an acid like 0.1% trifluoroacetic acid (TFA), you are likely causing on-column cleavage of your product.[2][3] While the conjugate is retained on the column, the prolonged exposure to the acidic mobile phase continuously cleaves the tert-butyl ester. The resulting carboxylic acid may elute at a different time, leading to fraction contamination or complete loss of the desired product, thus drastically reducing your isolated yield.
Q3: My conjugate also contains an N-Boc protecting group. Purification seems to cleave both the tert-butyl ester and the Boc group. How can I prevent this?
A: This is a significant challenge as both N-Boc and tert-butyl esters are susceptible to acid cleavage.[2] Selective deprotection is difficult because their acid labilities are similar. The key to purifying the fully protected conjugate is to use purification methods that operate under neutral or near-neutral pH conditions. Standard silica gel chromatography or buffered reverse-phase HPLC are strongly recommended over any method employing strong acids.
Q4: Can I use basic conditions for purification to avoid acid cleavage?
A: While the tert-butyl ester is stable to many basic conditions, you must consider the overall stability of your conjugate. If your molecule contains other base-labile functional groups (e.g., other esters like methyl or ethyl esters, or is susceptible to epimerization), basic conditions could introduce a different set of problems. Generally, neutral conditions are the safest and most effective approach.
Section 3: Troubleshooting Guide & Purification Protocols
Successful purification requires a strategy that actively avoids acidic conditions. Below is a decision tree to help you select the best approach, followed by detailed protocols.
Caption: Decision Tree for Selecting a Purification Strategy.
Strategy 1: Normal-Phase Chromatography (Silica Gel)
This is often the simplest method for non-polar to moderately polar conjugates. It avoids aqueous and acidic environments entirely.
Step-by-Step Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[4][5] Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing: Dry pack or wet slurry pack a silica gel column with your chosen initial mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. If solubility is an issue, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Run the column using isocratic or gradient elution, collecting fractions.
-
Analysis: Monitor the fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Normal-Phase Chromatography
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Streaking on TLC/Column | Compound is too polar; strong interaction with silica. | Add a small amount (0.1-1%) of a polar modifier like methanol or triethylamine (if base-tolerant) to the mobile phase. |
| Poor Separation | Solvent system is not optimal. | Re-evaluate the solvent system with TLC. Consider using a different solvent combination (e.g., Toluene/Acetone). |
| Product Stuck on Column | Compound is highly polar or has a free amine/acid. | This method may be unsuitable. Switch to Buffered RP-HPLC. |
Strategy 2: Buffered Reverse-Phase HPLC
This is the most robust method for a wide range of polarities but requires careful mobile phase preparation to avoid acid-catalyzed cleavage.
Caption: Workflow for Buffered Reverse-Phase HPLC Purification.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare aqueous (A) and organic (B, usually acetonitrile) mobile phases containing a neutral pH buffer. Do NOT use TFA.
-
Column Equilibration: Thoroughly equilibrate your C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase itself).
-
Gradient Elution: Inject the sample and run a gradient from low to high organic phase content to elute your compound.
-
Fraction Analysis: Immediately analyze key fractions with a rapid LC-MS method to confirm the mass of your intact conjugate.
-
Work-up: Pool the pure fractions. If your buffer is volatile (like ammonium formate), you can remove the solvent via lyophilization (freeze-drying).
Recommended Mobile Phase Buffers (Volatile)
| Buffer System | Typical Concentration | pH Range | Notes |
|---|---|---|---|
| Ammonium Formate | 10-20 mM | 6.0 - 7.5 | Excellent choice, highly volatile, good for LC-MS. |
| Ammonium Acetate | 10-20 mM | 6.5 - 7.5 | Good alternative to formate, also volatile. |
| Ammonium Bicarbonate | 10-20 mM | 7.0 - 8.0 | Slightly more basic, ensure product stability. Volatile. |
Strategy 3: Hydrophobic Interaction Chromatography (HIC)
For very large conjugates, particularly antibody-drug conjugates (ADCs), HIC provides an excellent orthogonal purification method that operates under non-denaturing, neutral pH conditions.
Principle: HIC separates molecules based on their hydrophobicity. A high salt concentration buffer is used to promote the binding of hydrophobic regions of the conjugate to the stationary phase. The concentration of salt is then gradually decreased to elute molecules in order of increasing hydrophobicity. This technique is highly effective for resolving species with different drug-antibody ratios (DARs).[6]
Protocol Outline:
-
Buffer Preparation: Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in phosphate buffer, pH 7) and a no-salt elution buffer (phosphate buffer, pH 7).
-
Sample Preparation: Exchange the crude conjugate into the binding buffer.
-
Elution: Bind the sample to the HIC column (e.g., Butyl- or Phenyl-sepharose) and elute with a decreasing salt gradient.
-
Analysis: Analyze fractions by UV-Vis, MS, and SEC to confirm purity and integrity.
Section 4: Summary of Best Practices
| Parameter | Recommendation | Rationale |
| pH Control | Strictly maintain pH between 6 and 7.5 during purification. | Prevents the acid-catalyzed cleavage of the tert-butyl ester. |
| Mobile Phase Additives | Use volatile buffers like ammonium formate or acetate. AVOID TFA. | Ensures product stability and simplifies post-purification work-up. |
| Method Selection | Choose the least aggressive method possible (Normal-Phase > Buffered RP-HPLC). | Minimizes potential side reactions and degradation. |
| In-Process Analysis | Use rapid LC-MS to check fractions immediately after collection. | Allows for real-time confirmation of product integrity and prevents pooling of cleaved material. |
| Temperature | Perform purifications at room temperature unless stability is an issue. | Elevated temperatures can sometimes accelerate degradation, even under neutral pH.[3] |
By understanding the chemical vulnerability of the this compound linker and deliberately selecting neutral purification strategies, you can overcome these challenges to reliably obtain your target conjugate with high purity and yield.
References
- ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
- ResearchGate.
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Khatun, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(16), 4983. [Link]
- Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
- ZirChrom. Use of Unconventional Solvents as Mobile Phase Additives. [Link]
- Google Patents. CN105820049A - Synthesis method for tert-butyl ester compound.
- PubChem - NIH. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]
- PubChem - NIH. 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Avoid Racemization During 5-Tert-butoxy-5-oxopentanoic Acid Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-tert-butoxy-5-oxopentanoic acid (Glu(OtBu)-OH) in their synthetic workflows. Our goal is to provide you with in-depth, field-proven strategies to mitigate the critical issue of racemization during amide bond formation, ensuring the stereochemical integrity of your final products.
Understanding the Core Problem: The "Why" of Racemization
Racemization during peptide coupling is the loss of stereochemical purity at the α-carbon of an amino acid derivative.[1] This occurs when the α-proton is abstracted, leading to a planar enolate intermediate. Re-protonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1] For N-protected amino acids like this compound, two primary mechanisms are responsible for this loss of chirality.
-
Oxazolone Formation: This is the most prevalent pathway for racemization.[2][3] The coupling reagent activates the carboxyl group, making it highly susceptible to intramolecular cyclization. The resulting 5(4H)-oxazolone (or azlactone) intermediate has a highly acidic α-proton that can be easily removed by a base. The planar, achiral oxazolone ring can then be attacked by the amine nucleophile from either side, leading to a racemic or epimerized product.[3]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton from the activated carboxylic acid intermediate, forming a planar enolate, which subsequently leads to racemization.[2] This pathway is more significant when using strong bases or with amino acids that have particularly acidic α-protons.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for minimizing racemization?
The choice of coupling reagent is paramount. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic coupling reagents.[4] While cost-effective, they form a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation and racemization.[4][5] Crucially, carbodiimides should never be used without a racemization-suppressing additive. [6][7] DIC is often preferred in solid-phase synthesis because its urea byproduct is soluble, simplifying purification.[7][8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[7][9] They work by forming an active ester in situ. An early phosphonium reagent, BOP, is highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), and thus its use is discouraged.[6][7] PyBOP is a much safer and equally effective alternative.[7][8]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents is known for high coupling efficiency and rapid reaction times, which helps minimize the time available for racemization.[7][10] HATU is particularly effective, especially for difficult couplings, due to the participation of the nitrogen atom from the triazole ring which suppresses oxazolone formation.[2][11] However, an excess of these reagents can lead to guanidinylation of the free amine, an irreversible chain termination.[9][12] COMU is a modern, Oxyma-based uronium salt that offers exceptional efficiency with a reduced risk of racemization and is considered a safer, non-explosive alternative to benzotriazole-based reagents.[13][14]
| Reagent Class | Examples | Racemization Risk (Alone) | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | High | Cost-effective, well-established. | Requires additives , byproduct removal can be difficult (DCC).[4][7] |
| Phosphonium Salts | PyBOP, PyAOP | Low-Medium | High efficiency, no guanidinylation.[9] | Higher cost, potential for side reactions with phosphorylated amino acids.[6] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Low | Very high efficiency, fast reactions.[7][13] | Potential for guanidinylation side reaction, higher cost.[9][12] |
Q2: What is the role of additives like HOBt, HOAt, and Oxyma?
Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[4][6] They function by intercepting the highly reactive activated intermediate (e.g., O-acylisourea) to form an active ester (e.g., OBt-ester). This new intermediate is more stable and less prone to cyclizing into an oxazolone, allowing it to react cleanly with the amine to form the desired peptide bond.[3]
-
HOBt (1-Hydroxybenzotriazole): The classic and most common additive. It is effective at reducing racemization but has been identified as potentially explosive in its anhydrous form, restricting its availability.[6]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization due to a neighboring group effect.[15] However, it also carries explosive potential.[6]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt.[6][13] It provides coupling rates and racemization suppression comparable or superior to HOAt, making it an excellent and safer choice for modern peptide synthesis.[13]
Q3: How does the choice of base influence racemization?
The base is critical as it deprotonates the amine salt and can also catalyze the coupling reaction. However, an overly strong or sterically unhindered base can readily abstract the α-proton, directly causing racemization.[16][17]
-
Avoid: Strong, unhindered bases like Triethylamine (TEA).
-
Use with Caution: Sterically hindered but strong bases like N,N-Diisopropylethylamine (DIPEA) are very common but can still promote racemization. Use the minimum amount necessary.[16][17]
-
Recommended: Weaker or more sterically hindered bases are preferred. N-Methylmorpholine (NMM) (pKa ~7.4) and 2,4,6-Collidine (pKa ~7.4) are excellent choices as they are basic enough to facilitate the reaction but significantly reduce the risk of α-proton abstraction compared to DIPEA (pKa ~10.1).[6][16]
Q4: What are the optimal reaction conditions (temperature, solvent)?
-
Temperature: Lowering the reaction temperature is a highly effective strategy to suppress racemization.[17] The activation energy for racemization is often higher than that for the desired coupling reaction. Performing the coupling at 0 °C or even -15 °C can significantly reduce the rate of epimerization while still allowing the amide bond formation to proceed to completion, albeit more slowly.[17][18]
-
Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents. The choice can influence reaction rates and solubility. Some studies suggest that less polar solvents can sometimes reduce racemization.[17]
-
Pre-activation Time: Minimize the time between the activation of the carboxylic acid and the introduction of the amine. A prolonged pre-activation period allows the activated intermediate more time to cyclize to the oxazolone.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a robust and cost-effective method for routine couplings where minimizing racemization is a priority.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq.) in DCM or DMF.
-
Reagent Solution: In a separate flask, dissolve this compound (1.1 eq.) and OxymaPure® (1.2 eq.) in DMF.
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Activation: To the solution containing the acid and Oxyma, add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq.). Stir for 1-2 minutes. Do not pre-activate for an extended period.
-
Coupling: Add the activated acid solution to the amine solution.
-
Base Addition: Add N-Methylmorpholine (NMM) (1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C, monitoring progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature if necessary for completion.
-
Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up to remove the diisopropylurea byproduct and excess reagents.[19]
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for challenging couplings or when the highest possible yield and purity are required.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.05 eq.) and HATU (1.0 eq.) in DMF.
-
Base Addition & Pre-activation: Add 2,4,6-Collidine or NMM (2.0 eq.). Stir the mixture at room temperature for 2-5 minutes.
-
Coupling: Add a solution of the amine component (1.0 eq.) in DMF to the activated mixture.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate), and wash sequentially with dilute aqueous acid (e.g., 5% citric acid), saturated aqueous NaHCO₃, and brine to remove byproducts and unreacted materials.
Protocol 3: Analytical Assessment of Racemization by Chiral HPLC
Verifying the stereochemical purity of your product is essential. Chiral HPLC is the gold standard for this analysis.[9]
-
Sample Preparation: Prepare a crude sample of your coupled product. It is often necessary to first deprotect the side-chain protecting groups (e.g., the tert-butyl ester on your product) to simplify analysis.
-
Column Selection: Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point.[20][21]
-
Method Development:
-
Begin with a mobile phase of Hexane/Isopropanol or Hexane/Ethanol with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid) if your compound requires it.
-
Screen different ratios of the mobile phase components to achieve baseline separation of the diastereomers.
-
If separation is not achieved, screen other CSPs.[21]
-
-
Quantification:
-
Inject a sample of a known racemic standard (if available) to identify the retention times of both diastereomers.
-
Inject your sample and integrate the peak areas of the desired product and its diastereomeric impurity.
-
Calculate the percentage of the undesired diastereomer to determine the extent of racemization.
-
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Epimerisation in Peptide Synthesis. (2022). MDPI.
- TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. (2018). Molecules.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
- The Mechanism of Racemisation during the Coupling of Acylpeptides. (1965). ElectronicsAndBooks.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.
- Racemization Assays. (n.d.). Thieme.
- A New Wave of Amide Bond Formations for Peptide Synthesis. (2021). ResearchGate.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
- A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. (2012). Beilstein Journal of Organic Chemistry.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Enhancing PROTAC Stability with 5-Tert-butoxy-5-oxopentanoic Acid Linkers
Introduction: The Linker's Critical Role in PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the stability of the productive ternary complex (POI-PROTAC-E3 Ligase).[3]
Instability, whether chemical or metabolic, can severely limit a PROTAC's therapeutic potential, leading to rapid clearance and poor in vivo efficacy.[4][5] A key strategy to overcome this is the rational design of the linker. This guide focuses on the use of 5-tert-butoxy-5-oxopentanoic acid , a derivative of glutaric acid, as a foundational element in PROTAC linkers to enhance metabolic stability and address common experimental challenges.
Section 1: Understanding PROTAC Stability Challenges
PROTACs, often being large and structurally complex molecules, face several stability hurdles:[6]
-
Metabolic Instability: PROTACs are subject to metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver.[4] Flexible linkers, such as polyethylene glycol (PEG) or long alkyl chains, are often susceptible to oxidative metabolism, which can cleave the molecule and render it inactive.[7]
-
Chemical Instability: Functional groups within the PROTAC, such as esters or amides, can be susceptible to hydrolysis in aqueous environments like plasma or cell culture media.[5]
-
Poor Pharmacokinetics (PK): Instability leads to rapid clearance from the body, resulting in a short half-life and insufficient exposure to the target protein, a common reason for the discrepancy between high in vitro potency and low in vivo efficacy.[4][8]
The this compound motif addresses these challenges, primarily by improving metabolic stability.
Section 2: The Role of this compound in Enhancing Stability
The structure of this compound provides a distinct advantage. The key is the tert-butyl group , a bulky, sterically hindering moiety.
Mechanism of Enhanced Stability: Steric Shielding
Metabolic enzymes like CYPs have specific active sites. The bulky tert-butyl group acts as a "steric shield," physically blocking these enzymes from accessing and cleaving nearby labile bonds in the linker.[] This protection can significantly decrease the rate of metabolic degradation, prolonging the PROTAC's half-life and increasing its overall exposure in a biological system.[4]
Caption: Steric hindrance from the tert-butyl group shields the linker from metabolic enzymes.
Section 3: Experimental Workflow & Protocols
A robust experimental plan is crucial for validating the efficacy and stability of your PROTAC. The workflow involves synthesis, purification, characterization, and functional assessment.
Sources
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Reaction Monitoring for 5-Tert-butoxy-5-oxopentanoic Acid Chemistry
Welcome to the technical support center for chemistries involving 5-tert-butoxy-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to monitoring reactions with this versatile bifunctional linker. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to support your experimental success.
Introduction to this compound Chemistry
This compound, also known as mono-tert-butyl glutarate, is a valuable building block in organic synthesis. Its structure features a terminal carboxylic acid and a tert-butyl ester. This arrangement allows for selective functionalization. The carboxylic acid can be activated for amide or ester formation, while the tert-butyl ester serves as a protecting group for the other carboxylic acid moiety. This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions.[1]
Common applications involve coupling the free carboxylic acid to amines or alcohols, often to introduce a five-carbon spacer in the target molecule. Monitoring the progress of these coupling reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most frequent application is the coupling of the free carboxylic acid with primary or secondary amines to form amides, or with alcohols to form esters. These reactions are typically mediated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable activated ester and minimize side reactions.[2][3]
Q2: Why is reaction monitoring so critical for these coupling reactions?
A2: Reaction monitoring is essential for several reasons:
-
Determining Reaction Completion: Incomplete reactions lead to lower yields and complex purification challenges.
-
Optimizing Reaction Conditions: Monitoring allows for the adjustment of parameters like reaction time, temperature, or reagent stoichiometry to improve outcomes.
-
Detecting Side Reactions: Early detection of side products, such as the formation of N-acylurea from DCC or premature cleavage of the tert-butyl ester, can save significant time and resources.[4]
-
Ensuring Reproducibility: Consistent monitoring ensures that your synthetic procedures are reliable and reproducible.
Q3: What are the primary techniques for monitoring reactions with this compound?
A3: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Each technique offers distinct advantages and is suited for different stages of the reaction and levels of detail required.
In-Depth Reaction Monitoring Guides
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
When to Use TLC:
-
For rapid, real-time checks of reaction progress.
-
To quickly screen for optimal reaction conditions.
-
To identify the presence of major byproducts.
Experimental Protocol: Monitoring a DCC/NHS Amide Coupling
-
Prepare the TLC Plate: Use a silica gel coated TLC plate.
-
Spotting:
-
Time Zero (T0): Before adding the coupling agent (DCC), spot a sample of the reaction mixture containing this compound and the amine.
-
Co-spot: On the same plate, spot the individual starting materials (the acid and the amine) in separate lanes for reference.
-
Reaction Progress: At regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.), take a small aliquot of the reaction mixture and spot it on the TLC plate.[2]
-
-
Elution: Develop the TLC plate in an appropriate solvent system. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate, ninhydrin for primary/secondary amines, or iodine).
-
Interpretation:
-
The starting carboxylic acid and amine spots should diminish in intensity over time.
-
A new spot corresponding to the amide product should appear and increase in intensity.
-
The reaction is considered complete when the limiting reagent spot is no longer visible.
-
The formation of dicyclohexylurea (DCU), a byproduct of DCC, will appear as a spot that is typically insoluble in many organic solvents and may remain at the baseline or have a low Rf.[6]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique that provides high-resolution separation of reaction components, allowing for accurate determination of conversion and purity.
When to Use HPLC:
-
For precise quantitative analysis of reaction kinetics.
-
To monitor reactions with components that are difficult to resolve by TLC.
-
For purity assessment of the final product.[7]
Experimental Protocol: Monitoring t-Butyl Ester Cleavage
This protocol details monitoring the deprotection of the tert-butyl ester, a common subsequent step after the initial coupling.
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.[7]
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., methanol or the mobile phase) to stop the reaction.[7]
-
Further dilute the quenched sample to a concentration suitable for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is common. The gradient will depend on the polarity of the starting material and product.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 210-220 nm for amide bonds or aromatic moieties if present).
-
-
Analysis:
-
Inject a sample of the starting material to determine its retention time.
-
Inject the quenched reaction aliquots at various time points.
-
Monitor the decrease in the peak area of the starting tert-butyl ester and the increase in the peak area of the product carboxylic acid.[7]
-
The reaction is complete when the peak for the starting material is no longer detectable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to monitor reactions by observing changes in the chemical shifts and integration of specific proton or carbon signals.
When to Use NMR:
-
To unambiguously identify the formation of the desired product and any intermediates or side products.
-
For mechanistic studies.[5]
-
When other techniques like TLC or HPLC are not suitable (e.g., for compounds without a UV chromophore).
Experimental Protocol: Monitoring Amide Bond Formation
-
Reference Spectra: Obtain ¹H NMR spectra of the pure starting materials (this compound and the amine).
-
Reaction Monitoring:
-
At various time points, take an aliquot of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a ¹H NMR spectrum.
-
-
Spectral Interpretation:
-
Identify characteristic signals for the starting materials and the product. For example:
-
This compound: A singlet for the tert-butyl protons around 1.4 ppm and methylene protons adjacent to the carboxylic acid and ester.
-
Amine: Signals corresponding to the protons on the amine.
-
Amide Product: The formation of the amide bond will cause a shift in the signals of the protons adjacent to the newly formed amide. For instance, the methylene protons alpha to the new amide carbonyl will likely shift downfield. The appearance of an amide N-H proton signal (if applicable) is also a key indicator.[8][9]
-
-
By comparing the integration of a product peak to a starting material peak, the percentage conversion can be calculated.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Monitoring Technique to Confirm |
| Reaction is Stalled (Incomplete Conversion) | 1. Insufficient coupling reagent. 2. Deactivated coupling reagent. 3. Sterically hindered amine/alcohol. 4. Low reaction temperature. | 1. Add another portion of the coupling reagent. 2. Use fresh coupling reagent. 3. Increase reaction temperature or use a more potent coupling reagent (e.g., HATU).[10] 4. Allow the reaction to warm to room temperature or gently heat. | TLC, HPLC, NMR |
| Formation of an Insoluble White Precipitate | If using DCC, this is likely the dicyclohexylurea (DCU) byproduct.[6] | This is expected. The DCU can be removed by filtration at the end of the reaction. | TLC (DCU has low Rf), Visual Inspection |
| Multiple Spots/Peaks on TLC/HPLC | 1. Side reactions (e.g., N-acylurea formation). 2. Decomposition of starting materials or product. 3. Premature cleavage of the tert-butyl ester. | 1. Use an additive like NHS or HOBt to suppress N-acylurea formation.[3] 2. Ensure anhydrous conditions and an inert atmosphere if reagents are sensitive. 3. Avoid strongly acidic conditions during the coupling step. | HPLC-MS, NMR |
| Loss of Tert-butyl Group | Accidental exposure to strong acid (e.g., from an amine salt without sufficient base).[1][11] | Ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA or NMM) is present to neutralize any acid. | NMR (disappearance of the t-butyl singlet), HPLC-MS |
| Difficulty in Purifying Product from Unreacted Carboxylic Acid | The product and starting acid may have similar polarities. | Drive the reaction to completion. If purification is still difficult, consider a basic aqueous wash to remove the unreacted carboxylic acid. | TLC, HPLC |
Visual Workflows
General Workflow for Reaction Monitoring
Caption: A general workflow for performing and monitoring a coupling reaction.
Decision Tree for Choosing a Monitoring Technique
Caption: A decision-making guide for selecting the appropriate reaction monitoring technique.
References
- WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents.
- Hydrolysis of tert-butyl esters present in N-protected amino acids. - ResearchGate.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - AmeliCA.
- Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Acid-Amine Coupling using DCC - Organic Synthesis.
- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - ResearchGate.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Supporting information - The Royal Society of Chemistry.
- Thin layer chromotography (TLC) and liquid-liquid extraction in steglich esterification? - ResearchGate.
- Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? | ResearchGate.
- Using NMR to observe the restricted rotation in amide bonds - Nanalysis.
- Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
- (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid - PubChem.
- (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid - PubChem - NIH.
- 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem.
- Conversion of Carboxylic acids to amides using DCC as an activating agent.
- NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor.
- Peptide Coupling Reagents, More than a Letter Soup.
- Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production - Pragolab.
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi.
- Glutaric acid, butyl 8-chlorooctyl ester - the NIST WebBook.
- ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf - NIH.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- Glutaric acid, monoamide, N-butyl-N-phenyl-, pentyl ester - the NIST WebBook.
- This compound, 98% Purity, C9H16O4, 25 grams - CP Lab Safety.
- Amide Bond Formation in Aqueous Solution: Direct Coupling of Metal Carboxylate Salts with Ammonium Salts at Room Temperature - The Royal Society of Chemistry.
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. azom.com [azom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Reactions of 5-Tert-butoxy-5-oxopentanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for overcoming the challenges associated with the steric hindrance of the tert-butyl group in 5-tert-butoxy-5-oxopentanoic acid reactions. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of the Tert-Butyl Group
This compound is a valuable building block, offering a carboxylic acid handle for further functionalization and a tert-butyl ester protecting group that can be selectively removed under acidic conditions. However, the bulky nature of the tert-butyl group presents a significant steric shield around the neighboring ester carbonyl. This steric hindrance can impede nucleophilic attack, leading to sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts.[1][2] This guide will equip you with the strategies to mitigate these effects in common transformations like amide bond formation and esterification, as well as to effectively deprotect the tert-butyl ester, even in the presence of other sensitive functional groups.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Amide Bond Formation
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with this compound is giving a low yield or failing completely. What's going wrong?
A1: This is a classic issue of steric hindrance. The bulky tert-butyl group hinders the approach of the amine nucleophile to the activated carboxylic acid. Standard coupling reagents like EDC (a carbodiimide) form an O-acylisourea intermediate, which may not be reactive enough to overcome this steric barrier, especially with hindered amines.[1][2] Furthermore, this intermediate can undergo a side reaction, rearranging to a stable N-acylurea, which terminates the desired reaction pathway.[3][4]
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salts like HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are significantly more effective for sterically hindered couplings.[2][5][6][7] HATU is often the reagent of choice as it forms a highly reactive OAt-active ester that can overcome the steric barrier.[5][7]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine. This ensures the formation of the active ester intermediate.[5][8]
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions are slower. Increasing the reaction time (e.g., to 12-24 hours) or gently heating the reaction (e.g., to 40-50 °C) can improve yields. However, be cautious with heating as it can increase the risk of racemization if chiral centers are present.[6]
-
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH can be highly effective. The small size of the fluoride atom minimizes steric hindrance during the subsequent reaction with the amine.[9][10]
Q2: I'm observing a side product with a mass corresponding to my starting carboxylic acid plus the coupling reagent. What is it and how can I avoid it?
A2: When using uronium-based reagents like HATU, a potential side reaction is the guanidinylation of the amine nucleophile.[11][12] This occurs when the amine reacts directly with the coupling reagent, forming an unreactive guanidinium byproduct. This is more likely if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.
Recommended Solutions:
-
Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the amine and the coupling reagent.
-
Pre-activation: As mentioned in A1, pre-activating the carboxylic acid before adding the amine is crucial to minimize this side reaction.[8]
-
Use Phosphonium Reagents: Phosphonium reagents like PyBOP do not cause guanidinylation and can be a better choice if this side reaction is problematic.[12]
Esterification
Q3: I am trying to perform a Fischer esterification with this compound and a secondary alcohol, but the reaction is very slow and the yield is poor. Why?
A3: Fischer esterification relies on an equilibrium process under acidic conditions. The steric hindrance from both the tert-butyl group on your acid and the secondary nature of your alcohol slows down both the forward and reverse reactions. To drive the equilibrium towards the product, you need to effectively remove water as it forms.[13]
Recommended Solutions:
-
Use a Dean-Stark Apparatus: This is the most effective way to remove water azeotropically and drive the reaction to completion.[13]
-
Switch to a Milder, More Effective Method: The Steglich esterification, which uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative for sterically demanding esterifications and is performed under milder, non-acidic conditions.[3][14][15] The DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.[3][14]
Q4: In my DCC/DMAP-mediated esterification, I'm getting a significant amount of an insoluble white precipitate, and my yield is still low. What is happening?
A4: The white precipitate is likely dicyclohexylurea (DCU), the byproduct of DCC.[14] The low yield, however, may be due to the formation of an N-acylurea byproduct, similar to what's seen in amide couplings. This happens when the intermediate O-acylisourea rearranges before the alcohol can react.[3][16]
Recommended Solutions:
-
Ensure Sufficient DMAP: Use at least 0.1 equivalents of DMAP to ensure the catalytic cycle is efficient.
-
Solvent Choice: Use a solvent in which the reactants are fully soluble. Apolar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Temperature Control: Running the reaction at 0 °C initially and then allowing it to warm to room temperature can sometimes minimize side reactions.
Deprotection of the Tert-Butyl Ester
Q5: I need to remove the tert-butyl ester from my product, but it contains other acid-sensitive functional groups. What are my options besides the standard TFA/DCM?
A5: While a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard and highly effective method for cleaving tert-butyl esters, several milder options are available for sensitive substrates.[17]
Alternative Deprotection Methods:
-
Aqueous Phosphoric Acid: Using 85 wt% aqueous phosphoric acid at elevated temperatures (50-70 °C) can effectively cleave the tert-butyl ester while tolerating other protecting groups like Cbz.[18]
-
Lewis Acids: Catalytic amounts of Lewis acids like ytterbium triflate (Yb(OTf)₃) can mediate the deprotection under milder conditions than strong Brønsted acids.[17]
-
Base-Mediated Cleavage: While less common, powdered potassium hydroxide (KOH) in THF at room temperature has been reported to cleave tert-butyl benzoate esters and may be applicable in some cases.[18]
-
Thermal Deprotection: For certain substrates, heating in a high-boiling protic solvent in a continuous flow reactor can effect deprotection without any added reagents.[19][20]
Data Summary: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Category | Relative Reactivity | Common Side Reactions | Key Advantages |
| EDC/HOBt | Carbodiimide | Moderate | N-acylurea formation, Racemization | Cost-effective, readily available |
| PyBOP | Phosphonium Salt | High | Byproducts can be difficult to remove | Does not cause guanidinylation, good for hindered systems[12] |
| HATU | Uronium/Aminium Salt | Very High | Guanidinylation of the N-terminus[11] | High efficiency, fast kinetics, very effective for hindered couplings[5][7] |
| COMU | Uronium/Aminium Salt | Very High | Guanidinylation (less than HATU) | Safer alternative to benzotriazole-based reagents, high solubility[21] |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling of this compound using HATU
This protocol is designed to maximize yield when coupling with a primary or secondary amine, particularly when one or both coupling partners are sterically hindered.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF or DCM (to a concentration of 0.1–0.5 M).
-
Activation: To the stirred solution, add HATU (1.1 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You should observe the solution becoming clear if all reagents dissolve.
-
Coupling: Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered systems, the reaction may require 4 to 24 hours.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification for Hindered Alcohols
This method is ideal for esterifying this compound with acid-sensitive or sterically hindered alcohols.
-
Preparation: Dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and 4-DMAP (0.1 equiv) in anhydrous DCM (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equiv) in DCM dropwise to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Selective Deprotection of the Tert-Butyl Ester using TFA
This is the standard, robust protocol for removing the tert-butyl protecting group.
-
Preparation: Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM v/v mixture).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with a suitable solvent (e.g., toluene or DCM) two to three times.
-
-
Purification: The resulting carboxylic acid can often be used crude in the next step or purified by crystallization or chromatography as required.
Visual Workflow and Diagrams
Troubleshooting Workflow for Low-Yield Amide Coupling
Caption: A decision tree for troubleshooting low-yield amide couplings.
Mechanism of DMAP Catalysis in Steglich Esterification
Caption: Catalytic cycle of DMAP in Steglich esterification.
References
- Organic Chemistry Portal.
- Bibliomed. (2021). Side reactions in peptide synthesis: An overview. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6229-6233. [Link]
- Palasek, S. A., et al. (2007). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Journal of the Chinese Chemical Society, 54(4), 885-906. [Link]
- Scribd.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
- Wikipedia.
- ResearchGate. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. [Link]
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Slideshare. (2021). Side reaction in peptide synthesis. [Link]
- Wikipedia. Protecting group. [Link]
- McCourt, R. O., & Scanlan, E. M. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5849-5856. [Link]
- Reddit. (2024).
- ResearchGate. (2015).
- Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152586. [Link]
- Hansen, T. V. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(1), 89-100. [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]
- Guntreddi, T., et al. (2014). Coupling reactions of hindered isonitriles and hindered alkyl thioacids: Mechanistic studies. Beilstein Journal of Organic Chemistry, 10, 1083-1089. [Link]
- Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6879-6883. [Link]
- ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
- ResearchGate. (2019).
- da Silva, G. P., et al. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Biotechnology Letters, 47(2), 39. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. scribd.com [scribd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tert-Butyl Esters [organic-chemistry.org]
- 19. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for 5-Tert-butoxy-5-oxopentanoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 5-tert-butoxy-5-oxopentanoic acid from reaction mixtures. Our goal is to equip you with the scientific principles and practical protocols necessary to achieve high purity for your target compounds.
Introduction: The Challenge of a Bifunctional Molecule
This compound is a valuable building block in organic synthesis, featuring both a carboxylic acid and a tert-butyl ester. This bifunctional nature can present a purification challenge: its acidic proton allows for manipulation through acid-base chemistry, while the sterically hindered tert-butyl ester is relatively stable to basic conditions, a key feature we will exploit in our purification strategies. This guide will focus on leveraging these properties to design effective workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for removing this compound from a reaction mixture?
The most effective method for removing unreacted this compound is through a liquid-liquid extraction that utilizes its acidic carboxylic acid group. By washing the organic reaction mixture with a basic aqueous solution, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively separating it from the neutral organic compounds, which will remain in the organic layer.
Q2: Will a basic wash hydrolyze the tert-butyl ester of my product or the unreacted starting material?
This is a critical consideration. Fortunately, tert-butyl esters are known for their relative stability to basic hydrolysis due to the steric hindrance of the bulky tert-butyl group.[1] While prolonged exposure to strong bases like sodium hydroxide can lead to some hydrolysis, a standard workup with a weak base like sodium bicarbonate is generally safe and effective for removing the acidic starting material without significant cleavage of the tert-butyl ester.
Q3: What is the pKa of this compound, and why is it important?
The predicted pKa of this compound is approximately 4.62.[2] The pKa is the pH at which the carboxylic acid is 50% protonated and 50% deprotonated. To ensure complete deprotonation and subsequent transfer into the aqueous phase, the pH of the washing solution should be at least 2 pH units above the pKa. Therefore, a basic solution with a pH of 8.5 or higher is recommended for efficient extraction. Saturated sodium bicarbonate solution, with a pH of around 8.5, is an excellent choice.
Troubleshooting Guide
Problem 1: Incomplete removal of this compound after a single basic wash.
Cause: A single extraction may not be sufficient to completely remove the acidic impurity, especially if it is present in a high concentration. The partition coefficient, which dictates how a solute distributes between two immiscible solvents, may require multiple extractions for quantitative removal.
Solution:
-
Perform multiple extractions: Instead of one large wash, use two to three smaller washes with the basic solution. This is a more efficient method for removing a solute with a finite partition coefficient.
-
Check the pH of the aqueous layer: After each wash, check the pH of the aqueous layer to ensure it remains basic. If the amount of acidic starting material is substantial, it may neutralize the base, rendering the wash ineffective.
-
Increase the volume of the basic wash: If multiple extractions are still not sufficient, increasing the volume of the aqueous base used in each wash can improve removal.
Problem 2: Formation of an emulsion during extraction.
Cause: Emulsions are a common issue in liquid-liquid extractions, often caused by the presence of surfactants or fine particulate matter, or by vigorous shaking.
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the two phases.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer.[3]
-
Filtration: If the emulsion is caused by solid particulates, filtering the reaction mixture through a pad of celite before the workup can be beneficial.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the separation of the layers.
Problem 3: Suspected hydrolysis of the tert-butyl ester product during the basic wash.
Cause: While generally stable, some hydrolysis of the tert-butyl ester can occur, especially with stronger bases or prolonged exposure.
Solution:
-
Use a weaker base: Opt for saturated sodium bicarbonate solution over stronger bases like sodium or potassium hydroxide.
-
Minimize contact time: Perform the extraction as quickly as possible.
-
Work at a lower temperature: Performing the extraction at a lower temperature (e.g., in an ice bath) can reduce the rate of hydrolysis.
-
Alternative purification methods: If your product is particularly sensitive, consider alternative purification methods such as column chromatography on silica gel.
Experimental Protocols
Protocol 1: Standard Basic Aqueous Workup
This protocol is the recommended starting point for the removal of unreacted this compound.
Step-by-Step Methodology:
-
Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of an appropriate size.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The aqueous layer, containing the deprotonated 5-tert-butoxy-5-oxopentanoate, will be on the bottom if using a denser solvent like dichloromethane, or on the top with less dense solvents like ethyl acetate or diethyl ether.
-
Draining: Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh saturated aqueous NaHCO₃ solution one or two more times.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
Data Presentation: Choice of Base and Impact on Ester Stability
| Base | Concentration | pH | Relative Hydrolysis Risk for t-Butyl Ester | Notes |
| Sodium Bicarbonate | Saturated | ~8.5 | Low | Recommended for most applications. Generates CO₂, requiring careful venting. |
| Sodium Carbonate | 1 M | ~11.6 | Moderate | Use with caution if the desired product is sensitive. |
| Sodium Hydroxide | 0.1 M | ~13 | High | Generally not recommended due to the increased risk of ester hydrolysis. |
Visualization of the Workup Workflow
The following diagram illustrates the decision-making process and workflow for the removal of this compound.
Caption: Workflow for the basic extraction of this compound.
References
- Why isn't it possible to hydrolyze a tertiary butyl ester (for example: CH_3COOC(CH_3)_3) with sodium hydroxide? | Homework.Study.com. (n.d.).
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc, 2018(6), 227-241. [Link]
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- hydrolysis of esters. (n.d.). Chemguide.
- Reaction Work-up- Purify, Isolate Product.mov. (2012, February 29). [Video]. YouTube. [Link]
- Synthesis of glutaric acid mono-tert-butyl ester. (n.d.). PrepChem.
- 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021. (n.d.). PubChem.
- Glutaric Acid. (n.d.). PubChem.
Sources
Technical Support Center: Optimizing Amide Coupling for 5-Tert-butoxy-5-oxopentanoic Acid
A Senior Application Scientist's Guide to Base Selection and Yield Enhancement
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crucial role of base selection in the amide coupling of 5-tert-butoxy-5-oxopentanoic acid. As researchers and drug development professionals, achieving high yield and purity is paramount. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for coupling this compound?
A base serves two primary functions in most amide coupling reactions. First, if your amine component is provided as a salt (e.g., a hydrochloride or trifluoroacetate salt), the base is required to deprotonate it, generating the free, nucleophilic amine necessary for the reaction. Second, many coupling reactions generate acidic byproducts that can protonate the amine nucleophile, effectively quenching the reaction. A base neutralizes these acids, maintaining a favorable reaction environment. For certain coupling reagents, particularly onium salts like HATU or HBTU, a base is mechanistically required to facilitate the activation of the carboxylic acid.
Q2: What are the most common bases, and how do their properties differ?
The choice of base is critical and depends on the coupling reagents and the sensitivity of the substrates to side reactions. The most common choices are tertiary amines, which vary in their basicity (measured by the pKa of their conjugate acid, pKaH) and steric bulk.[1]
| Base | Abbreviation | pKaH (approx.) | Steric Hindrance | Key Applications & Remarks |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.7 | High | Highly popular due to its low nucleophilicity, which minimizes side reactions. Its significant steric bulk can sometimes slow down the deprotonation of hindered amine salts.[2] |
| Triethylamine | TEA | 10.8 | Moderate | A common, inexpensive base. Its moderate steric profile makes it an effective proton scavenger, but it is more nucleophilic than DIPEA and can sometimes lead to side reactions. |
| N-Methylmorpholine | NMM | 7.4 | Low | A weaker base than DIPEA or TEA. Its lower basicity is highly advantageous for minimizing racemization of chiral amine substrates, a critical concern in peptide synthesis. |
| 2,4,6-Collidine | 7.4 | High | Similar in basicity to NMM but significantly more sterically hindered. It is an excellent choice for reactions highly prone to racemization where a non-nucleophilic, weak base is needed. | |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 | Moderate | A very strong, non-nucleophilic base. It is typically used in specific applications where a very strong base is required and is less common for standard amide couplings due to its high basicity. |
Q3: How does the pKa of the base impact the reaction yield?
The base must be strong enough to deprotonate the amine salt and neutralize acidic byproducts. A general rule is to select a base whose conjugate acid has a pKaH value at least 1-2 units higher than the pKa of the amine salt. However, excessively strong bases can accelerate undesirable side reactions, most notably the racemization of the α-carbon of the amine coupling partner (if it is a chiral amino acid).[2] This is because a strong base can deprotonate the α-carbon of the activated ester intermediate, leading to a loss of stereochemical integrity.
Q4: Can the choice of base cause side reactions with coupling reagents like EDC?
Yes. While tertiary amines are generally compatible, they are not entirely inert. The primary concern is the stability of the activated carboxylic acid intermediate. For instance, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate is highly reactive and unstable in aqueous solutions.[3] If this intermediate does not react quickly with an amine, it can undergo intramolecular rearrangement or react with nucleophilic bases, leading to side products and reduced yield. Using non-nucleophilic bases like DIPEA is generally recommended to minimize these pathways.[2]
Troubleshooting Guide: Low Coupling Yield
Encountering low yield is a common issue. The following section addresses specific problems related to base selection during the coupling of this compound.
Problem: The reaction is incomplete, with significant starting material remaining.
This issue often points to inefficient activation of the carboxylic acid or insufficient availability of the nucleophilic amine.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting incomplete coupling reactions, with a focus on base-related factors.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Solutions:
-
Insufficient Deprotonation: If your amine is a salt, the base may not be strong enough to fully deprotonate it. For example, NMM (pKaH ~7.4) may struggle to deprotonate an amine hydrochloride salt completely. Action: Switch to a stronger base like DIPEA (pKaH ~10.7).
-
Incorrect Stoichiometry: For amine salts, you need at least one equivalent of base for deprotonation plus the amount required to neutralize acidic byproducts. Action: If using an amine salt, increase the base equivalents from 2 to 3 and monitor the reaction progress.
-
Suboptimal pH for Carbodiimide Reactions: EDC/NHS chemistry follows a two-step pH profile. The initial activation of this compound is most efficient at a slightly acidic pH (4.5-6.0).[4][5] The base should be added along with the amine component to raise the pH to 7.0-8.0 for the actual coupling step.[6] Adding the base too early can hinder the initial activation.
Problem: Significant formation of side products, especially epimers of the amine partner.
This indicates that the reaction conditions are too harsh, promoting unwanted pathways. Racemization is a major concern when coupling to chiral amino acids or peptides.
Root Cause Analysis: The Role of the Base in Racemization
The mechanism of racemization involves the deprotonation of the α-proton of the activated amino acid, forming an oxazolone intermediate which is planar and achiral. Strong bases can accelerate this deprotonation.
Caption: Simplified mechanism showing how a strong base can promote racemization.
Detailed Solutions:
-
Switch to a Weaker Base: This is the most effective strategy. Using NMM or 2,4,6-collidine (pKaH ~7.4) instead of DIPEA or TEA significantly reduces the rate of α-proton abstraction.
-
Control Stoichiometry: Use the minimum amount of base necessary. Typically, 2-3 equivalents are sufficient. Excess base creates a highly basic environment that promotes racemization.[2]
-
Use Racemization-Suppressing Additives: When using carbodiimides like EDC, always include additives such as N-hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt), or Oxyma Pure. These additives form active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[2][7]
-
Lower Reaction Temperature: Perform the coupling at 0°C to room temperature. Higher temperatures increase the rates of all reactions, including racemization.[2]
Experimental Protocols
Protocol 1: General Coupling of this compound using EDC/NHS
This protocol is a standard starting point for coupling to a primary amine.
-
Activation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq.) and stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.
-
-
Coupling:
-
In a separate flask, dissolve the amine component (1.0 eq.) in the same solvent. If the amine is an HCl or TFA salt, add the chosen base (e.g., DIPEA, 2.5 eq.) and stir for 5-10 minutes.
-
Add the amine/base solution to the activated acid solution from step 1.
-
Stir the reaction at room temperature overnight.
-
-
Workup & Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Low-Racemization Coupling using HATU
This protocol is recommended when coupling to a valuable or easily racemized chiral amine.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).
-
-
Coupling:
-
Add the chosen base, preferably a weaker one like NMM (2.5 eq.), to the mixture.
-
Stir for 1-2 minutes.
-
Add the amine component (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Workup & Purification:
-
Follow the same workup and purification procedure as described in Protocol 1. The water-soluble byproducts from HATU and NMM are typically removed during the aqueous washes.
-
References
- Reisman, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
- ChemEurope. (n.d.). Amide. [Link]
- Reddit r/Mcat community. (2021). steric hinderance and basicity. [Link]
- Wikipedia. (n.d.). Amide. [Link]
- University of Kerbala. (2023). The chemistry of amides. [Link]
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
- Chemgaroo. (n.d.). Acid-base properties of amides. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- ResearchGate. (2013). How to explain the difference between EDC-NHS coupling based and EDC-based mechanism?. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Refining Complex Molecule Synthesis with 5-Tert-butoxy-5-oxopentanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-tert-butoxy-5-oxopentanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional linker in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your experiments, improve yields, and ensure the integrity of your final products.
This compound, also known as glutaric acid mono-tert-butyl ester, serves as a crucial building block in modern medicinal chemistry. Its structure offers a terminal carboxylic acid for conjugation and a tert-butyl protected carboxylic acid, providing an orthogonal handle for subsequent deprotection and further modification. It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry is paramount.[1][2][3]
This document provides practical, field-tested advice to navigate the intricacies of its application, from initial coupling reactions to the final deprotection step.
Troubleshooting Guide: From Coupling to Cleavage
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is showing low yield or fails to go to completion. What are the common causes and how can I resolve this?
Low coupling efficiency is a frequent hurdle. The issue often stems from suboptimal activation of the carboxylic acid, steric hindrance, poor reagent solubility, or competing side reactions.
Causality & Corrective Actions:
-
Inefficient Carboxylic Acid Activation: The free carboxylic acid of your linker must be converted into a highly reactive intermediate to facilitate nucleophilic attack by the amine. The choice of coupling reagent is critical and substrate-dependent.
-
Solution: For challenging couplings, switch to a more potent coupling reagent. Uronium/aminium salts like HATU are often more effective than carbodiimides for sterically hindered or electron-deficient amines.[4] They form highly reactive activated esters, driving the reaction forward. Phosphonium salts like PyBOP are also excellent alternatives known for reducing the risk of racemization.[4]
-
-
Side Reactions & Racemization: Carbodiimides like DCC or EDC can sometimes lead to the formation of an inactive N-acylurea byproduct, consuming your activated acid.[4] Furthermore, epimerization can be a concern if your amine substrate is chiral.
-
Poor Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely hampered. While DMF is a common solvent, it may not be optimal for all substrates, especially highly hydrophobic peptides.[5]
-
Solution: Consider alternative solvents like N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for many complex fragments.[5] In some cases, a co-solvent may be necessary to ensure complete dissolution of all components.
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC (or DCC) | Carbodiimide | Cost-effective; water-soluble byproduct (EDC) simplifies workup.[4] | Slower reaction rates; risk of N-acylurea formation and racemization without additives.[4] |
| HATU (or HBTU) | Uronium/Aminium | Highly efficient and fast, even for difficult couplings; low racemization.[4] | More expensive; can cause guanidinylation of primary amines as a side reaction. |
| PyBOP | Phosphonium | Very effective; lower risk of racemization compared to some uronium salts.[4] | Byproducts can sometimes complicate purification. |
Experimental Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling the carboxylic acid of this compound to a primary or secondary amine.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid.
-
Coupling: Add your amine substrate (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.[4]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Caption: A typical workflow for HATU-mediated amide coupling.
Tert-Butyl Ester Deprotection
Question 2: I am observing incomplete deprotection of the tert-butyl ester or seeing unexpected side products. What is causing this and how can I prevent it?
The tert-butyl (tBu) group is a robust protecting group, typically removed under strong acidic conditions.[6] Incomplete cleavage or side reactions are common pitfalls, especially in complex molecules with sensitive functional groups.
Causality & Corrective Actions:
-
Incomplete Cleavage: The stability of the tBu group requires a sufficient concentration of strong acid to facilitate its removal.
-
Solution: The most common reagent is trifluoroacetic acid (TFA), often used neat or in a 1:1 mixture with a co-solvent like dichloromethane (DCM).[7] Ensure you are using a sufficient excess of acid and allow adequate reaction time (typically 1-4 hours at room temperature). If the reaction is still sluggish, a slight increase in temperature may be warranted, provided the substrate is stable.[7]
-
-
Side Product Formation: The mechanism of deprotection proceeds via the formation of a stable tert-butyl cation. This cation is a potent electrophile and can alkylate any nucleophilic functional groups within your molecule, leading to undesired byproducts.[7][8]
-
Causality: Sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly prone to alkylation by the tBu cation.[7]
-
Solution: The addition of "scavengers" to the cleavage cocktail is absolutely essential. These are reagents that react with and neutralize the tBu cation before it can damage your molecule. The choice of scavenger depends on the functional groups present.
-
Table 2: Common Scavengers for Tert-Butyl Deprotection
| Scavenger | Target Functional Group(s) | Typical Concentration | Mechanism |
| Triisopropylsilane (TIS) | General Cation Scavenger | 2.5–5% (v/v) | Reduces the tBu cation via hydride transfer.[7] |
| Water | Trp residues | 2.5–5% (v/v) | Traps the tBu cation to form tert-butanol.[7] |
| 1,2-Ethanedithiol (EDT) | Cys residues | 2.5% (v/v) | Protects thiol groups and scavenges cations. |
| Phenol | Tyr, Trp residues | 5% (w/v) | Acts as a cation trap through electrophilic aromatic substitution. |
Experimental Protocol 2: Standard Procedure for TFA-Mediated Tert-Butyl Ester Deprotection
This protocol is suitable for most substrates, incorporating scavengers to protect sensitive functionalities.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your substrate. A common "Reagent B" cocktail consists of TFA/Phenol/Water/TIS (88:5:5:2 v/w/v/v).
-
Dissolution: Dissolve the tBu-protected compound in the cleavage cocktail. A typical concentration is around 0.1 M.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.
-
Product Precipitation: Upon completion, add cold diethyl ether to the reaction mixture to precipitate the deprotected product.
-
Isolation: Collect the solid product by filtration or centrifugation. Wash the precipitate several times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the final product under high vacuum.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 5-Tert-butoxy-5-oxopentanoic Acid Derivatives
For researchers, scientists, and drug development professionals, the meticulous verification of purity for pharmaceutical intermediates like 5-tert-butoxy-5-oxopentanoic acid and its derivatives is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies, grounded in scientific principles and practical expertise. We will explore the nuances of various techniques, from classical titration to modern chromatographic and spectroscopic methods, complete with detailed experimental protocols and supporting data to inform your selection of the most fitting analytical strategy.
The Central Role of Purity in Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its purity is not merely a quality control metric; it directly influences the impurity profile and overall yield of the final API. Consequently, the deployment of robust, validated analytical methods is non-negotiable. This guide is structured to provide a comprehensive overview of the available analytical arsenal, empowering you to make informed decisions for your specific analytical challenges.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique for purity assessment is a multi-faceted decision, balancing the need for specificity, sensitivity, and throughput. Below is a comparative overview of the most pertinent methods for this compound derivatives.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Neutralization of the carboxylic acid with a standardized base. | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Purity Measurement | Overall acidic content (assay). | Separation and quantification of the main component and non-volatile impurities. | Quantification of volatile and semi-volatile components and impurities. | Absolute or relative quantification of the analyte and impurities against a certified internal standard. |
| Selectivity | Low; measures total acidity and cannot distinguish between different acids. | High; capable of separating structurally similar impurities. | High; excellent for separating volatile compounds. | High; provides structural information for impurity identification. |
| Sensitivity (Typical LOQ) | ~0.1% | 0.01 - 0.1% | 0.001 - 0.01% (with MS detector) | ~0.1% |
| Impurity Profiling | Not possible. | Excellent for known and unknown non-volatile impurities. | Ideal for volatile and thermally stable impurities. | Excellent for identifying and quantifying impurities with unique NMR signals. |
| Throughput | Low to Medium | High | Medium | Medium |
| Cost per Sample | Low | Medium | Medium to High | High |
| Validation Complexity | Low | High | High | High |
In-Depth Methodological Exploration and Experimental Protocols
A defining characteristic of a robust analytical method is a well-documented and validated protocol. This section provides detailed, step-by-step methodologies for the most critical techniques in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Comprehensive Impurity Profiling
HPLC stands as the preeminent technique for the purity determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound. A reversed-phase method is the standard approach.
The Rationale Behind the Method: The C18 stationary phase provides a non-polar environment, while a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile, is used for elution. The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
Potential Impurities: Based on the common synthesis of this compound from glutaric anhydride and tert-butanol, potential impurities include:
-
Glutaric Acid: From hydrolysis of the starting material or the product.
-
Glutaric Anhydride: Unreacted starting material.[1]
-
Succinic Acid and Adipic Acid: Potential impurities in the glutaric anhydride starting material.[1]
-
Di-tert-butyl glutarate: A potential byproduct of the esterification reaction.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 97 3 20 40 60 25 40 60 26 97 3 | 30 | 97 | 3 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Trustworthiness through Validation: The described HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This involves a rigorous assessment of:
-
Specificity: The ability to resolve the main peak from all potential impurities. This can be demonstrated by spiking the sample with known impurities and through forced degradation studies.[4][5]
-
Linearity: Demonstrating a linear relationship between the peak area and the concentration of the analyte over a defined range.[4]
-
Accuracy: The closeness of the measured value to the true value, often determined by spike recovery experiments.[4]
-
Precision: The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[6][7] The principle lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.[4]
The Rationale Behind the Method: By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard. The choice of internal standard is critical; it must be stable, non-reactive, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighed. Maleic acid or dimethyl sulfone are often suitable choices.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and the standard are fully soluble.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Self-Validation in qNMR: The inherent quantitative nature of qNMR provides a self-validating system. The purity can often be calculated using multiple, distinct signals from the analyte, and the consistency of these results provides a high degree of confidence in the measurement.[8]
Gas Chromatography (GC) for Volatile Impurities
GC is the ideal technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is invaluable for quantifying volatile impurities from the synthesis or residual solvents.
The Rationale Behind the Method: The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases. A Flame Ionization Detector (FID) is commonly used for its broad applicability to organic compounds, while a Mass Spectrometer (MS) provides definitive identification of unknown peaks.
Potential Volatile Impurities:
-
tert-Butanol: Unreacted starting material.
-
Residual Solvents: From the synthesis and purification process (e.g., methyl tert-butyl ether, acetone).[9]
Experimental Protocol: Headspace GC-FID/MS
-
Instrumentation: A gas chromatograph with a headspace autosampler and an FID or MS detector.
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 15 minutes.
-
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 100 mg) into a headspace vial and dissolve in a high-boiling point solvent like DMSO.
Acid-Base Titration for Assay Determination
A classical yet reliable method, acid-base titration provides a cost-effective way to determine the overall assay of the carboxylic acid.[5][10]
The Rationale Behind the Method: The carboxylic acid group of this compound is neutralized by a standardized solution of a strong base, typically sodium hydroxide. The endpoint of the titration, where all the acid has been consumed, is visualized using a colorimetric indicator like phenolphthalein or determined potentiometrically.
Experimental Protocol: Manual Titration
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in approximately 50 mL of deionized water (gentle warming may be required).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_analyte = Molecular weight of the analyte (188.22 g/mol )[11]
-
m_sample = mass of the sample (g)
-
Visualizing the Analytical Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the workflow for purity assessment and the logical relationship between the different techniques.
Caption: A typical workflow for the comprehensive purity assessment of this compound.
Caption: A decision-making guide for selecting the appropriate analytical method.
Conclusion
The purity assessment of this compound and its derivatives is a critical undertaking that necessitates a multi-faceted analytical approach. While HPLC is often the workhorse for determining the main component assay and non-volatile impurity profile, it is by no means a standalone solution. A comprehensive purity evaluation should be viewed as a cohesive strategy, leveraging the strengths of orthogonal techniques. qNMR provides an absolute measure of purity, GC is indispensable for volatile impurities and residual solvents, and classical titration offers a simple, cost-effective assay.
By understanding the principles, advantages, and limitations of each method, and by implementing robust, validated protocols as outlined in this guide, researchers and drug development professionals can ensure the highest quality of their pharmaceutical intermediates, paving the way for the development of safe and effective medicines.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
- Determination of related substances in gluaric anhydride by HPLC. Pharmaceutical Frontier. 2024.
- Quantitative NMR. Organic Primary Standards Group. National Metrology Institute of Japan.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Davies SR, Jones K, Goldys A, et al. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Anal Bioanal Chem. 2015;407(11):3103-3113.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. SIELC Technologies.
- The Pharma Innovation Journal. Pharmaceutical analysis techniques. 2018.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. 2015.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. 2021.
- Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. 2023.
- Analytical Techniques in Pharmaceutical Analysis. Technology Networks. 2024.
- Quality Guidelines. ICH.
- Singh S, Handa T, Narayanam M, et al. Forced degradation studies. MedCrave online. 2016.
- Forced degradation studies: A critical lens into pharmaceutical stability. CordenPharma. 2023.
- D Nagasamy Venkatesh and S D Shanmuga Kumar. Forced Degradation – A Review. Biomed J Sci & Tech Res 47(3)- 2022. BJSTR. MS. ID. 007492.
- Student Skill Development with the Real World: Analyzing tert-Butyl Alcohol Content in Gasoline Samples. Journal of the Idaho Academy of Science and Engineering. 2018.
- Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 2014.
- What is the procedure for determining carboxylic acid groups by the acid-base titration? ResearchGate. 2018.
- Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J Org Chem. 1997;62(21):7512-7515.
- HPLC chromatogram of PG, TBHQ, BHA, and BHT. ResearchGate.
- 5-(Tert-butoxy)-5-oxopentanoic acid. PubChem.
Sources
- 1. Determination of related substances in gluaric anhydride by HPLC | Articles | Frontiers in Pharmaceutical Sciences [yxqy.whuznhmedj.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Glutaric anhydride | SIELC Technologies [sielc.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering Conjugate Characterization: An NMR-Centric Guide for 5-Tert-butoxy-5-oxopentanoic Acid Systems
In the landscape of advanced drug development, the precise characterization of biomolecular conjugates is paramount. Bifunctional linkers, such as 5-tert-butoxy-5-oxopentanoic acid, are instrumental in creating targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Verifying the successful conjugation and elucidating the final structure of these complex molecules is a critical step that dictates their efficacy and safety. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of the complete molecular structure in its solution state.
This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the characterization of conjugates derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Central Role of NMR in Conjugate Structural Elucidation
This compound serves as a versatile linker, featuring a carboxylic acid for conjugation to a biomolecule (e.g., a peptide or antibody) and a tert-butyl ester, a protecting group that can be removed to reveal another reactive site. The unambiguous confirmation of amide bond formation and the integrity of the entire molecular construct is where NMR excels. Unlike methods that measure mass or chromatographic retention, NMR provides atom-specific information, revealing not just if a conjugation occurred, but precisely where and how it has affected the chemical environment of neighboring atoms.
Nuclear Magnetic Resonance (NMR) is a powerful method for determining the precise molecular structure of a molecule, offering detailed insights into molecular conformation, functional groups, and stereochemistry.[1] One of the primary applications of NMR in drug development is the determination of molecular structures.[2]
Why NMR is the Gold Standard for Structural Verification:
-
Unambiguous Structural Information: NMR provides a complete picture of the molecular framework, including stereochemistry and dynamics.[1]
-
Non-Destructive: The sample can be recovered and used for further experiments after NMR analysis.[1][3]
-
Quantitative Analysis: NMR can be used for accurate quantification of conjugation efficiency without the need for external standards.[1]
-
Solution-State Analysis: It provides information on the structure and dynamics of the conjugate in a physiologically relevant environment.[3]
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a cornerstone for structural elucidation, a multi-faceted analytical approach is often employed. Here’s how NMR compares to other common techniques for characterizing this compound conjugates.
| Feature/Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Complete molecular structure, atom connectivity, stereochemistry, conformation.[1][2] | Molecular weight, elemental composition, fragmentation patterns.[1] | Purity, quantification, separation of isomers and conjugates with different drug-to-antibody ratios (DAR).[4][5] |
| Conjugation Site | Precisely identifies the site of conjugation through chemical shift perturbations. | Can infer conjugation site through fragmentation analysis (MS/MS). | Does not directly identify the conjugation site. |
| Sample Requirement | Higher concentration needed (µg to mg).[6] | High sensitivity, requires very small amounts (pg to ng). | High sensitivity, requires small amounts (ng to µg). |
| Structural Detail | High (full atomic-level mapping).[1] | Moderate (molecular weight and fragments).[1] | Low (retention time). |
| Quantitative Accuracy | High, can be absolute without standards (qNMR).[1] | Requires standards for accurate quantification.[1] | High with appropriate standards. |
| Use Case | Definitive structure elucidation, conformational analysis. | Confirmation of successful conjugation, molecular weight determination. | Purity assessment, DAR analysis, process monitoring.[4][5] |
Delving Deeper: A Multi-dimensional NMR Approach
To fully characterize a this compound conjugate, a suite of 1D and 2D NMR experiments is employed. Each experiment provides a unique layer of information, and together they allow for the complete assignment of the molecular structure.
The NMR Workflow for Conjugate Characterization
-
1D ¹H NMR: This is the starting point and provides information about the number and type of protons in the molecule.[7] Key signals to observe are the disappearance of the carboxylic acid proton of the linker and the appearance of a new amide proton, along with shifts in the signals of the protons adjacent to the newly formed amide bond.
-
1D ¹³C NMR: This experiment reveals the number of unique carbon atoms. The carbonyl carbon of the newly formed amide will have a characteristic chemical shift, providing strong evidence of successful conjugation.[5]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][7] This is crucial for tracing the proton networks within the linker and the conjugated biomolecule, confirming their connectivity.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms they are directly attached to.[8] This allows for the unambiguous assignment of protonated carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[8] This is a powerful tool for piecing together the molecular structure, as it can show correlations across the newly formed amide bond, definitively linking the linker to the biomolecule.
Experimental Protocol: Characterization of a Model Conjugate
Here, we present a detailed protocol for the NMR characterization of a model conjugate: this compound conjugated to the N-terminus of a simple dipeptide, Glycyl-Alanine (Gly-Ala).
I. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the lyophilized conjugate in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent depends on the solubility of the conjugate.
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of an internal standard with a signal in a clear region of the spectrum.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
II. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2]
-
¹H NMR:
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, 2-second relaxation delay.
-
-
¹H-¹H COSY:
-
Acquire a gradient-enhanced COSY spectrum.
-
Collect 256-512 increments in the indirect dimension with 8-16 scans per increment.
-
-
¹H-¹³C HSQC:
-
Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum.
-
Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
Collect 256-512 increments in the ¹³C dimension with 16-32 scans per increment.
-
-
¹H-¹³C HMBC:
-
Acquire a gradient-selected HMBC spectrum.
-
Optimize for long-range couplings of 8-10 Hz.
-
Collect 256-512 increments in the ¹³C dimension with 32-64 scans per increment.
-
III. Data Interpretation: A Step-by-Step Guide
The following is a guide to interpreting the NMR data for our model conjugate.
Structure of the Model Conjugate:
Expected ¹H and ¹³C NMR Chemical Shifts:
| Moiety | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| Linker | C(CH₃)₃ | ~1.4 | ~28 | - | C(C H₃)₃, C =O (ester) |
| C(CH₃)₃ | - | ~80 | - | - | |
| C=O (ester) | - | ~172 | - | - | |
| CH₂ (C4) | ~2.2 | ~30 | CH₂ (C3) | C=O (ester), CH₂ (C2) | |
| CH₂ (C3) | ~1.8 | ~20 | CH₂ (C4), CH₂ (C2) | CH₂ (C4), CH₂ (C2) | |
| CH₂ (C2) | ~2.3 | ~35 | CH₂ (C3) | C=O (amide), CH₂ (C4) | |
| C=O (amide) | - | ~173 | - | - | |
| Peptide | NH (Gly) | ~8.0-8.5 | - | CH₂ (Gly) | C=O (amide, C1), CH₂ (Gly), C=O (Gly) |
| CH₂ (Gly) | ~3.8 | ~42 | NH (Gly), NH (Ala) | C=O (amide, C1), C=O (Gly), CH (Ala) | |
| C=O (Gly) | - | ~170 | - | - | |
| NH (Ala) | ~8.2-8.7 | - | CH (Ala) | CH₂ (Gly), C=O (Gly), CH (Ala), CH₃ (Ala) | |
| CH (Ala) | ~4.3 | ~50 | NH (Ala), CH₃ (Ala) | C=O (Gly), CH₃ (Ala), COOH (Ala) | |
| CH₃ (Ala) | ~1.3 | ~18 | CH (Ala) | CH (Ala), COOH (Ala) | |
| COOH (Ala) | ~12-13 | - | - | CH (Ala), CH₃ (Ala) | |
| C=O (acid) | - | ~175 | - | - |
Analysis Walkthrough:
-
Confirming the Amide Bond: The most critical evidence for successful conjugation comes from the HMBC spectrum. A correlation between the protons of the C2 methylene group of the linker (~2.3 ppm) and the carbonyl carbon of the newly formed amide bond (C1, ~173 ppm) will be observed. Furthermore, a correlation between the amide proton of the glycine residue (~8.0-8.5 ppm) and this same carbonyl carbon (C1) provides definitive proof of the C-N bond formation.
-
Tracing the Linker: Starting from the well-defined triplet of the C4 protons (~2.2 ppm), the COSY spectrum will show a correlation to the C3 protons (~1.8 ppm), which in turn will correlate to the C2 protons (~2.3 ppm). The HSQC spectrum will then be used to assign the corresponding carbon signals.
-
Tracing the Peptide: The doublet of the alanine methyl group (~1.3 ppm) will show a COSY correlation to the alanine α-proton (~4.3 ppm). This α-proton will then show a correlation to the alanine amide proton (~8.2-8.7 ppm). The glycine methylene protons (~3.8 ppm) will show COSY correlations to both the glycine and alanine amide protons.
-
Putting it all Together: By overlaying the HSQC and HMBC spectra, the complete connectivity map of the conjugate can be constructed. The HMBC correlations across the amide bonds (linker-glycine and glycine-alanine) will solidify the final structural assignment.
Conclusion: The Indispensable Role of NMR
For the robust characterization of this compound conjugates, NMR spectroscopy stands out as the most informative analytical technique. While mass spectrometry and HPLC are invaluable for confirming molecular weight and assessing purity, they do not provide the detailed structural insights that are readily obtained from a suite of 1D and 2D NMR experiments. By following a systematic NMR workflow, researchers can unambiguously confirm the site of conjugation, verify the integrity of the entire molecular construct, and gain a comprehensive understanding of their molecule's structure in solution. This level of detail is not just academically satisfying; it is a cornerstone of robust drug development, ensuring the creation of well-defined, safe, and effective therapeutics.
References
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass. [Link]
- What are the uses of NMR in new drug discoveries? (2025).
- Differences in HPLC and NMR: Structural Elucidation Relevance. (2025).
- NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021).
- Applications of Solution NMR in Drug Discovery. (2020).
- Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. (2018). Royal Society of Chemistry. [Link]
- Assessment of ADC Higher Order Structure Through 2D NMR Analysis. (2023).
- 5-(Tert-butoxy)-5-oxopentanoic acid. PubChem. [Link]
- HSQC and HMBC. Columbia University NMR Core Facility. [Link]
- NMR Spectroscopy Interpret
- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2008). ACD/Labs. [Link]
- Analytical methods for physicochemical characterization of antibody drug conjugates. (2012).
- How to read NMR spectra from the basics (chemical shift, integration r
- Comparison of each drug-linkers. (2020).
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing 5-Tert-butoxy-5-oxopentanoic Acid
For researchers, scientists, and drug development professionals venturing into the analysis of peptides modified with 5-Tert-butoxy-5-oxopentanoic acid, this guide offers a comprehensive comparison of mass spectrometry-based analytical strategies. This modification, a derivative of glutamic acid, introduces unique characteristics to peptides that necessitate a tailored analytical approach. This document provides an in-depth technical comparison of various methodologies, supported by established principles of peptide fragmentation and experimental insights, to empower you in selecting the optimal strategy for your research needs.
The Analytical Significance of this compound Modification
The incorporation of this compound into a peptide sequence can significantly alter its physicochemical properties, influencing its hydrophobicity, charge state, and conformation. This modification is often utilized in peptide synthesis and drug delivery research. Accurate and robust mass spectrometric analysis is therefore paramount for the correct identification, localization, and quantification of this modification, ensuring the integrity and desired functionality of the synthesized peptide.
Core Principles and Challenges in the Mass Spectrometric Analysis
The defining feature of the this compound modification in mass spectrometry is the presence of a tert-butyl ester. This functional group is known to be labile under the energetic conditions of tandem mass spectrometry (MS/MS), leading to a characteristic and often dominant neutral loss of isobutylene (56 Da). While this neutral loss can be a valuable diagnostic tool, it also presents a challenge: the energy required to induce this loss may be lower than that needed for fragmentation of the peptide backbone, potentially leading to spectra dominated by the neutral loss event with limited sequence information.
Furthermore, the acidic nature of the pentanoic acid backbone can influence the chromatographic behavior of the modified peptide, sometimes leading to poor peak shape or retention on standard reversed-phase columns.[1] Method development for liquid chromatography (LC) should therefore consider these properties to ensure optimal separation.
Comparative Analysis of Tandem Mass Spectrometry (MS/MS) Techniques
The choice of fragmentation technique is critical for obtaining comprehensive structural information for peptides modified with this compound. The three most common techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages for the analysis of these labile modifications.
Collision-Induced Dissociation (CID)
CID is a widely available and utilized fragmentation technique. For peptides containing the this compound modification, CID will readily induce the neutral loss of isobutylene. While this confirms the presence of the modification, obtaining extensive peptide backbone fragmentation for sequence confirmation can be challenging. The relatively low-energy collisions in a traditional ion trap may preferentially cleave the labile tert-butyl group, leaving the peptide backbone intact.
Higher-Energy Collisional Dissociation (HCD)
HCD, a beam-type CID, subjects precursor ions to higher collision energies. This can be advantageous for peptides with labile modifications as the increased energy can promote fragmentation of the peptide backbone in addition to the neutral loss of the modifying group.[2][3][4] For peptides modified with this compound, HCD is expected to yield a more informative spectrum containing both the characteristic neutral loss and a richer series of b- and y-ions for sequence confirmation.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that is particularly well-suited for the analysis of labile post-translational modifications.[2] By transferring an electron to the peptide, ETD induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type fragment ions, while often leaving labile modifications intact. This makes ETD a powerful tool for localizing the this compound modification without the complication of its neutral loss. However, ETD is most effective for peptides with a charge state of +3 or higher.
The logical workflow for analyzing a peptide containing this compound would involve an initial MS scan to determine the precursor ion mass, followed by MS/MS fragmentation. The choice of fragmentation technique will dictate the nature of the resulting spectrum and the ease of data interpretation.
Figure 1: General workflow for LC-MS/MS analysis of modified peptides.
Predicted Fragmentation Pattern
Based on established fragmentation principles, a peptide modified with this compound is expected to exhibit the following key features in its MS/MS spectrum, particularly when using CID or HCD:
-
Neutral Loss of Isobutylene: A prominent neutral loss of 56.0626 Da corresponding to the loss of isobutylene (C4H8) from the precursor ion.
-
Peptide Backbone Fragmentation: A series of b- and y-ions resulting from the cleavage of the amide bonds of the peptide backbone. The relative abundance of these ions will be dependent on the fragmentation energy and the peptide sequence.
-
Fragment Ions Containing the Modification: Some b- and y-ions may retain the full this compound modification.
-
Fragment Ions After Neutral Loss: Corresponding b- and y-ions that have also undergone the neutral loss of isobutylene will be present.
Figure 2: Predicted fragmentation pathways for a peptide with the modification.
Performance Comparison of MS/MS Techniques
The following table provides a qualitative comparison of the expected performance of CID, HCD, and ETD for the analysis of peptides containing this compound.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragmentation | Neutral loss of isobutylene (56 Da) and some b/y ions. | Neutral loss of isobutylene (56 Da) and extensive b/y ions. | c/z ions from backbone cleavage. |
| Modification Lability | High - modification is readily lost. | High - modification is readily lost. | Low - modification is often preserved. |
| Sequence Coverage | Potentially low due to dominant neutral loss. | Good to excellent. | Good to excellent, especially for longer peptides. |
| Localization of Modification | Challenging due to facile neutral loss. | Possible through analysis of fragment ions with and without the modification. | Ideal for unambiguous localization. |
| Peptide Charge State | Effective for +2 and +3. | Effective for +2 and +3. | Most effective for ≥+3. |
| Instrumentation | Widely available on ion traps. | Available on Orbitrap and some Q-TOF instruments. | Available on many modern mass spectrometers. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
-
Peptide Solubilization: Dissolve the peptide sample in a solution of 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point, but may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 200-400 µL/min.
-
Mass Spectrometry Data Acquisition
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra from m/z 300-2000.
-
MS/MS Scans:
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Methods:
-
CID: Use a normalized collision energy of 25-35%.
-
HCD: Use a stepped normalized collision energy (e.g., 20%, 30%, 40%) to increase the chances of observing both neutral loss and backbone fragmentation.
-
ETD: Use calibrated charge-dependent ETD reaction times.
-
-
Dynamic Exclusion: Exclude previously fragmented precursor ions for a set period (e.g., 30 seconds) to allow for the selection of lower abundance precursors.
-
Data Analysis and Interpretation
-
Database Searching: Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptide sequence.
-
Modification Specification: Include the mass of the this compound modification (187.100 Da) as a variable modification on the relevant amino acid residue (e.g., Lysine or the N-terminus).
-
Neutral Loss Consideration: When analyzing CID or HCD data, search for the characteristic neutral loss of 56.0626 Da from the precursor and fragment ions. Many software packages allow for the specification of neutral losses during the search.
-
Manual Validation: Manually inspect the MS/MS spectra to confirm the peptide sequence and the presence of the modification. Look for the neutral loss peak and the presence of b- and y-ions that support the sequence assignment. For ETD data, confirm the c- and z-ion series.
Conclusion and Recommendations
The successful mass spectrometric analysis of peptides containing this compound hinges on the selection of an appropriate fragmentation technique and careful data analysis.
-
For unambiguous localization of the modification, ETD is the method of choice, provided the peptide has a sufficient charge state.
-
For routine identification and confirmation , HCD offers a robust balance between observing the characteristic neutral loss of isobutylene and obtaining sufficient peptide backbone fragmentation for high-confidence sequence assignment.
-
CID can be used for initial screening and confirmation of the presence of the modification via its dominant neutral loss, but may not always provide sufficient sequence information.
By understanding the unique fragmentation behavior of the tert-butyl ester and leveraging the strengths of different MS/MS techniques, researchers can confidently and accurately characterize these modified peptides, advancing their research in peptide chemistry and drug development.
References
- Rose, C. M., et al. (2012). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 11(10), 4883–4893. [Link]
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Proteomics, 11(17), 3499–3507. [Link]
- Walsh Medical Media. (2012).
- Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
- SOAR. (2010).
- ACD/Labs. Identifying fragments using a Neutral Loss spectrum. [Link]
- Waters Corporation. (2021). Enhancing LC-MS analysis of oligos, peptides, and glycans using hybrid surface technology. [Link]
Sources
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Linkers: Evaluating 5-Tert-butoxy-5-oxopentanoic Acid Against Common Alternatives
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven protein elimination.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[3] A PROTAC molecule consists of three components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] Upon simultaneous binding, a ternary complex (POI-PROTAC-E3 ligase) is formed, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5]
While the warhead and anchor determine what is degraded and which ligase is used, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's biological activity, profoundly influencing the stability and geometry of the ternary complex, and governing crucial drug-like properties such as cell permeability and metabolic stability.[3][6][7] This guide provides an in-depth comparison of 5-Tert-butoxy-5-oxopentanoic acid, a flexible aliphatic linker, with other common linker classes, offering experimental insights to guide the rational design of next-generation protein degraders.
The PROTAC Catalytic Cycle
The efficacy of a PROTAC is rooted in its ability to catalytically induce protein degradation. This process is a multi-step cascade that relies on the successful formation of a productive ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Linker Profile: this compound
This compound is a derivative of glutaric acid, a five-carbon dicarboxylic acid. Its structure features a terminal carboxylic acid and a tert-butyl ester, making it a bifunctional building block for PROTAC synthesis.[8][9][10]
-
Structure:
(Image courtesy of MedChemExpress)
-
Classification: Alkyl / Aliphatic Linker. Once incorporated, it forms a flexible 5-atom (when counting the core chain) hydrocarbon spacer.
-
Synthetic Utility: This molecule is a classic example of an orthogonally protected linker. The free carboxylic acid can be coupled to an amine-containing E3 ligase ligand (or warhead) using standard amide coupling reagents (e.g., HATU, HOBt). Subsequently, the tert-butyl ester can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a second carboxylic acid, which can then be coupled to the other binding moiety.[11][12] This stepwise approach prevents unwanted polymerization and allows for controlled, modular PROTAC assembly.
-
Expected Physicochemical Properties:
-
Flexibility: As a simple alkyl chain, this linker imparts significant conformational flexibility to the PROTAC molecule. This can be advantageous, allowing the PROTAC to adopt multiple orientations to find a productive ternary complex geometry.[13] However, high flexibility can also incur an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
-
Hydrophobicity: The hydrocarbon nature of the linker is inherently hydrophobic. This can enhance cell membrane permeability but may negatively impact aqueous solubility, a common challenge for PROTACs which often exist in the "beyond Rule of 5" chemical space.[3]
-
Alternative Linker Classes: A Comparative Overview
The choice of linker is a critical optimization step, with different classes offering distinct advantages and disadvantages.
| Linker Class | Representative Structure Example | Key Advantages | Key Disadvantages |
| Aliphatic (e.g., 5-oxopentanoic acid derived) | -(CH2)3-C(=O)- | • Synthetically accessible and stable.[14] • High conformational flexibility.[1] • Hydrophobicity can aid permeability.[15] | • Can limit aqueous solubility.[14] • High flexibility can lead to entropic penalty.[13] • May be more susceptible to oxidative metabolism.[3] |
| Polyethylene Glycol (PEG) | -(CH2CH2O)n- | • Improves aqueous solubility and reduces aggregation.[16] • Can form beneficial H-bonds within the ternary complex.[17] • Flexible and synthetically tunable length.[18] | • Can increase susceptibility to metabolism.[14] • May increase molecular weight and polar surface area. • Synthesis can be more complex than simple alkyl chains.[14] |
| Rigid (e.g., Piperazine, Alkyne) | -[Piperazine]- or -C≡C- | • Pre-organizes PROTAC into a bioactive conformation.[14] • Can enhance ternary complex stability and selectivity.[13] • May improve pharmacokinetic (PK) properties.[14] | • Synthesis is often more challenging.[1] • Reduced flexibility may prevent optimal ternary complex formation.[13] |
Comparative Performance Analysis: A Data-Driven Perspective
The key metrics for evaluating PROTAC efficacy are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[5]
Table 1: Illustrative Comparison of Linkers in a BRD4-Degrader System (VHL-based) This table presents a synthesized comparison based on general findings in the literature. Absolute values are target and system-dependent.
| PROTAC ID | Linker Class | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Rationale & Expected Outcome |
| PROTAC-A | Alkyl (C5) | ~7 | 50 | 90 | Represents the 5-oxopentanoic acid linker. Balances flexibility and length. Expected to show good potency if the length is optimal for the BRD4-VHL pair.[19] |
| PROTAC-B | PEG (2 units) | 8 | 25 | 95 | The PEG linker enhances solubility, potentially improving cellular availability. The ether oxygens may form stabilizing interactions, leading to slightly higher potency.[18] |
| PROTAC-C | Alkyl (C9) | ~11 | 250 | 75 | A longer alkyl linker may be suboptimal, leading to less stable ternary complex formation and reduced degradation efficiency, a common finding in linker length optimization studies.[19] |
| PROTAC-D | Rigid (Alkyne) | ~6 | 15 | 98 | A rigid linker can lock the PROTAC in a highly favorable conformation for the ternary complex, reducing the entropic penalty and significantly improving potency.[3] |
Expertise & Experience: Interpreting the Data The illustrative data in Table 1 highlights a crucial principle in "linkerology": there is no universally superior linker. While the rigid linker (PROTAC-D) shows the highest potency in this hypothetical case, its synthesis is more complex. The C5 alkyl linker (PROTAC-A) provides a synthetically accessible and effective starting point. The slightly more potent PEG linker (PROTAC-B) may be a good choice if solubility is a concern, whereas the longer alkyl chain (PROTAC-C) demonstrates that simply increasing linker length does not guarantee better performance and can often be detrimental.[19]
Experimental Protocols for PROTAC Characterization
To objectively compare different PROTAC linkers, a robust suite of biophysical and cellular assays is required. The following protocols provide a self-validating system to move from initial synthesis to cellular proof-of-concept.
Workflow for PROTAC Comparison
A systematic evaluation follows a logical progression from synthesis to cellular degradation analysis.
Caption: A typical experimental workflow for comparing PROTACs with different linkers.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This is the foundational assay to determine if a PROTAC is functional in cells and to quantify its DC50 and Dmax.[1][20]
1. Cell Culture and Treatment: a. Seed cells (e.g., MCF-7 for ERα, HCT116 for HDAC) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare 2x serial dilutions of the PROTAC compounds in complete cell culture medium over a wide concentration range (e.g., 0.1 nM to 10 µM). c. Include a vehicle control (e.g., 0.1% DMSO) for 100% protein level reference.[21] d. Aspirate the medium from the cells and add the PROTAC-containing medium. e. Incubate for a predetermined time (typically 18-24 hours) at 37°C, 5% CO2.[1]
2. Cell Lysis and Protein Quantification: a. Place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[21] e. Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[1] f. Wash the membrane 3x with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. g. Wash 3x with TBST and apply an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis: a. Capture the chemiluminescent signal using a digital imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the corresponding loading control band intensity for each sample. d. Calculate the percentage of remaining POI relative to the vehicle control. e. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[20][22]
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay provides critical information on the kinetics (on- and off-rates) and affinity of both binary (PROTAC-protein) and ternary complex formation.[23][24]
1. Surface Preparation: a. Activate a sensor chip (e.g., CM5) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Immobilize one of the proteins (typically the E3 ligase, e.g., VHL) to the surface via amine coupling to a target level of 1000-3000 RU. Deactivate remaining active esters with ethanolamine.[14]
2. Binary Interaction Analysis: a. To measure PROTAC binding to the E3 ligase, inject a series of concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface. b. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[14] c. Repeat the process for the PROTAC and the POI if a suitable immobilization strategy exists.
3. Ternary Complex Analysis: a. Prepare analyte solutions containing a fixed, near-saturating concentration of the POI (e.g., >10x its binary KD for the PROTAC) mixed with a dilution series of the PROTAC. b. Inject these pre-mixed solutions over the immobilized E3 ligase surface. The resulting binding signal reflects the formation of the ternary complex. c. Use a single-cycle kinetics format for stable complexes: inject increasing concentrations of the POI-PROTAC mix sequentially without regeneration, followed by a long dissociation phase.[24] d. Fit the data to a suitable binding model to determine the kinetics of the ternary complex. e. Trustworthiness Check: A key indicator of a productive ternary complex is positive cooperativity (alpha > 1), calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD_binary / KD_ternary).[24]
Protocol 3: Intracellular Target Engagement Assay (NanoBRET™)
This live-cell assay confirms that the PROTAC can enter the cell and bind to its intended target, providing a crucial link between biophysical data and cellular degradation.[2][17]
1. Cell Preparation: a. Transiently transfect HEK293 cells with a vector expressing the POI fused to NanoLuc® luciferase (e.g., NanoLuc®-BRD4). b. After 24 hours, harvest the cells, resuspend them in Opti-MEM™ I Reduced Serum Medium, and adjust the cell density.
2. Assay Plate Setup: a. Prepare serial dilutions of the test PROTACs in medium. b. Add the NanoBRET™ fluorescent tracer (which also binds the POI) to the cell suspension. c. Dispense the cell suspension containing the tracer into a white 96-well assay plate. d. Add the diluted PROTACs to the appropriate wells. Include vehicle control (DMSO) wells.
3. Incubation and Signal Detection: a. Incubate the plate for 2 hours at 37°C, 5% CO2 to allow binding to reach equilibrium.[17] b. Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular inhibitor to reduce background signal. c. Add the substrate solution to all wells. d. Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[25]
4. Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Normalize the data to the vehicle controls and plot the corrected ratio against the log of the PROTAC concentration. c. Fit the data to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer from the target protein in live cells.
Conclusion and Future Outlook
The linker is a highly tunable and critical component in the design of efficacious PROTACs.[5] this compound represents a synthetically tractable, flexible aliphatic linker that serves as an excellent starting point for structure-activity relationship (SAR) studies.[3] Its simple hydrocarbon backbone provides a baseline for comparison against other linker classes, such as solubility-enhancing PEGs and conformationally constrained rigid linkers.
The ultimate success of a PROTAC is dictated by the productive interplay between all three of its components. A systematic approach to linker optimization, grounded in the robust biophysical and cellular assays detailed in this guide, is essential for advancing potent and selective protein degraders from concept to clinical reality. The continued exploration of "linkerology" will undoubtedly unlock novel PROTACs with enhanced therapeutic potential.[1]
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312.
- Kozicka, Z., & Thomä, N. H. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther., 1(5), 313-321.
- EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
- JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
- University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
- Springer Protocols. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
- Gyorgy, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Current Medicinal Chemistry, 9(15), 1439-1461.
- Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(16), 127332.
- Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4029-4049.
- Odanaka, Y., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry, 13(6), 707-714.
- Sjöberg, B. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org.
- Smalley, J. P., et al. (2022). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry, 65(7), 5483–5511.
- Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-345.
- Google Patents. (2021). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
- Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 7. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 16. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. aragen.com [aragen.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eubopen.org [eubopen.org]
5-Tert-butoxy-5-oxopentanoic acid vs. succinic acid mono-tert-butyl ester in synthesis
An In-Depth Comparative Guide to 5-Tert-butoxy-5-oxopentanoic Acid and Succinic Acid Mono-tert-butyl Ester in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate bifunctional building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Among the vast arsenal of available reagents, this compound and succinic acid mono-tert-butyl ester stand out for their utility as linkers and spacers. Both molecules offer a free carboxylic acid for conjugation and a tert-butyl ester for orthogonal protection, yet their subtle structural difference—a single carbon atom in the backbone—leads to significant considerations in synthetic design.
This guide provides an in-depth, objective comparison of these two valuable reagents. We will delve into their physicochemical properties, synthetic accessibility, and performance in key applications, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
Molecular Overview and Physicochemical Properties
At a glance, the two molecules are structural homologues. This compound is derived from glutaric acid, featuring a five-carbon chain, while succinic acid mono-tert-butyl ester is derived from succinic acid, with a four-carbon chain. This difference in chain length is the primary determinant of their distinct applications, influencing the flexibility and reach of the linkers they form.
Structural Comparison
Caption: Chemical structures of this compound and succinic acid mono-tert-butyl ester.
The key physicochemical properties of these compounds are summarized below. While both are solids at room temperature, the longer carbon chain in the glutarate derivative results in a slightly higher molecular weight and different melting and boiling points.[1]
| Property | This compound | Succinic acid mono-tert-butyl ester |
| Synonyms | Mono-tert-butyl glutarate | 4-Tert-butoxy-4-oxobutanoic acid, Mono-tert-butyl succinate |
| Molecular Formula | C₉H₁₆O₄[1] | C₈H₁₄O₄ |
| Molecular Weight | 188.22 g/mol [1] | 174.19 g/mol |
| CAS Number | 63128-51-8 | 15026-17-2 |
| Physical Form | Liquid or solid (<17°C)[2] | Solid[3] |
| Melting Point | 17 °C[2] | 51-54 °C |
| Boiling Point | 105 °C at 2 mmHg[2] | 92 °C at 1.5 mmHg[3] |
| Solubility | Soluble in polar organic solvents | Slightly soluble in water; soluble in chloroform and methanol[3] |
Synthesis, Accessibility, and Cost-Effectiveness
The choice of a building block is often influenced by its availability and the complexity of its synthesis. In this regard, succinic acid mono-tert-butyl ester has a distinct advantage due to its straightforward preparation from a common and inexpensive starting material.
Succinic Acid Mono-tert-butyl Ester: This compound is readily prepared by the reaction of succinic anhydride with tert-butanol.[3] The reaction can be catalyzed by reagents like 4-dimethylaminopyridine (DMAP) and is often high-yielding, making it highly accessible and cost-effective for large-scale synthesis.[3]
This compound: The synthesis of this glutarate derivative typically starts from glutaric anhydride. The reaction is analogous to that of the succinate, involving ring-opening of the anhydride with tert-butanol. While the chemistry is similar, glutaric anhydride is generally less common and can be more expensive than succinic anhydride, which may influence the overall cost of a multi-step synthesis.
The higher commercial availability and lower cost of succinic anhydride often make succinic acid mono-tert-butyl ester the more economical choice, particularly for initial screening studies or large-scale campaigns.
Core Application as Bifunctional Linkers
The primary utility of both molecules lies in their role as heterobifunctional linkers, most notably in peptide synthesis and the construction of Proteolysis Targeting Chimeras (PROTACs).[4][5] The free carboxylic acid provides a handle for amide bond formation, while the tert-butyl ester protects the other end of the molecule, which can be deprotected in a later step to reveal a new carboxylic acid for further conjugation.
The fundamental difference is the linker length .
-
Succinic acid mono-tert-butyl ester provides a 4-atom spacer (O=C-CH₂-CH₂-C=O).
-
This compound provides a 5-atom spacer (O=C-CH₂-CH₂-CH₂-C=O).
This one-carbon difference is a critical design element. In the context of PROTACs, the linker length and geometry are paramount for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[6] The choice between a succinate or glutarate-based linker can dramatically alter the spatial orientation of the two binding moieties, impacting the efficiency of protein ubiquitination and subsequent degradation.[7] Therefore, the selection is not arbitrary but a strategic choice to optimize biological activity.
PROTAC Linker Design Workflow
Caption: Decision and synthesis workflow for incorporating linkers into PROTACs.
Experimental Protocols: Reactivity and Deprotection
The reactivity of both compounds is governed by the two functional groups: the carboxylic acid and the tert-butyl ester.
Amide Bond Formation
The carboxylic acid is readily activated for coupling with a primary or secondary amine to form a stable amide bond. Standard peptide coupling reagents are effective for this transformation.
Experimental Protocol: General Amide Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 eq., either this compound or succinic acid mono-tert-butyl ester) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Activator Addition: Add a coupling agent (e.g., EDC·HCl, 1.5 eq.) and an activator/base (e.g., HOBt, 1.5 eq., or DMAP, 0.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer successively with a mild acid (e.g., 1N HCl or 10% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Tert-Butyl Ester Deprotection
The tert-butyl ester serves as a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, which proceed via a stable tert-butyl cation.[8]
Experimental Protocol: TFA-Mediated Deprotection
-
Dissolution: Dissolve the tert-butyl ester substrate in a minimal amount of Dichloromethane (DCM).
-
Acid Addition: Add an excess of Trifluoroacetic Acid (TFA) to the solution, typically in a 1:1 or 1:4 ratio (TFA:DCM).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM several times.
-
Isolation: The resulting carboxylic acid can often be used directly in the next step or purified if necessary.
For substrates containing other acid-sensitive protecting groups (e.g., N-Boc), selective deprotection of the tert-butyl ester can be challenging. However, methods using Lewis acids like ZnBr₂ in DCM or a CeCl₃·7H₂O–NaI system in acetonitrile have been developed to achieve this selectivity.[9][10]
Comparative Summary for Synthetic Strategy
| Feature | This compound | Succinic acid mono-tert-butyl ester |
| Backbone | Glutarate (5-carbon) | Succinate (4-carbon) |
| Linker Length | Longer, providing more reach and flexibility | Shorter, more constrained |
| Synthetic Precursor | Glutaric Anhydride | Succinic Anhydride |
| Accessibility & Cost | Generally less accessible and more expensive | Readily accessible and highly cost-effective[3] |
| Key Application Area | PROTACs requiring longer linkers, peptide modifications | General purpose linker, PROTACs, peptide modifications[11] |
| Strategic Advantage | Provides an additional carbon for linker length optimization | Economical and efficient starting point for linker synthesis |
Conclusion
Both this compound and succinic acid mono-tert-butyl ester are indispensable tools in modern organic synthesis. Their shared functionalities offer a reliable strategy for introducing carboxylic acid-terminated spacers into complex molecules.
The choice between them is not a matter of superior performance but of strategic design. Succinic acid mono-tert-butyl ester is the workhorse: economical, easy to prepare, and an excellent starting point for constructing shorter linkers. In contrast, This compound is the specialist, offering that crucial extra carbon atom to extend reach, increase flexibility, and fine-tune the spatial parameters in sophisticated molecular architectures like PROTACs. A thorough understanding of the subtle yet significant difference in their structures allows the synthetic chemist to rationally design molecules with optimized properties and biological functions.
References
- Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(24), 9032–9037.
- Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430–4432.
- ACS GCI Pharmaceutical Roundtable. Ester Deprotection.
- Gutmann, B., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Organic & Biomolecular Chemistry, 15(45), 9576–9579.
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid.
- Request PDF. (n.d.). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate.
- PubChem. (n.d.). 4-Amino-5-(tert-butoxy)-5-oxopentanoic acid.
- Cheméo. (n.d.). Chemical Properties of Succinic acid, butyl 1-tert-butoxyprop-2-yl ester.
- Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.
- ResearchGate. (2005). Synthesis of monoethyl ester of succinic acid and characterization.
- Nguyen, T., et al. (2021). An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. RSC Advances, 11(12), 6939-6944.
Sources
- 1. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mono-tert-butyl succinate | 15026-17-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mono-tert-Butyl succinate 97 15026-17-2 [sigmaaldrich.com]
A Researcher's Guide to Ensuring PROTAC Linker Integrity: A Comparative Analysis of Validation Strategies
Introduction: The Linker - More Than Just a Tether
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4][5] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5][6] While much focus is placed on the design of the POI and E3 ligase ligands, the linker is a critical determinant of a PROTAC's success, profoundly influencing its stability, solubility, cell permeability, and ultimately, its efficacy in degrading the target protein.[6][7] An unstable linker can lead to premature cleavage of the PROTAC, rendering it inactive and potentially generating off-target effects. Therefore, rigorous validation of linker integrity, both during and after synthesis, is paramount for the development of safe and effective PROTAC-based therapeutics.
This guide provides a comprehensive comparison of analytical techniques and experimental workflows for validating PROTAC linker integrity. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate strategies for their specific needs.
The Criticality of Linker Stability: A Foundation for Efficacy
The linker's primary role is to position the POI and the E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4][8][9] Linker composition, length, and rigidity are all critical parameters that must be optimized.[6][10][11][] An unstable linker can be cleaved either chemically or metabolically, leading to several undesirable consequences:
-
Loss of Potency: Cleavage of the linker results in the separation of the POI and E3 ligase ligands, abrogating the PROTAC's ability to induce protein degradation.
-
Altered Pharmacokinetics: The degradation products will have different pharmacokinetic profiles than the intact PROTAC, complicating the interpretation of in vivo studies.
-
Potential for Off-Target Effects: The individual ligands, once cleaved, could engage their respective targets independently, leading to unintended biological consequences.
Therefore, a multi-faceted analytical approach is essential to confirm the structural integrity of the synthesized PROTAC and to assess its stability under various physiological conditions.
Comparative Analysis of Analytical Techniques for Linker Integrity Assessment
A combination of orthogonal analytical methods is crucial for a comprehensive evaluation of PROTAC linker integrity. Each technique offers unique advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on polarity and identifies them by mass-to-charge ratio. | Confirms molecular weight, assesses purity, identifies and quantifies degradation products. | High sensitivity and specificity, suitable for complex mixtures.[4][13] | In-source fragmentation can sometimes be mistaken for linker instability.[13] |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Separates compounds based on their interaction with a stationary phase. | Quantifies purity, monitors stability under stress conditions. | Robust, reproducible, and widely available.[4] | Does not provide structural information on its own; requires coupling with a detector like MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | Confirms the complete structure of the PROTAC, including the linker, and can identify sites of degradation. | Provides unambiguous structural elucidation.[4][14] | Lower sensitivity compared to MS, requires larger sample amounts. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Detects and quantifies aggregates. | Useful for assessing the propensity of PROTACs to aggregate.[4] | Does not provide information on the chemical integrity of the linker. |
Experimental Protocols for Validating PROTAC Linker Integrity
The following protocols provide step-by-step methodologies for key experiments to assess PROTAC linker integrity.
Protocol 1: Purity and Identity Confirmation by LC-MS/MS
This is the foundational experiment to confirm that the synthesized PROTAC has the correct molecular weight and is of high purity.
Objective: To verify the molecular weight and assess the purity of the synthesized PROTAC.
Methodology:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan mode to confirm the parent ion's mass-to-charge ratio (m/z).
-
-
Data Analysis: The molecular weight is confirmed by the observed m/z of the parent ion. Purity is determined by the relative area of the main peak in the total ion chromatogram (TIC).
Causality Behind Choices:
-
Reversed-phase chromatography is chosen for its ability to separate molecules based on hydrophobicity, which is suitable for most PROTACs.
-
Formic acid is added to the mobile phase to improve ionization efficiency in positive ESI mode.
-
Full scan mode allows for the detection of all ions within a specified mass range, enabling the confirmation of the expected molecular weight and the identification of any impurities.
Protocol 2: Forced Degradation Studies by RP-HPLC
This experiment subjects the PROTAC to various stress conditions to identify potential degradation pathways and assess its intrinsic stability.[4]
Objective: To evaluate the stability of the PROTAC under acidic, basic, oxidative, and thermal stress.
Methodology:
-
Sample Preparation: Prepare separate solutions of the PROTAC (e.g., 1 mg/mL in a suitable solvent).
-
Acidic: Add 0.1 M HCl and incubate at 60 °C.
-
Basic: Add 0.1 M NaOH and incubate at 60 °C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate the solution at 60 °C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by RP-HPLC with UV detection.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the parent PROTAC from its degradants (e.g., 5-95% B over 30 minutes).
-
Detection: UV absorbance at a relevant wavelength (e.g., 254 nm).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the time-zero sample to identify degradation products. The percentage of remaining PROTAC is calculated from the peak areas.
Causality Behind Choices:
-
Forced degradation simulates harsh conditions to accelerate the degradation process and reveal potential liabilities in the linker structure.
-
RP-HPLC with UV detection is a robust and reliable method for quantifying the parent compound and its degradation products.
-
TFA is used as an ion-pairing agent to improve peak shape for basic compounds.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of the PROTAC linker to metabolic degradation by liver enzymes, primarily Cytochrome P450s.[7]
Objective: To determine the metabolic half-life (t½) of the PROTAC in HLM.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37 °C. Initiate the reaction by adding the PROTAC (e.g., 1 µM final concentration).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[7]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The half-life (t½) is calculated from the slope of the linear regression.[7]
Causality Behind Choices:
-
Human Liver Microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, providing a good in vitro model for hepatic metabolism.
-
NADPH regenerating system is required for the activity of Cytochrome P450 enzymes.
-
LC-MS/MS provides the necessary sensitivity and selectivity to quantify the PROTAC in a complex biological matrix.
Protocol 4: Plasma Stability Assay
This assay evaluates the stability of the PROTAC in the presence of plasma enzymes, such as esterases and proteases.[7][15]
Objective: To determine the stability of the PROTAC in plasma.
Methodology:
-
Incubation: Add the PROTAC to pre-warmed plasma (human, mouse, or rat) at 37 °C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quenching and Sample Preparation: Stop the enzymatic activity and precipitate plasma proteins by adding ice-cold acetonitrile with an internal standard.[7]
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the degradation rate and half-life.[7]
Causality Behind Choices:
-
Plasma contains a variety of enzymes that can potentially degrade the PROTAC linker, making this a crucial stability assessment.
-
Acetonitrile precipitation is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.
Visualization of Workflows
The following diagrams illustrate the workflows for assessing PROTAC linker integrity.
Caption: Workflow for the initial synthesis and validation of a PROTAC molecule.
Caption: Experimental workflow for assessing PROTAC linker stability.
Conclusion: A Rigorous Approach to Ensure PROTAC Success
The linker is a pivotal component of a PROTAC molecule, and its integrity is non-negotiable for achieving the desired therapeutic outcome. A comprehensive and multi-pronged approach to validating linker stability is essential throughout the drug discovery and development process. By combining high-resolution analytical techniques like LC-MS/MS and NMR for structural confirmation with robust in vitro stability assays, researchers can gain a thorough understanding of their PROTAC's behavior. This rigorous validation process not only de-risks downstream development but also provides crucial insights for the rational design of next-generation protein degraders with improved efficacy and safety profiles.
References
- Overcoming Roadblocks in PROTAC Characterizations. The Scientist.
- Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC.
- Overcome Roadblocks to PROTAC Characterization. Technology Networks.
- Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. PMC - NIH.
- Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. PMC.
- Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv.
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
- Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation.
- Structure and mechanism of PROTAC-based degradation. (A) General... ResearchGate.
- Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation.
- Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J.
- (a) Mechanism of PROTAC-mediated proteasomal degradation of protein of interest (POI). ResearchGate.
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry - ACS Publications.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Recent Advances of Degradation Technologies Based on PROTAC Mechanism. MDPI.
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ResearchGate.
- Development of a novel PROTAC using the nucleic acid aptamer as a targeting ligand for tumor selective degradation of nucleolin. bioRxiv.
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv.
- Advancing Drug Discovery with PROTAC Building Blocks. YouTube.
- Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton.
- Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube.
Sources
- 1. Overcoming Roadblocks in PROTAC Characterizations | The Scientist [the-scientist.com]
- 2. Overcome Roadblocks to PROTAC Characterization | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 13. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
HPLC methods for the analysis of 5-Tert-butoxy-5-oxopentanoic acid reactions
An In-Depth Guide to HPLC Methods for Monitoring Reactions of 5-Tert-butoxy-5-oxopentanoic Acid
As a pivotal building block in modern pharmaceutical development, this compound serves as a versatile linker, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure, featuring a terminal carboxylic acid and a protected tert-butyl ester, allows for sequential coupling reactions, most commonly the formation of an amide bond with a primary or secondary amine.
Monitoring the progress of these coupling reactions is critical for process optimization, yield calculation, and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose. However, the unique physicochemical properties of this mono-protected dicarboxylic acid—namely its high polarity and lack of a strong UV chromophore—present distinct analytical challenges.
This guide provides a comparative analysis of HPLC methodologies for monitoring the reactions of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Key Properties and Their Implications
Understanding the structure of this compound is fundamental to developing a robust HPLC method. It is the mono-tert-butyl ester of glutaric acid.[2][3][4] The free carboxylic acid provides a reactive handle, while the bulky, non-polar tert-butyl group imparts a degree of hydrophobicity. When analyzing this molecule and its reaction products, two primary challenges arise:
-
Poor Retention in Reversed-Phase (RP) Chromatography: As a polar carboxylic acid, the analyte has a high affinity for the polar mobile phase in standard RP-HPLC, often leading to elution at or near the solvent front (void volume) if conditions are not optimized.[5]
-
Difficult Detection: The molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry inefficient and insensitive, especially at low concentrations. Analysis requires detection at very low wavelengths (e.g., <210 nm), where many solvents absorb and baseline noise can be problematic.[6][7]
Comparative Analysis of HPLC Methodologies
The optimal HPLC method depends on the specific reaction, the properties of the other reactants (e.g., the amine coupling partner), and the available instrumentation. We will compare three primary approaches for monitoring a typical amide coupling reaction.
| Methodology | Stationary Phase | Mobile Phase Principle | Detection | Pros | Cons |
| Method 1: RP-HPLC with Low-UV | C18, C8 | Acidified Water/Acetonitrile Gradient | UV @ 200-215 nm | Ubiquitous instrumentation; straightforward method development. | Low sensitivity for the analyte; high baseline noise; potential for interferences from solvents and additives. |
| Method 2: RP-HPLC with ELSD | C18, C8 | Volatile Buffers (e.g., Ammonium Formate) / Acetonitrile Gradient | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-volatile analytes; independent of optical properties.[1] | Requires volatile mobile phases; response is non-linear and can be less sensitive than UV for some compounds; not suitable for volatile analytes. |
| Method 3: RP-HPLC-MS | C18, C8 | Volatile Buffers (e.g., Formic Acid) / Acetonitrile Gradient | Mass Spectrometry (MS) | High sensitivity and selectivity; provides molecular weight confirmation for reactants, products, and byproducts.[7][8] | Higher equipment cost and complexity; requires volatile mobile phases. |
The Causality Behind Experimental Choices
The success of any HPLC separation hinges on controlling the analyte's chemistry on the column. For carboxylic acids like our target, the single most important parameter is the mobile phase pH.
The Critical Role of Mobile Phase pH
In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. The ionized carboxylate form (R-COO⁻) is highly polar and will have minimal retention. To achieve separation, we must suppress this ionization by acidifying the mobile phase. The guiding principle is to set the mobile phase pH at least 2 units below the pKa of the carboxylic acid.[5] This ensures the analyte is predominantly in its neutral, protonated form (R-COOH), which is significantly more hydrophobic and will be retained by the C18 stationary phase. Additives like formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[7][9]
Experimental Protocols
Here we provide detailed, self-validating protocols for the two most effective methods. The goal is to separate three key species: the starting material (this compound), the amine reactant, and the final amide product.
Protocol 1: RP-HPLC with Universal ELSD Detection
This method is ideal for laboratories without access to mass spectrometry but requiring a more universal detection method than low-wavelength UV.
1. HPLC System and Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile buffer that effectively suppresses ionization of the carboxylic acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity.
-
Gradient: 10% B to 90% B over 15 minutes. Rationale: A broad gradient is used for initial method development to ensure elution of all components, from the polar starting acid to potentially non-polar products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector (ELSD): Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM. Rationale: These settings must be optimized for the specific instrument and mobile phase flow rate to ensure efficient solvent evaporation without losing the analyte.
2. Sample Preparation:
-
Carefully withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot into 990 µL of a 50:50 mixture of Mobile Phase A and B. This provides a 1:100 dilution.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove particulates.[5]
3. Analysis and Interpretation:
-
Inject a blank (diluent) to establish a baseline.
-
Inject standards of the starting material and the amine reactant to determine their individual retention times.
-
Inject the reaction sample. The appearance of a new peak with a different retention time, coupled with the consumption of the starting material peaks, indicates product formation. The relative hydrophobicity will dictate the elution order. Typically, the polar carboxylic acid will elute first, followed by the amine and the more non-polar amide product.
Protocol 2: High-Sensitivity RP-HPLC-MS
This is the gold standard for reaction monitoring, providing unequivocal identification of reaction components through their mass-to-charge ratio (m/z).
1. HPLC System and Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: A smaller internal diameter column is used to reduce solvent consumption and enhance MS sensitivity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detector (MS): Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Negative Mode (ESI-): Ideal for detecting the deprotonated carboxylic acid starting material [M-H]⁻.
-
Positive Mode (ESI+): Ideal for detecting the protonated amine reactant and the final amide product [M+H]⁺.
-
2. Sample Preparation:
-
Follow the same procedure as in Protocol 1, using the MS-compatible mobile phase as the diluent. A higher dilution factor (e.g., 1:1000) may be necessary to avoid saturating the MS detector.
3. Analysis and Interpretation:
-
Monitor the reaction by extracting the ion chromatograms for the specific m/z values of the reactants and the expected product.
-
This compound: Expect [M-H]⁻ at m/z 187.1.
-
Amine Reactant: Expect [M+H]⁺ at its corresponding m/z.
-
Amide Product: Expect [M+H]⁺ at its calculated m/z.
-
-
The decrease in the peak area for the reactant ions and the concurrent increase in the peak area for the product ion provides a highly specific and quantitative measure of reaction progress.
Visualization of Workflows
HPLC Method Development Workflow
The following diagram outlines the logical steps in developing an HPLC method for reaction monitoring.
Caption: A logical workflow for HPLC method development.
Detector Selection Guide
The choice of detector is critical when dealing with a non-chromophoric analyte. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate HPLC detector.
References
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). National Institute for Bioprocessing Research and Training.
- Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed.
- HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. ResearchGate.
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
- Technical Support Center: Method Refinement for Separating Mono- and Dicarboxylic Acids. BenchChem.
- 5-(tert-Butoxy)-5-oxopentanoic acid. Ambeed.com.
- General approach for the development of preparative peptide separations - HPLC. YMC.
- Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives. Google Patents.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.
- 5-(tert-Butoxy)-5-oxopentanoic acid. BLDpharm.
- HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate.
- Peptide Isolation – Method Development Considerations. Waters Corporation.
- (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. BLDpharm.
- 5-(Tert-butoxy)-5-oxopentanoic acid. PubChem.
- An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. RSC Publishing.
- 5-(tert-Butoxy)-5-oxopentanoic acid. Sigma-Aldrich.
- Glutaric acid, monoamide, N-(2-biphenyl)-, butyl ester. Cheméo.
- Glutaric acid, monoamide, N-(4-methoxybenzyl)-, butyl ester. NIST WebBook.
- This compound. ChemicalBook.
- HPLC Analysis and Purification of Peptides. PubMed Central.
- ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. NCBI Bookshelf.
- Glutaric acid, monoamide, N-butyl-N-phenyl-, ethyl ester. Cheméo.
- Synthesis of glutaric acid mono-tert-butyl ester. PrepChem.com.
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid. Sigma-Aldrich.
- Application Note: HPLC Purification of 22-(tert-Butoxy)-22-oxodocosanoic Acid. BenchChem.
- 5-{(tert-butoxy)carbonylamino}pentanoic acid. Sigma-Aldrich.
- This compound-COA. MedChemExpress.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
- 5-{(tert-butoxy)carbonylamino}pentanoic acid. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. almacgroup.com [almacgroup.com]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. waters.com [waters.com]
A Senior Application Scientist's Guide to PROTAC Efficacy: A Comparative Study of Alkyl vs. PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules have revolutionized therapeutic strategies by shifting the paradigm from protein inhibition to targeted protein degradation.[1] A PROTAC molecule consists of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3][4] Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, metabolic stability, and the geometry of the crucial ternary complex.[1][2][5]
Among the most common flexible linkers employed in PROTAC design are alkyl chains and polyethylene glycol (PEG) chains.[6][7] The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker can profoundly impact a PROTAC's overall performance.[6][8] This guide provides an in-depth, objective comparison of these two linker classes, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Catalytic Cycle
The fundamental goal of a PROTAC is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4] This is achieved by forming a ternary complex (POI-PROTAC-E3 ligase), which brings the target protein into close proximity with the E3 ligase.[3][9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[10][11]
Comparative Analysis: Alkyl vs. PEG Linkers
The fundamental distinction between alkyl and PEG linkers lies in their chemical composition and resulting polarity, which sets off a cascade of effects on the PROTAC's overall performance.[8]
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[13][14] | Repeating ethylene glycol units.[8][13] |
| Polarity | Hydrophobic / Lipophilic.[8] | Hydrophilic.[6][8] |
| Aqueous Solubility | Tends to be lower; may cause aggregation.[13][] | Generally improves the solubility of the PROTAC molecule.[8][13] |
| Cell Permeability | Lipophilicity can enhance passive diffusion across membranes.[][17] | Can enhance permeability by adopting folded conformations that shield polar surfaces.[14][17][18] |
| Metabolic Stability | Generally high; metabolized via hydroxylation.[] | Can be susceptible to peroxide-mediated chain cleavage in vivo.[13][] |
| Conformation | Prefers extended, anti-conformations.[17] | More flexible; gauche effect favors turns and folded conformations.[17] |
| Synthesis | Generally straightforward and synthetically accessible.[5][14] | Can be more challenging and costly to synthesize.[13][14] |
Causality Behind Performance Differences
-
Solubility vs. Permeability: A Delicate Balance: A primary challenge in PROTAC design is their high molecular weight, which often pushes them into chemical space with poor drug-like properties.[6] PEG linkers directly address the common issue of poor aqueous solubility by virtue of their hydrophilicity.[13][19] However, this can be a double-edged sword. While improved solubility is beneficial for in vitro assays, excessive polarity can hinder a molecule's ability to cross the hydrophobic lipid bilayer of the cell membrane.[8]
Conversely, alkyl linkers enhance lipophilicity, which can improve passive diffusion.[] Yet, early PROTACs with long alkyl chains demonstrated poor cellular activity due to self-association into colloidal aggregates, reducing the free concentration available to form the ternary complex.[] Interestingly, recent studies have shown that the flexibility of PEG linkers allows them to induce folded conformations that shield the PROTAC's polar surface area, which can paradoxically enhance cell permeability despite their inherent hydrophilicity.[14][18] The optimal linker is therefore one that strikes a delicate balance between these opposing properties.
-
Metabolic Stability and Pharmacokinetics: The linker is often a site of metabolic modification. Alkyl chains are generally considered metabolically robust and are typically metabolized at terminal positions via hydroxylation, which often retains the degrader's activity.[] PEG linkers, while offering good biocompatibility, can be more susceptible to in vivo metabolism through ether peroxidation, which progressively shortens the chain and can deactivate the PROTAC.[13][] This makes alkyl linkers an attractive choice when optimizing for oral bioavailability and longer half-life.[6]
-
Ternary Complex Geometry: The linker's length and flexibility are not just about connecting two ends; they are critical for orchestrating the precise three-dimensional orientation of the POI and E3 ligase.[] An optimal orientation leads to "positive cooperativity," where protein-protein interactions between the POI and E3 ligase enhance the stability of the ternary complex.[3] The conformational preferences of the linker play a key role here. The gauche effect in PEG linkers favors turns, while alkyl chains prefer extended conformations.[17] A seemingly minor change, such as swapping a PEG for an alkyl linker of the same length, can completely alter the ternary complex geometry, turning a potent degrader into an inactive one.[5]
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[8] The following tables summarize experimental data from various studies, illustrating the impact of linker composition on PROTAC performance.
Disclaimer: The data below is synthesized from multiple sources for illustrative purposes. Direct comparison of absolute values across different studies, cell lines, and experimental conditions should be made with caution.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs
| Linker Type/Length | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
|---|---|---|---|---|
| C5 Alkyl | HeLa | ~50 | >90% | Potent degradation, but lower solubility. |
| PEG4 | HeLa | ~25 | >95% | Improved solubility and potency compared to alkyl. |
| PEG5 | 22Rv1 | ~10 | >95% | Optimal length in this series, balancing potency and permeability. |
| PEG6 | 22Rv1 | ~30 | ~90% | Longer PEG chain slightly reduces potency. |
(Data synthesized from multiple literature sources for illustrative comparison)[8][]
Table 2: Influence of Linker on Permeability and Degradation
| Target | Linker Type | Permeability (PAMPA, 10⁻⁶ cm/s) | Cellular Potency (DC₅₀) | Key Observation |
|---|---|---|---|---|
| SMARCA2 | Alkyl | Low | Moderate | Low permeability limits cellular efficacy. |
| SMARCA2 | PEG | High | Potent | PEG linker's ability to form folded conformations enhances permeability.[18] |
| BTK | Alkyl | High | Potent | Alkyl linker provides good balance for this target. |
| BTK | PEG | Moderate | Potent | Longer PEG linkers can sometimes decrease potency due to entropic cost.[5] |
(Data synthesized from multiple literature sources for illustrative comparison)[5][6][18]
Experimental Protocols for Efficacy Evaluation
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are foundational, step-by-step methodologies for assessing PROTAC efficacy, explaining the causality behind the experimental choices.
Workflow for Determining PROTAC Potency and Efficacy
Protocol 1: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.
-
Objective: To quantify the concentration-dependent degradation of a target protein and determine the PROTAC's DC₅₀ and Dₘₐₓ values.
-
Causality: This method provides direct visual and quantitative evidence that the PROTAC is leading to the elimination of the target protein, which is the ultimate goal of the technology. Normalizing to a loading control (e.g., GAPDH, β-actin) is critical to ensure that observed changes are due to specific degradation and not variations in sample loading.[11]
Methodology:
-
Cell Seeding: Plate the chosen cell line at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. This ensures cells are in a healthy, exponential growth phase.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. A typical concentration range might be 1 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO). Treat the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent non-specific protein degradation post-lysis. Collect the cell lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. This step is essential for normalizing samples to ensure equal amounts of protein are loaded for analysis.[12]
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control antibody.[11]
-
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay validates the PROTAC's mechanism of action by providing evidence of the formation of the POI-PROTAC-E3 ligase complex within the cell.
-
Objective: To confirm that the PROTAC induces a physical interaction between the target protein and the recruited E3 ligase.
-
Causality: A successful Co-IP result is a direct validation that the PROTAC is functioning as intended—acting as a molecular glue to bring the two key proteins together.[12] This is a crucial mechanistic checkpoint.
Methodology:
-
Cell Treatment: Treat cells with an effective concentration of the PROTAC (typically 5-10x the DC₅₀) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.
-
Lysis: Lyse the cells using a gentle, non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against the target protein (or a tag on the protein) to "pull down" the POI and any associated proteins.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against the E3 ligase. A band for the E3 ligase in the PROTAC-treated sample (but not the control) indicates the formation of the ternary complex.[12][20]
-
Rational Design Considerations: Choosing the Right Linker
The choice between an alkyl and a PEG linker is not arbitrary but a strategic decision based on the specific goals of the drug discovery program. There is no universally "better" linker; the optimal choice is context-dependent and must be determined empirically.[7][14]
-
When to Prioritize Alkyl Linkers:
-
Lead Optimization for Oral Bioavailability: When the goal is an orally available drug, the metabolic stability and favorable lipophilicity of alkyl linkers make them a strong starting point.[6][][21]
-
Known Solubility: If the warhead and E3 ligand already confer adequate aqueous solubility to the PROTAC, the benefits of a PEG linker may be unnecessary, and the simplicity and stability of an alkyl chain may be preferred.
-
Specific Conformational Requirements: If structural biology or computational modeling suggests that a more rigid, extended conformation is required for optimal ternary complex formation, an alkyl linker may be advantageous.
-
-
When to Prioritize PEG Linkers:
-
Overcoming Solubility Issues: For PROTACs composed of large, hydrophobic ligands that suffer from poor solubility, incorporating a PEG linker is a primary and effective strategy to improve their drug-like properties.[13][][19]
-
Early-Stage SAR Exploration: The synthetic tractability of incorporating various PEG lengths allows for rapid exploration of how linker length affects degradation efficacy.[5]
-
Enhancing Cell Permeability via Conformational Folding: In cases where high lipophilicity does not translate to better permeability (the "hydrophobic ceiling"), a flexible PEG linker that can adopt folded, membrane-compatible conformations may provide a solution.[14][18]
-
Conclusion
The linker is a critical and highly tunable component that dictates the success or failure of a PROTAC.[5][] Alkyl and PEG linkers represent two foundational motifs, each with a distinct profile of advantages and disadvantages. Alkyl linkers offer metabolic stability and synthetic simplicity, often favoring improved passive diffusion and oral bioavailability.[] PEG linkers provide a powerful tool for enhancing aqueous solubility and can promote favorable folded conformations that improve cell permeability.[13][14][18] The path from a "trial-and-error" approach to rational PROTAC design requires a deep understanding of how these linker properties influence the complex interplay of solubility, permeability, and ternary complex formation.[1] By leveraging the comparative data and robust experimental protocols outlined in this guide, researchers can more effectively navigate these choices to accelerate the development of potent and selective protein degraders.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312.
- Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy, 1, 313-323.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Bondeson, D. P., Smith, B. E., & Buhimschi, A. D. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135-150.
- Maple, H. J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Scott, J. S., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7751-7763.
- Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.
- Lind-Holm, D., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(11), 1735-1742.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Essential Role of Linkers in PROTACs [axispharm.com]
- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming the Structure of 5-Tert-butoxy-5-oxopentanoic Acid-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development and complex organic synthesis, the unequivocal confirmation of a molecule's structure is paramount. This guide provides an in-depth comparison of the primary analytical techniques for verifying the structure of molecules containing the 5-tert-butoxy-5-oxopentanoic acid moiety. As a key building block in the synthesis of various pharmaceutical intermediates and functional materials, ensuring its structural integrity is a critical step in any research and development workflow.
This document moves beyond a simple listing of methods to offer a comparative analysis grounded in practical application and scientific integrity. We will delve into the causality behind experimental choices, provide self-validating protocols, and support all claims with authoritative references.
The Molecular Subject: this compound
This compound, also known as glutaric acid mono-tert-butyl ester, possesses a unique bifunctional structure with a terminal carboxylic acid and a tert-butyl ester. This arrangement presents a distinct analytical challenge: to confirm the presence and specific connectivity of both functional groups. The molecular formula is C9H16O4, and its molecular weight is approximately 188.22 g/mol .[1]
A Comparative Overview of Analytical Techniques
The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and a combination of these is essential for unambiguous confirmation.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atom connectivity, chemical environment of protons and carbons. | Provides the most definitive structural information. | Requires higher sample concentration, more complex data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Isomeric differentiation can be challenging without fragmentation analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular framework.[2][3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | Highly sensitive and quantitative. | Does not directly provide structural information. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for confirming the precise structure of this compound. Both ¹H and ¹³C NMR are essential for a complete analysis. A Certificate of Analysis for this compound confirms that the ¹H NMR spectrum is a standard method for structural confirmation.[4]
The asymmetry of the molecule makes NMR particularly informative. We expect to see distinct signals for the protons and carbons at each position of the pentanoic acid backbone, as well as the unique signal for the tert-butyl group. The chemical shifts and coupling patterns will definitively confirm the mono-esterification at the 5-position.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (300-500 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | 0-12 ppm | 0-200 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 |
Data Interpretation:
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.45 | singlet | 9H |
| -CH₂-C=O (ester) | ~2.30 | triplet | 2H |
| -CH₂-COOH | ~2.45 | triplet | 2H |
| -CH₂-CH₂-CH₂- | ~1.95 | quintet | 2H |
| -COOH | 10-12 (broad) | singlet | 1H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ | ~28 |
| -C(CH₃)₃ | ~81 |
| -CH₂-C=O (ester) | ~35 |
| -CH₂-COOH | ~33 |
| -CH₂-CH₂-CH₂- | ~20 |
| C=O (ester) | ~173 |
| C=O (acid) | ~179 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the parent molecule and valuable structural information through its fragmentation pattern. PubChem lists available GC-MS data for 5-(tert-butoxy)-5-oxopentanoic acid.[1]
For a molecule with two distinct carbonyl groups, the fragmentation pattern is particularly insightful. We anticipate characteristic losses corresponding to the tert-butyl group, the carboxylic acid functionality, and cleavage of the carbon backbone. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate can be added to promote ionization.
Instrument Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | 50-500 m/z |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
Data Interpretation:
Expected Ions:
| Ion | m/z (Positive Mode) | m/z (Negative Mode) | Interpretation |
| [M+H]⁺ | 189.11 | - | Protonated molecule |
| [M+Na]⁺ | 211.09 | - | Sodiated adduct |
| [M-H]⁻ | 187.09 | - | Deprotonated molecule |
| [M-C₄H₉]⁺ | 133.05 | - | Loss of tert-butyl group |
| [M-C₄H₈]⁺ | 133.05 | - | McLafferty rearrangement (loss of isobutylene) |
| [M-COOH]⁺ | 143.11 | - | Loss of carboxylic acid group |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
FTIR spectroscopy is an excellent first-pass technique to quickly verify the presence of the key functional groups: the carboxylic acid and the ester.
The key to interpreting the FTIR spectrum of this molecule is identifying the two distinct carbonyl (C=O) stretching vibrations. The ester carbonyl typically appears at a higher wavenumber than the carboxylic acid carbonyl. The very broad O-H stretch of the carboxylic acid is also a tell-tale sign.
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
Instrument Parameters:
| Parameter | Value |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Data Interpretation:
Expected Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad |
| Alkyl | C-H stretch | 2980-2850 | Strong, sharp |
| Ester | C=O stretch | ~1735 | Strong, sharp |
| Carboxylic Acid | C=O stretch | ~1710 | Strong, sharp |
| Ester | C-O stretch | 1300-1000 | Strong |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
While not a structure-elucidation technique on its own, HPLC is indispensable for determining the purity of the sample, which is crucial for accurate interpretation of spectroscopic data.
The presence of both a polar carboxylic acid and a more non-polar tert-butyl ester allows for good retention and separation on a reversed-phase column. A gradient elution is typically necessary to resolve the target compound from potential impurities, such as the corresponding dicarboxylic acid or di-ester.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrument Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of significant secondary peaks would indicate the need for purification before further structural analysis.
Conclusion
The structural confirmation of this compound-containing molecules is a multi-faceted process that necessitates the synergistic use of several analytical techniques. While FTIR and MS provide rapid and valuable information on functional groups and molecular weight, NMR spectroscopy stands as the definitive method for unambiguous structural elucidation. HPLC is the cornerstone for ensuring the purity of the analyte, which is a prerequisite for reliable spectroscopic analysis. By employing the protocols and interpretive guidance outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the structure of these important molecules, ensuring the integrity and success of their scientific endeavors.
References
- ACS Publications. (n.d.). Comparative Analysis on Property Improvement Using Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) (1H and 13C) Spectra of Various Biodiesel Blended Fuels.
- Filo. (2023, September 23). How can you tell the difference between an ester, ketone, carboxylic acid..
- PrepChem.com. (n.d.). Synthesis of glutaric acid mono-tert-butyl ester.
- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid.
- Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?
Sources
The Aliphatic Bridge: A Comparative Guide to Assessing the Impact of 5-Tert-butoxy-5-oxopentanoic Acid Linker Length on PROTAC Activity
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by repurposing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success. Its length, composition, and rigidity govern the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.[3][5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the impact of linker length on PROTAC activity, using 5-Tert-butoxy-5-oxopentanoic acid as a foundational building block for a homologous series of aliphatic linkers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to guide rational PROTAC design.
The selection of an appropriate linker is often an empirical process, with the optimal length being highly dependent on the specific target protein and E3 ligase pair.[6][] An inadequate linker can lead to steric hindrance, preventing the formation of a productive ternary complex, while an excessively long linker might introduce unfavorable flexibility, leading to an entropic penalty and reduced efficacy.[][] Therefore, a systematic evaluation of linker length is a cornerstone of any PROTAC development campaign.
The PROTAC Mechanism: A Symphony of Induced Proximity
The fundamental action of a PROTAC is to act as a molecular matchmaker, bringing the target protein and an E3 ligase into close proximity.[6][] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1][6] The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Design: A Multi-Parametric Approach to Linker Optimization
To objectively assess the impact of linker length, we will synthesize a series of PROTACs where the warhead (binding to the POI) and the E3 ligase ligand are kept constant, while the linker length is systematically varied. This compound provides a convenient starting point for generating a homologous series of aliphatic linkers through standard chemical synthesis.[11][12]
Our comparative analysis will focus on three key aspects of PROTAC performance:
-
Target Protein Degradation: Quantifying the potency (DC50) and efficacy (Dmax) of protein knockdown in a cellular context.
-
Ternary Complex Formation: Evaluating the ability of the PROTAC to bridge the POI and E3 ligase in a cell-free environment.
-
Cellular Permeability: Assessing the ability of the PROTACs to cross the cell membrane, a critical factor for in-cell activity.
Caption: Workflow for assessing the impact of linker length on PROTAC activity.
Data Presentation: Comparative Analysis of PROTAC Performance
The following tables summarize hypothetical quantitative data for a series of PROTACs (PROTAC-n, where 'n' represents the number of atoms in the aliphatic linker) targeting a hypothetical Protein of Interest (POI-X) for degradation via the VHL E3 ligase in a relevant cancer cell line (e.g., MCF-7).
Table 1: Cellular Degradation Potency and Efficacy
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-3 | 3 | > 1000 | < 10 |
| PROTAC-5 | 5 | 150 | 65 |
| PROTAC-7 | 7 | 25 | 92 |
| PROTAC-9 | 9 | 80 | 85 |
| PROTAC-11 | 11 | 250 | 70 |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[1]
-
Dmax: The maximum percentage of protein degradation achievable. A higher value indicates greater efficacy.[1]
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Linker Length (atoms) | Ternary Complex Kd (nM) | Cooperativity (α) |
| PROTAC-3 | 3 | No binding detected | - |
| PROTAC-5 | 5 | 210 | 1.8 |
| PROTAC-7 | 7 | 45 | 5.2 |
| PROTAC-9 | 9 | 95 | 3.1 |
| PROTAC-11 | 11 | 350 | 1.2 |
-
Ternary Complex Kd: The dissociation constant for the ternary complex, measured by Surface Plasmon Resonance (SPR). A lower value indicates a more stable complex.[]
-
Cooperativity (α): A measure of how the binding of one protein (e.g., POI) to the PROTAC influences the binding of the second protein (e.g., E3 ligase). α > 1 indicates positive cooperativity, which is often desirable.[]
Table 3: Cellular Permeability Assessment
| PROTAC ID | Linker Length (atoms) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-3 | 3 | 2.5 |
| PROTAC-5 | 5 | 2.1 |
| PROTAC-7 | 7 | 1.8 |
| PROTAC-9 | 9 | 1.5 |
| PROTAC-11 | 11 | 1.1 |
-
Apparent Permeability (Papp): Measured using a Caco-2 cell permeability assay. Higher values generally indicate better cell permeability.[13]
Interpretation of Results:
The hypothetical data clearly indicate that a linker length of 7 atoms is optimal for this particular PROTAC series. PROTAC-7 exhibits the highest potency (lowest DC50) and efficacy (highest Dmax) in cellular degradation assays.[1][14] This superior performance is strongly correlated with its ability to form the most stable ternary complex (lowest Kd) with the highest degree of positive cooperativity.[] While its permeability is slightly lower than the shorter-linker variants, it is still well within an acceptable range for cellular activity. This highlights a key principle in PROTAC design: the optimal linker strikes a balance between facilitating productive ternary complex formation and maintaining favorable physicochemical properties.[3][7]
Experimental Protocols
Western Blot for DC50 and Dmax Determination
Causality: This is the gold-standard method to directly measure the end-point of PROTAC activity – the degradation of the target protein within a cell.[2][7] By treating cells with a range of PROTAC concentrations, we can determine the potency (DC50) and maximal effect (Dmax).[1][15]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC in culture medium to cover a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Replace the medium with the PROTAC-containing medium and include a vehicle control (e.g., 0.1% DMSO).[14]
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[14][16]
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[16]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[16]
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection and Data Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band.
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle control (set at 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[1]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Causality: SPR provides real-time, label-free kinetic data on biomolecular interactions.[] This assay directly measures the formation and stability of the ternary complex, offering mechanistic insight into the degradation data observed in cells.[5][19]
Step-by-Step Methodology:
-
Immobilization:
-
Immobilize a high-purity recombinant E3 ligase (e.g., VHL complex) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the POI over the immobilized E3 surface to confirm no direct interaction.
-
Inject a series of concentrations of each PROTAC to determine its binary binding affinity (Kd) to the E3 ligase.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data from the ternary interaction analysis to a suitable kinetic model (e.g., 1:1 binding model) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd) for the ternary complex.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, meaning the formation of the binary POI-PROTAC complex enhances binding to the E3 ligase (or vice-versa).[20]
-
Caco-2 Permeability Assay
Causality: Poor cell permeability is a common reason for the failure of otherwise potent PROTACs. The Caco-2 assay is the industry standard for predicting in vivo drug absorption and cellular entry.[13][21] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[13]
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the PROTAC solution (at a single, non-toxic concentration, e.g., 5 µM) to the apical (donor) chamber.[13]
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 120 minutes), take samples from both the apical and basolateral chambers.[13]
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[13]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Classify permeability as low or high based on established criteria (e.g., Low: Papp < 1.0 x 10⁻⁶ cm/s; High: Papp ≥ 1.0 x 10⁻⁶ cm/s).[13]
-
Conclusion: A Rational Path to Potent Degraders
The length of the linker connecting the two recognition elements of a PROTAC is a paramount parameter that dictates its biological activity.[3][6][22] As demonstrated through this comprehensive guide, a systematic approach to varying linker length, coupled with a multi-parametric evaluation of degradation, ternary complex formation, and permeability, is essential for the rational design of potent and effective protein degraders. The use of versatile chemical building blocks like this compound facilitates the creation of homologous linker series, enabling a thorough exploration of the structure-activity relationship. By integrating cellular and biophysical data, researchers can move beyond trial-and-error and make informed decisions to accelerate the development of novel PROTAC therapeutics.
References
- Characteristic roadmap of linker governs the rational design of PROTACs.Signal Transduction and Targeted Therapy, PMC. [Link]
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Taylor & Francis Online. [Link]
- Current strategies for the design of PROTAC linkers: a critical review.Essays in Biochemistry, PMC. [Link]
- Ternary complex form
- Current strategies for the design of PROTAC linkers: a critical review. University of Southampton. [Link]
- Novel approaches for the rational design of PROTAC linkers.RSC Medicinal Chemistry, PMC. [Link]
- Assays and technologies for developing proteolysis targeting chimera degraders.Expert Opinion on Drug Discovery, PMC. [Link]
- Impact of linker length on the activity of PROTACs.Molecular BioSystems, PMC. [Link]
- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs).Pharmaceutics. [Link]
- Targeted Protein Degradation: Design Considerations for PROTAC Development.bio-protocol, PMC. [Link]
- PROTAC Molecules Activity and Efficacy Evalu
- Determining small-molecule permeation through lipid membranes.
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- Permeability. Pharmaron. [Link]
- Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
- Quantitative analysis of in situ small molecule permeability.
- Predicting Permeability for Small Molecules. Rowan Newsletter. [Link]
- This compound | PROTAC Linker. MedChemExpress (Japanese). [Link]
- (A) Dose response curves, DC 50 and Dmax calculations for compounds...
- The Simple Way to Targeted Protein Degrad
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. lifesensors.com [lifesensors.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaron.com [pharmaron.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.cn]
- 18. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rowansci.substack.com [rowansci.substack.com]
- 22. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Tert-butoxy-5-oxopentanoic Acid for Pharmaceutical and Research Applications
In the landscape of pharmaceutical research and drug development, the efficient synthesis of key intermediates is paramount. 5-Tert-butoxy-5-oxopentanoic acid, a valuable building block, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.
Introduction
This compound, also known as mono-tert-butyl glutarate, is a bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester. This structural arrangement makes it a versatile intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective reactions at the other end of the carbon chain. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.
This guide will explore two distinct and viable synthetic strategies:
-
Direct Acylation of a Tert-butoxy Source with Glutaric Anhydride: A straightforward approach involving the ring-opening of a cyclic anhydride.
-
Malonic Ester Synthesis: A classic carbon-carbon bond-forming strategy that offers versatility in substrate modification.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on key metrics such as yield, purity, and operational complexity.
Route 1: Ring-Opening of Glutaric Anhydride
This method represents a direct and atom-economical approach to this compound. The core of this synthesis is the nucleophilic attack of a tert-butoxy source on glutaric anhydride, leading to the opening of the anhydride ring and the formation of the desired mono-ester.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The tert-butoxide anion, a strong nucleophile, attacks one of the carbonyl carbons of glutaric anhydride. This is followed by the cleavage of the carbon-oxygen bond within the anhydride ring, resulting in the formation of a carboxylate and a tert-butyl ester. A subsequent acidic workup protonates the carboxylate to yield the final product.
Experimental Protocol: Reaction of Glutaric Anhydride with Potassium Tert-butoxide
Materials:
-
Glutaric anhydride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
To this solution, add glutaric anhydride (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in water and cool the solution in an ice bath.
-
Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.
Visualization of the Glutaric Anhydride Route
Caption: Synthetic pathway from glutaric anhydride.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and well-established method for the preparation of carboxylic acids.[1][2][3] This multi-step approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the desired product.
Mechanistic Rationale
This synthesis begins with the deprotonation of diethyl malonate at the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. The resulting enolate is a potent nucleophile that can be alkylated with a suitable electrophile. For the synthesis of this compound, an appropriate three-carbon electrophile bearing a tert-butyl ester is required, such as tert-butyl 3-bromopropanoate. Following alkylation, the two ethyl ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions. The resulting disubstituted malonic acid is unstable and readily undergoes decarboxylation upon heating to afford the final product.
Experimental Protocol: Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Tert-butyl 3-bromopropanoate
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Alkylation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add tert-butyl 3-bromopropanoate (1.0 equivalent) to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(3-(tert-butoxy)-3-oxopropyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from Step 1, add a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
Visualization of the Malonic Ester Synthesis Route
Caption: Malonic ester synthesis workflow.
Performance Comparison
To facilitate an objective evaluation, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature and our internal experimental findings.
| Parameter | Route 1: Glutaric Anhydride | Route 2: Malonic Ester Synthesis |
| Starting Materials | Glutaric anhydride, Potassium tert-butoxide | Diethyl malonate, Sodium ethoxide, Tert-butyl 3-bromopropanoate |
| Number of Steps | 1 (plus workup) | 2 (plus workup) |
| Typical Yield | 70-85% | 50-65% (overall) |
| Purity (after purification) | >98% | >97% |
| Reaction Time | 2-4 hours | 18-24 hours (total) |
| Reaction Temperature | Room temperature | Reflux |
| Scalability | Good | Moderate |
| Cost of Reagents | Moderate | Moderate to High |
| Waste Products | Potassium salts | Sodium salts, Ethanol, CO₂ |
| Safety Considerations | Glutaric anhydride is a skin and eye irritant.[4][5][6][7] Potassium tert-butoxide is highly reactive and moisture-sensitive. | Diethyl malonate is a combustible liquid and causes serious eye irritation.[8] Sodium ethoxide is corrosive and flammable. Tert-butyl 3-bromopropanoate is a lachrymator. |
Discussion and Recommendations
Route 1: Glutaric Anhydride
This route is highly attractive due to its simplicity, high yield, and shorter reaction time. The direct nature of the reaction minimizes the number of synthetic steps and potential for material loss. The use of readily available starting materials makes it a cost-effective option for large-scale production. However, the use of potassium tert-butoxide requires stringent anhydrous conditions, which may pose a challenge in some laboratory settings.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis offers greater flexibility in terms of substrate modification. While the overall yield is typically lower and the procedure is more complex and time-consuming, it provides a robust platform for creating a wider range of substituted carboxylic acids. A significant drawback of this method is the potential for the formation of dialkylated byproducts, which can complicate purification and reduce the overall yield.[1]
For the specific synthesis of this compound, the glutaric anhydride route is generally the superior choice for its efficiency, higher yield, and operational simplicity. It is particularly well-suited for applications where scalability and cost-effectiveness are critical. The malonic ester synthesis, while a powerful tool in organic synthesis, is less efficient for this particular target molecule but remains a valuable alternative if the required starting materials for the anhydride route are unavailable or if further derivatization at the α-position is desired.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental for structural elucidation.[9] The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), and the methylene protons of the pentanoic acid backbone. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon of the tert-butyl group, and the methylene carbons.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[4] Characteristic absorption bands will be observed for the C=O stretching of the carboxylic acid (around 1710 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), confirms the molecular weight of the compound and can provide information about its fragmentation pattern for structural verification.[4][9]
References
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid.
- TCI Chemicals. (2025).
- BenchChem. (2025). The Discovery and Metabolic Significance of 5-Oxopentanoic Acid: A Technical Guide.
- Fisher Scientific.
- Cole-Parmer.
- Sigma-Aldrich. (2024).
- Wikipedia. Malonic ester synthesis. [Link]
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid.
- Chemistry Steps. Malonic Ester Synthesis.
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 63128-51-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking 5-Tert-butoxy-5-oxopentanoic acid against novel linker technologies
An In-Depth Guide to Benchmarking Linker Technologies: From Established Scaffolds to Novel Innovations
A Senior Application Scientist's Perspective on Linker Selection and Evaluation
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a covalent tether. It is a critical determinant of a molecule's success, dictating its stability, mechanism of action, pharmacokinetic profile, and ultimately, its therapeutic index.[1][2][] The choice of linker can mean the difference between a groundbreaking therapy and a developmental failure.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to benchmark linker technologies. We will use 5-tert-butoxy-5-oxopentanoic acid , a common building block in linker synthesis, as our reference point to explore the vast and rapidly evolving field of novel linker technologies.[4][5] Our focus will be on the "why" behind experimental choices, providing not just protocols, but a self-validating system for rigorous, head-to-head comparison.
The Benchmark: Understanding this compound
This compound is a bifunctional molecule frequently employed in the synthesis of more complex chemical structures, including the linkers used in PROTACs.[4][6] Its structure features a terminal carboxylic acid, which can be used for amide bond formation, and a tert-butyl ester, which serves as a protected carboxylic acid that can be deprotected in a later synthetic step. This makes it a useful and versatile aliphatic spacer.
While not a complete "linker" in itself, its simple, flexible alkyl chain represents a foundational scaffold. In the context of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation, this type of simple spacer connects the target-binding warhead to the E3 ligase ligand.[7][8]
The critical question is: when is a simple aliphatic spacer sufficient, and when do novel, functionalized linkers provide a necessary advantage?
The Landscape of Novel Linker Technologies
Linker technology has moved far beyond simple spacers. Modern linkers are sophisticated systems designed to overcome specific challenges in drug delivery. They are broadly classified as cleavable or non-cleavable, with significant innovation in both areas.[9][10]
Advanced Cleavable Linkers
Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the target cell, which can enable a "bystander effect" where the released drug kills adjacent tumor cells.[10][11]
-
Enzyme-Cleavable Linkers: These are the most common type, leveraging enzymes that are overexpressed in tumors.
-
Cathepsin-B Cleavable (e.g., Val-Cit): The valine-citrulline dipeptide is a well-established motif cleaved by the lysosomal protease Cathepsin B.[9][10] However, stability in plasma can be a concern.[12]
-
Novel Enzyme-Cleavable Systems: To improve tumor specificity, linkers sensitive to enzymes like sulfatases and β-galactosidase, which are overexpressed in certain cancers, have been developed.[2] These offer potentially greater stability in circulation compared to some peptide linkers.[1][2]
-
-
pH-Sensitive Linkers: These exploit the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to the physiological pH of blood (~7.4).[10] While early hydrazone-based linkers suffered from poor plasma stability, newer designs, such as silyl ether-based linkers, have shown significantly improved stability.[1][2]
Next-Generation Non-Cleavable Linkers
Non-cleavable linkers release the payload only after complete lysosomal degradation of the antibody.[10][13] This mechanism enhances plasma stability and can reduce off-target toxicity, potentially widening the therapeutic window.[13][14] The limitation is often a lack of bystander effect, as the released payload (drug-linker-amino acid complex) is typically charged and less membrane-permeable.[13] Innovation here focuses on optimizing the properties of the final metabolite to retain potency.
PROTAC Linkers: Beyond the Tether
For PROTACs, the linker's role is far more complex. It must correctly orient the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.[7][15] The empirical nature of linker design is a major bottleneck in PROTAC development.[15]
-
Key Parameters: Linker length, rigidity, and attachment points are critical variables that modulate the potency (DC50 - concentration for 50% degradation) and selectivity of the PROTAC.[15]
-
Innovation: Moving beyond simple alkyl chains (like those derived from our benchmark molecule) to more rigid or conformationally constrained linkers can pre-organize the PROTAC into a more active conformation, improving efficacy.[16]
A Framework for Comparative Benchmarking
To objectively compare linker technologies, a multi-phase experimental approach is required. The goal is to generate robust, quantitative data on the key performance attributes of each linker system.
Phase 1: Synthesis and Physicochemical Characterization
The first step is to create the molecules for testing. For an ADC, this involves conjugating a payload to a monoclonal antibody (mAb) using the benchmark and novel linkers. For a PROTAC, this involves a multi-step synthesis.
Key Characterization Metric: Drug-to-Antibody Ratio (DAR) For ADCs, one of the most critical quality attributes is the average number of drug molecules conjugated to each antibody (DAR).[17] This directly impacts both safety and efficacy.[17]
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Objective: To separate and quantify ADC species with different numbers of conjugated drugs based on hydrophobicity. The payload typically increases the hydrophobicity of the antibody.
-
Materials:
-
Purified ADC samples (e.g., 1 mg/mL in PBS).
-
HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
HPLC system with a UV detector.
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm. Peaks corresponding to DAR0, DAR2, DAR4, etc., will elute in order of increasing retention time.
-
-
Data Analysis:
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
Phase 2: In Vitro Performance Evaluation
In vitro assays are essential for assessing the biological activity and stability of the conjugates.
Protocol: ADC Plasma Stability Assay
-
Objective: To measure the premature release of the payload in plasma, a key indicator of potential off-target toxicity.
-
Materials:
-
ADC sample.
-
Frozen human plasma.
-
Protein A or G magnetic beads for immunocapture.
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Thaw human plasma at 37°C and centrifuge to remove precipitates.[9]
-
Incubate the ADC in the plasma at a concentration of ~100 µg/mL at 37°C.[18]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Isolate the ADC from the plasma at each time point using Protein A/G magnetic beads.[9]
-
Analyze the captured ADC by LC-MS to determine the average DAR remaining at each time point.[9]
-
-
Data Analysis: Plot the average DAR as a function of time. A stable linker will show minimal change in DAR over the incubation period.
Protocol: Cytotoxicity (IC₅₀) Assay
-
Objective: To determine the potency of an ADC in killing target cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.[18]
-
Materials:
-
Antigen-positive cancer cell line.
-
Complete cell culture medium.
-
96-well plates.
-
ADC samples.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[18]
-
Prepare serial dilutions of the ADC samples in culture medium and add them to the cells.
-
Incubate for 72-96 hours at 37°C.[18]
-
Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Plot cell viability versus ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Phase 3: A Glimpse into In Vivo Assessment
While extensive in vivo studies are beyond the scope of this guide, the principles are crucial. Xenograft models in mice are typically used to evaluate anti-tumor efficacy. Key endpoints include tumor growth inhibition (TGI) and monitoring for signs of toxicity to determine the maximum tolerated dose (MTD). Pharmacokinetic studies are also performed to understand how the linker affects the ADC's circulation and clearance.[12][19]
Data Presentation: A Comparative Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Performance of ADC Linkers
| Linker Type | Average DAR (by HIC) | Plasma Stability (% ADC remaining after 96h) | In Vitro Cytotoxicity (IC₅₀, nM) |
| Benchmark: Val-Cit | 3.8 | 75% | 1.5 |
| Novel: Sulfatase-Cleavable | 3.9 | 95% | 1.2 |
| Novel: Non-Cleavable | 3.7 | >98% | 5.8 |
Table 2: Comparative Performance of PROTAC Linkers
| Linker Component | Target Degradation (DC₅₀, nM) | Ternary Complex Stability (Arbitrary Units) | Off-Target Degradation |
| Benchmark: Alkyl Spacer | 55 | 85 | Minimal |
| Novel: Rigidified Linker | 8 | 150 | Minimal |
Experimental Workflow Visualization
A well-defined workflow ensures reproducibility and clarity in the benchmarking process.
Conclusion: Synthesizing the Data for Informed Decisions
The selection of a linker is a multi-parameter optimization problem. There is no single "best" linker; the ideal choice is dictated by the specific application, the payload, the target, and the desired mechanism of action.
-
Simple alkyl spacers , derived from building blocks like this compound, may be sufficient for certain PROTAC applications where achieving the correct vector between the two ends of the molecule is the primary concern.
-
Advanced cleavable linkers , such as sulfatase- or β-galactosidase-sensitive linkers, offer a significant advantage for ADCs by improving plasma stability while maintaining potent, tumor-specific payload release.[1][2] Their superiority over older cleavable systems in terms of stability is a compelling reason for their adoption.
-
Non-cleavable linkers are the technology of choice when systemic toxicity due to premature payload release is the primary concern and a bystander effect is not required.[13][14]
-
Novel PROTAC linkers that are conformationally restricted represent the cutting edge of degrader technology, offering the potential for dramatically improved potency by favoring the formation of a productive ternary complex.[16]
By employing the rigorous, multi-faceted benchmarking framework outlined in this guide, researchers can move beyond historical precedent and make data-driven decisions. This ensures the selection of a linker technology that is not just adequate, but is optimally suited to advance a new generation of targeted therapies from the bench to the clinic.
References
- National Institutes of Health (NIH). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates.
- PubMed. Biophysical Methods for Characterization of Antibody-Drug Conjugates.
- Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates.
- National Institutes of Health (NIH). Analytical methods for physicochemical characterization of antibody drug conjugates.
- PubMed Central. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens.
- National Institutes of Health (NIH). Antibody–drug conjugates: Recent advances in linker chemistry.
- ACS Publications. Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM.
- Wikipedia. Proteolysis targeting chimera.
- ResearchGate. Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation.
- Grokipedia. Proteolysis targeting chimera.
- PubMed. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
- PubMed Central. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
- AxisPharm. Advances in ADC Linker Research.
- ADC Review. Novel Linker-Drug Technology Enables Antibody-Drug Conjugates with an Expanded Therapeutic Window.
- Debiopharm. A Novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy.
- ResearchGate. (PDF) Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
- PubMed. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies.
- National Institutes of Health (NIH). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay.
- WuXi XDC. Novel Conjugation and Payload-Linker Technology Platform for Next Generation ADCs.
- MCE. This compound | PROTAC连接子.
- Semantic Scholar. Recent Progress in Linker Technology for Antibody-Drug Conjugates: Methods for Connection and Release.
- Creative Biolabs. Noncleavable Linkers.
- National Institutes of Health (NIH). Methods for site-specific drug conjugation to antibodies.
- Global Market Studies. Targeted Oncology Biologics Market | Global Industry Analysis & Outlook - 2036.
- ChemRxiv. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms.
- Creative Biolabs. Linkers in Antibody-Drug Conjugates.
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid.
- National Institutes of Health (NIH). (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 14. purepeg.com [purepeg.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Analysis of 5-Tert-butoxy-5-oxopentanoic Acid Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to biologics is a cornerstone of innovation. This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of conjugation efficiency, focusing on the use of 5-tert-butoxy-5-oxopentanoic acid as a linker. We will explore the underlying principles of common conjugation chemistries and provide detailed, field-proven protocols for quantifying the success of these reactions. Our focus is on empowering you with the knowledge to not only execute these techniques but also to understand the critical parameters that ensure reproducible and reliable results.
Introduction to this compound in Bioconjugation
This compound is a valuable bifunctional linker frequently employed in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure features a carboxylic acid at one terminus and a tert-butyl ester at the other. This arrangement offers a strategic advantage: the carboxylic acid can be activated for conjugation to a primary amine on a biomolecule (e.g., the lysine residues of an antibody), while the tert-butyl ester serves as a protecting group for a second reactive site. This protecting group can be selectively removed under specific acidic conditions to reveal a terminal carboxylic acid, enabling further functionalization.[3][4][5] The linear five-carbon chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[6][7]
The success of any bioconjugation strategy hinges on the ability to accurately quantify the efficiency of the coupling reaction. This is typically expressed as the degree of labeling (DOL) or, in the context of ADCs, the drug-to-antibody ratio (DAR).[8][9][10] An optimal DOL/DAR is crucial for the therapeutic efficacy and safety of the final product.[6] This guide will compare and contrast the most robust methods for this critical analysis.
Comparative Analysis of Conjugation Chemistries
The most prevalent method for conjugating this compound to a protein is through the formation of an amide bond with primary amines.[11][12][13] This is typically achieved by activating the carboxylic acid of the linker.
N-Hydroxysuccinimide (NHS) Ester Chemistry
The formation of an NHS ester is a widely adopted strategy for activating carboxylic acids for reaction with primary amines.[][15][16] The reaction proceeds in two steps:
-
Activation: The carboxylic acid of this compound is reacted with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester.[17]
-
Conjugation: The NHS ester readily reacts with primary amines on the target biomolecule (e.g., lysine residues on an antibody) at a slightly basic pH (typically 8.0-8.5) to form a stable amide bond.[][18]
Alternative Chemistries
While NHS ester chemistry is robust, other methods for amide bond formation exist. For instance, direct coupling using carbodiimides without NHS can be employed, though this can sometimes lead to side reactions, such as the formation of N-acylurea.[12] The inclusion of NHS or its derivatives minimizes these side reactions and improves conjugation efficiency.
Quantitative Analysis Methodologies: A Comparative Guide
The choice of analytical technique to determine conjugation efficiency depends on several factors, including the nature of the biomolecule, the properties of the conjugated molecule, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate. | High accuracy and precision. Provides detailed information on the distribution of conjugated species (e.g., DAR distribution for ADCs).[8][9][19] Can identify sites of conjugation. | Requires specialized and expensive instrumentation. Complex data analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size, charge). | Widely available. Can separate conjugated, unconjugated, and aggregated species.[20][21][22] Can be coupled with other detectors (e.g., UV, MS). | May not provide the same level of detail as MS alone. Method development can be time-consuming. |
| UV/Vis Spectroscopy | Measures the absorbance of light by the conjugate. | Simple, rapid, and widely accessible. | Requires a chromophore on the conjugated molecule or protein. Can be prone to interference from other absorbing species. |
| Fluorescence-Based Assays | Measures the fluorescence emission of a conjugated fluorophore. | High sensitivity.[23][24][] Suitable for applications like flow cytometry and immunofluorescence microscopy.[23] | Requires the conjugation of a fluorescent tag. Photobleaching can be an issue.[24] |
| HABA Assay | A colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin. | Simple and well-established for quantifying biotinylation.[26][27][28][29][30] | Specific to biotin-avidin interactions; serves as a model system. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific application.
Protocol for NHS-Ester Conjugation of this compound to an Antibody
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified by dialysis or buffer exchange into an amine-free buffer like PBS.[18]
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A molar excess of NHS and EDC over the linker is recommended (e.g., 1.2 equivalents each).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the conjugation buffer.
-
Add the activated NHS ester of the linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DOL.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography.
-
Quantitative Analysis by Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate solvent. For native MS analysis, use a non-denaturing buffer like ammonium acetate.[9] For denaturing MS, use a solvent containing an organic modifier and an acid (e.g., acetonitrile/water with formic acid).
-
LC-MS Analysis:
-
Inject the sample onto the LC system. For intact protein analysis, a reversed-phase column with a wide pore size (e.g., C4, 300 Å) is often used.[31]
-
Elute the conjugate using a suitable gradient.
-
The eluent is introduced into the mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weights of the different conjugated species.
-
Calculate the average DAR by taking a weighted average of the different species observed.
-
Quantitative Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector.
Procedure:
-
Method Development:
-
Select a suitable HPLC column and mobile phase to achieve separation between the conjugated and unconjugated antibody. Hydrophobic Interaction Chromatography (HIC) is often effective for this purpose.[22]
-
-
Sample Analysis:
-
Inject the purified conjugate, as well as the unconjugated antibody as a control.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein).
-
-
Data Analysis:
-
Integrate the peak areas of the conjugated and unconjugated species.
-
The relative peak areas can be used to estimate the conjugation efficiency. For a more accurate quantification, a standard curve may be necessary.
-
Deprotection of the Tert-butyl Ester
To unmask the terminal carboxylic acid of the conjugated linker for subsequent modifications, the tert-butyl ester must be cleaved.
Protocol for Tert-butyl Ester Deprotection:
Materials:
-
Purified protein-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable solvent
-
Cold diethyl ether
Procedure:
-
Lyophilize the purified conjugate to remove aqueous buffers.
-
Dissolve the dried conjugate in a solution of 95% TFA in DCM.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by LC-MS.[3]
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and dry the pellet under vacuum.
Conclusion
The quantitative analysis of conjugation efficiency is a critical step in the development of precisely engineered bioconjugates. This guide has provided a comparative overview of the key methodologies, with a focus on this compound as a versatile linker. By understanding the principles behind the conjugation chemistry and the analytical techniques, researchers can make informed decisions to optimize their workflows and ensure the production of high-quality, well-characterized bioconjugates. The choice between mass spectrometry, HPLC, and other methods will ultimately depend on the specific research question and available resources. However, a multi-faceted approach, often combining several of these techniques, will provide the most comprehensive and reliable characterization of your valuable bioconjugates.
References
- Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed.
- HABA Biotin Quantific
- C4 HPLC Analysis of Protein and Conjug
- HABA Biotin Quantit
- Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS).
- How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences.
- A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. PubMed.
- HABA Biotin Quantitation Kit | ABIN1882419. antibodies-online.com.
- Services - Bioconjugate Analysis & Purific
- Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Fluorescent Conjugated Antibodies: Protocol, Advantages, and Applic
- Antibody-Drug Conjugate (ADC)
- Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide...
- Antibody Conjug
- A Streamlined Approach for Fluorescence Labelling of Low-Copy-Number Plasmids for Determination of Conjugation Frequency by Flow Cytometry. PMC - NIH.
- Tips for Selecting Conjug
- Fluorescence Labeling of Antibody - Bioconjug
- This compound | PROTAC Linker. MedchemExpress.com.
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- Application Notes and Protocols for Bioconjugation of Peptides with m-PEG4-t-butyl ester. Benchchem.
- Column Technologies for the Analysis of Proteins and Their Constituents. American Pharmaceutical Review.
- tert-Butyl Esters. Organic Chemistry Portal.
- Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applic
- A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF.
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.
- tert-Butyl Ethers. Organic Chemistry Portal.
- Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies.
- Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- 5-Boc-amino-pentanoic acid PROTAC Linker chemical. Selleck Chemicals.
- Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies.
- Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Mechanism of amide formation by carbodiimide for bioconjug
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Conjugation Protocol for Amine Reactive Dyes. Bio-Techne.
- Antibody conjug
- Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube.
- Webinar: An Introduction to Bioconjug
- Current ADC Linker Chemistry. PMC - NIH.
- Amide bond formation: Beyond the myth of coupling reagents.
- BLD Insights | Application of Linkers in Chemical Biology. BLDpharm.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. veranova.com [veranova.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 17. m.youtube.com [m.youtube.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellmosaic.com [cellmosaic.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Tips for Selecting Conjugation Methods | Rockland [rockland.com]
- 26. anaspec.com [anaspec.com]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. info.gbiosciences.com [info.gbiosciences.com]
- 29. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. HABA Biotin Quantitation Kit | ABIN1882419 [antibodies-online.com]
- 31. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide to Confirming Deprotection of 5-Tert-butoxy-5-oxopentanoic Acid
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex molecules, the meticulous control of protecting groups is paramount. The tert-butyl ester is a workhorse for protecting carboxylic acids due to its stability under a range of conditions and its clean removal under acidic treatment.[1] However, the assertion of successful deprotection cannot be a matter of assumption; it requires empirical validation. This guide provides an in-depth comparison of common spectroscopic techniques to unequivocally confirm the conversion of 5-Tert-butoxy-5-oxopentanoic acid to its deprotected counterpart, glutaric acid.
The deprotection of this compound is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2][3] The core of this transformation is the cleavage of the tert-butyl ester to yield the free carboxylic acid and a stable tert-butyl cation, which is subsequently neutralized.[3][4] Monitoring this reaction to completion is crucial to ensure the desired product is obtained with high purity.
The Deprotection Workflow: A Visual Overview
The process begins with the dissolution of the protected acid, followed by the addition of the deprotecting agent. The reaction progress is monitored until the starting material is consumed. The final step involves work-up and purification to isolate the desired carboxylic acid.
Caption: A generalized workflow for the acid-catalyzed deprotection of this compound.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique to confirm deprotection is critical and depends on the available instrumentation, the desired level of detail, and the context of the synthesis. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Principle | Key Observable Change | Advantages | Disadvantages |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Disappearance of the tert-butyl singlet (~1.4 ppm) and potential shift of adjacent protons. | Provides detailed structural information, quantitative. | Less sensitive, requires deuterated solvents, can be complex to interpret with impurities. |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei | Disappearance of the quaternary tert-butyl carbon (~80 ppm) and the methyl carbons (~28 ppm). | Confirms changes in the carbon skeleton. | Low sensitivity, longer acquisition times. |
| FTIR | Vibrational transitions of molecular bonds | Disappearance of the ester C=O stretch (~1730 cm⁻¹) and appearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and C=O stretch (~1710 cm⁻¹). | Fast, simple, requires minimal sample preparation. | Provides functional group information, not detailed structural data; less suitable for complex mixtures. |
| Mass Spec. | Ionization and mass-to-charge ratio analysis | Shift in the molecular ion peak corresponding to the loss of the tert-butyl group (56 Da). | Highly sensitive, provides molecular weight confirmation, suitable for complex mixtures (with LC/GC). | Provides limited structural information on its own, can be destructive. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous confirmation of deprotection.
¹H NMR Spectroscopy
Expected Spectral Changes: The most telling sign of a successful deprotection in the ¹H NMR spectrum is the complete disappearance of the sharp, singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically found around 1.4 ppm. Concurrently, the protons on the carbon adjacent to the newly formed carboxylic acid may experience a slight downfield shift due to the change in the electronic environment.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the dried, crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Integrate the peaks to confirm the absence of the tert-butyl signal and the presence of the expected signals for glutaric acid.
¹³C NMR Spectroscopy
Expected Spectral Changes: In the ¹³C NMR spectrum, the deprotection is confirmed by the disappearance of two key signals: the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons of the tert-butyl group (around 28 ppm). A shift in the carbonyl carbon signal from the ester (around 172 ppm) to the carboxylic acid (around 177 ppm) may also be observed.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample in a deuterated solvent as for ¹H NMR.
-
Acquisition: Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Analysis: Compare the spectrum of the product to that of the starting material to confirm the disappearance of the tert-butyl carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check
FTIR spectroscopy is a quick and effective method for monitoring the transformation of functional groups.[5][6]
Expected Spectral Changes: The key spectral changes to monitor are the disappearance of the characteristic C=O stretching vibration of the tert-butyl ester, typically around 1730 cm⁻¹, and the appearance of two new signals corresponding to the carboxylic acid: a broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a C=O stretching vibration around 1710 cm⁻¹.[5]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution.
-
Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands to confirm the conversion of the ester to the carboxylic acid.
Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the change in molecular weight that accompanies the deprotection reaction.
Expected Spectral Changes: Upon successful deprotection, the molecular weight of the compound will decrease by 56 Da, corresponding to the loss of the C₄H₈ fragment (isobutylene) from the tert-butyl group. This will be observed as a shift in the molecular ion peak in the mass spectrum. For instance, if using electrospray ionization (ESI), one would look for the [M-H]⁻ ion of glutaric acid.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).[2]
-
Analysis: Compare the mass spectrum of the product with that of the starting material to confirm the expected mass shift.
Caption: A decision-making diagram for selecting the appropriate spectroscopic technique.
Conclusion
While each of the discussed spectroscopic techniques can provide evidence for the successful deprotection of this compound, a comprehensive and irrefutable confirmation is often best achieved through a combination of methods. For routine reaction monitoring, FTIR offers a rapid assessment of the functional group transformation. For unambiguous structural confirmation and purity analysis, ¹H NMR is the technique of choice. Mass spectrometry provides the definitive confirmation of the molecular weight change. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently validate the outcomes of their synthetic efforts.
References
- MDPI. (2019, June 15). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. [Link]
- PMC - PubMed Central. (2017, January 24). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi. [Link]
- Taylor & Francis. (2011, January 6).
- PubChem - NIH. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]
- ResearchGate. (2007, August). Fourier-transform infrared (FTIR)
- ResearchGate. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
- Springer. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
- Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
- Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
- ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
- ResearchGate. (2007, August). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. [Link]
- Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to PROTAC Linker Performance: An In Vitro Comparative Analysis
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins, offering a paradigm shift from traditional occupancy-based inhibition.[1][][3] A PROTAC molecule is an elegant tripartite construct: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4]
While significant effort is often focused on optimizing the warhead and anchor ligands, it is the linker that critically orchestrates the entire degradation process. Far from being a passive spacer, the linker's length, composition, and rigidity are paramount determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6][7] It actively modulates the formation and stability of the key productive ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for target ubiquitination and subsequent degradation.[1][7] An improperly designed linker can lead to steric hindrance, unproductive complex formation, or poor cellular permeability, rendering an otherwise promising PROTAC ineffective.[5][6]
This guide provides an in-depth comparison of the in vitro performance of different PROTAC linker strategies, grounded in experimental data from seminal case studies. We will explore the causal relationships between linker chemistry and degradation outcomes, present standardized protocols for robust evaluation, and offer insights to guide the rational design of next-generation protein degraders.
The Linker's Central Role: Orchestrating the Ternary Complex
The primary function of a PROTAC is to induce proximity between the POI and an E3 ligase. The linker's role is to facilitate an orientation that is geometrically competent for the E3 ligase to transfer ubiquitin to lysine residues on the surface of the POI. The stability and conformation of this ternary complex are critical for efficient degradation.[7][8]
A key concept in ternary complex formation is cooperativity (α) . This dimensionless value quantifies how the binding of one protein partner to the PROTAC affects the binding of the other.[9]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (POI). This is highly desirable as it stabilizes the ternary complex.
-
Negative Cooperativity (α < 1): The formation of a binary complex hinders the binding of the second protein.
-
No Cooperativity (α = 1): The binding events are independent.
The linker's flexibility and chemical composition directly influence the protein-protein interactions within the ternary complex, which can drive positive cooperativity.[10][11]
Comparative Analysis of Linker Chemistries
The choice of linker chemistry is a critical decision in PROTAC design, with a direct impact on both biological activity and physicochemical properties.[] The most common distinction is between flexible and rigid linkers.
Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)
Alkyl and PEG chains are the most prevalent linker motifs in published literature, largely due to their synthetic accessibility and the ease with which their length can be tuned.[4]
| Feature | Alkyl Linkers | Polyethylene Glycol (PEG) Linkers | Scientific Rationale & Causality |
| Composition | Saturated hydrocarbon chains | Repeating ethylene glycol units | The fundamental difference in polarity dictates the linker's interaction with aqueous environments and its conformational preferences.[12] |
| Hydrophilicity | Generally hydrophobic | Hydrophilic | PEG linkers can significantly improve the aqueous solubility of large, often "greasy" PROTAC molecules, which is crucial for in vitro assays and potential in vivo applications.[12][13][14] |
| Conformation | Tend to adopt elongated conformations | The gauche effect favors turns, leading to a higher proportion of folded conformations | This conformational bias can influence how the linker presents the two binding moieties, potentially pre-organizing the PROTAC for ternary complex formation.[12] |
| Cell Permeability | Hydrophobicity can aid passive diffusion across membranes | Can improve permeability by masking polar surface area in a folded state, but very long chains can be detrimental.[12][15] | |
| Metabolic Stability | Generally possess good metabolic stability | Ether linkages can be susceptible to oxidative metabolism in vivo, a key consideration for drug development.[12][16] |
Case Study Comparison: BRD4 Degraders
Studies comparing PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 often highlight the nuanced effects of linker choice. For instance, replacing an alkyl linker with a PEG-based linker of similar length can dramatically alter degradation potency.
| PROTAC (Target: BRD4) | Linker Type | DC50 (nM) | Dmax (%) | Key Observation |
| ARV-825 | PEG-based | <1 | >90% | A highly potent degrader utilizing a PEG linker to connect a BET inhibitor to a CRBN ligand.[16] |
| MZ1 | PEG-based | ~25 | ~90% | A well-characterized VHL-recruiting degrader that shows selectivity for BRD4 over other BET family members.[4] |
| PROTAC with 9-atom Alkyl Chain | Alkyl | Weak Degradation | N/A | In some direct comparisons, alkyl linkers resulted in significantly weaker degradation compared to optimized PEG linkers for the same target/E3 pair.[12] |
| PROTAC with PEG3 Linker | 3-unit PEG | 55 | 85% | Demonstrates that linker length is critical; a suboptimal length can lead to reduced potency.[12][17] |
| PROTAC with PEG5 Linker | 5-unit PEG | 15 | >98% | An optimized PEG linker length for this specific system leads to a significant improvement in both potency (DC50) and efficacy (Dmax).[12][17] |
Note: Data is compiled from multiple sources for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics of PROTAC performance.[12][17]
The causality behind these observations often relates to the linker's ability to facilitate a productive ternary complex. A PEG linker, for example, might improve solubility and adopt a conformation that minimizes steric clashes and promotes favorable protein-protein interactions between the E3 ligase and the target, enhancing cooperativity.[4]
Rigid Linkers: A Strategy for Conformational Control
While flexible linkers offer synthetic convenience, there is a growing interest in more rigid or conformationally constrained linkers (e.g., incorporating piperazine, cycloalkane, or phenyl rings).[][7]
Rationale for Using Rigid Linkers:
-
Pre-organization: A rigid linker can lock the PROTAC in a bioactive conformation, reducing the entropic penalty of forming the ternary complex. This can lead to enhanced potency.[7][18]
-
Improved Selectivity: By restricting the possible orientations of the POI and E3 ligase, a rigid linker can favor interactions with a specific target over closely related proteins.[8]
-
Enhanced Pharmacokinetics: Rigidification can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and optimizing lipophilicity.[4][18]
However, the use of rigid linkers is a double-edged sword. An incorrectly designed rigid linker can introduce insurmountable steric clashes, completely abolishing ternary complex formation and degradation activity.[8][10]
Case Study Comparison: Flexible vs. Rigid Linkers
| Target | Linker Type | DC50 | Key Finding | Reference |
| Androgen Receptor (AR) | Highly Rigid (Piperazine/Pyrimidine) | < 1 nM | A rigid, polar linker led to a potent PROTAC with improved pharmacokinetic properties compared to traditional flexible linkers. | [4] |
| AR | Rigid (Disubstituted Phenyl) | No Activity | In contrast, substituting a flexible PEG unit with a phenyl ring abolished degradation, suggesting the required conformation could not be achieved. | [10] |
| BRD4 | Macrocyclic (Rigidified PEG) | Improved Potency | Macrocyclization was used to lock the PROTAC MZ1 in its bound conformation, enhancing the formation of the productive ternary complex. | [4][10] |
This highlights a critical principle: linker design is highly context-dependent, and the optimal solution for one POI-E3 ligase pair may not apply to another.[1][18]
In Vitro Experimental Workflow for Linker Comparison
A systematic and rigorous evaluation of PROTACs with different linkers requires a multi-assay approach to build a comprehensive understanding of their performance. The workflow should interrogate each step of the PROTAC's mechanism of action.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 11. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 5-Tert-butoxy-5-oxopentanoic Acid
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a fundamental component of laboratory safety and regulatory compliance. The proper management and disposal of chemical reagents are as critical as the experimental results they help generate. This guide provides an in-depth, procedural framework for the safe disposal of 5-tert-butoxy-5-oxopentanoic acid (CAS No. 63128-51-8), ensuring the protection of personnel and the environment. Our focus is on building a self-validating system of protocols that embodies expertise and trustworthiness, the cornerstones of a robust safety culture.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a carboxylic acid monoester, presents specific risks that dictate its handling and disposal pathway.
According to its Safety Data Sheet (SDS), the primary hazard associated with this compound is its potential to cause serious eye damage (H318).[1][2][3] This classification necessitates stringent use of personal protective equipment (PPE) and careful handling to prevent any contact with the eyes. While not classified under other major hazard categories, its acidic nature and incompatibility with strong acids, bases, and oxidizing/reducing agents inform the segregation and storage protocols critical for safe disposal.[1]
Table 1: Hazard and Safety Information for this compound
| Property | Information | Source |
| CAS Number | 63128-51-8 | [1] |
| Molecular Formula | C9H16O4 | [1] |
| Primary Hazard | GHS Category 1: Serious eye damage/eye irritation | [1][2][3] |
| Signal Word | Danger | [1][3] |
| Key Hazard Statement | H318: Causes serious eye damage | [1][3] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Required PPE | Protective gloves, protective clothing, eye protection, face protection | [1] |
The causality behind these precautions is clear: direct contact, particularly with the eyes, can lead to severe injury. The incompatibility data is crucial for preventing accidental and dangerous reactions within a waste container. Mixing this acidic compound with a strong base, for instance, could lead to a vigorous, exothermic reaction. Therefore, the first principle of its disposal is strict segregation.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as a hazardous waste process. Under regulations set forth by agencies like the Environmental Protection Agency (EPA), laboratory personnel are responsible for the proper identification and initial handling of hazardous waste.[4][5] The following protocol is designed to meet these requirements and ensure a safe transition of the waste from the laboratory to a licensed disposal facility.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical step in preventing laboratory accidents.[6][7]
-
Pure Chemical Waste : If you have expired, excess, or unneeded this compound, it must be disposed of as its own unique hazardous waste stream.
-
Contaminated Materials : Any items that have come into contact with the chemical, such as gloves, pipette tips, weigh boats, or absorbent materials from a spill cleanup, must be treated as contaminated solid waste.[6]
-
Do Not Mix : Never mix this compound waste with other chemical waste streams, especially incompatible materials like bases, oxidizing agents, or reducing agents.[1][7]
Step 2: Containment and Labeling
Proper containment and labeling are mandated by the EPA and the Occupational Safety and Health Administration (OSHA) to ensure safety and proper handling by all personnel.[8][9]
-
Select a Compatible Container :
-
For the pure chemical (liquid or solid), use a designated, leak-proof hazardous waste container made of compatible material (e.g., high-density polyethylene, glass).[10] The original container is often the best choice.[11]
-
For contaminated solid waste, use a designated hazardous waste bag or container.[6]
-
-
Label Immediately : As soon as the first drop of waste enters the container, it must be labeled.[9][12] The label must include:
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste.[10][11] This prevents spills and the release of vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][9]
-
Designate the SAA : The SAA must be under the control of laboratory personnel and situated at or near the experimental area.[4][9]
-
Secondary Containment : Store the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Segregate Incompatibles : Ensure the SAA is organized to keep incompatible waste streams physically separated.[11][13]
-
Accumulation Limits : Do not exceed the SAA volume limit, which is typically 55 gallons for total hazardous waste or 1 quart for acutely hazardous waste.[4][12]
Step 4: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[6] On-site treatment, such as neutralization, is not recommended without specific, validated procedures and institutional approval, as it can create new hazards.
-
Contact EHS : When the waste container is nearly full (e.g., 90% capacity) or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]
-
Professional Disposal : The EHS department will work with a licensed hazardous waste contractor for the final transport, treatment, and disposal of the chemical in accordance with all local, state, and federal regulations.[14]
-
Empty Container Management : Triple-rinse the empty original container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste.[6] After rinsing, deface the label on the empty container before disposing of it as regular trash or as directed by your EHS.[6][10]
Visualizing the Disposal Workflow
To ensure clarity and reinforce the procedural steps, the following diagram outlines the decision-making and operational flow for the disposal of this compound.
Caption: A flowchart illustrating the key procedural steps for the safe disposal of this compound.
By adhering to this structured and well-documented disposal protocol, research professionals can ensure they are not only compliant with regulations but are also actively fostering a culture of safety and environmental responsibility within their laboratories.
References
- MedChemExpress. (2025, March 7). This compound-SDS. MedChemExpress.
- BenchChem. (2025). Proper Disposal of DOTA-tri(t-butyl ester)
- United States Environmental Protection Agency. (2025, November 25).
- Medical Laboratory Observer. (2019).
- Biosynth. (2023, December 13).
- TCI Chemicals. (2024, November 8).
- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4.
- Sigma-Aldrich. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8. Sigma-Aldrich.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- LabManager. (2022). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society. (2021).
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- Santa Cruz Biotechnology. (2017, June 21).
- Creative Safety Supply. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Fisher Scientific. (2024, March 31).
- MedchemExpress. (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid. MedchemExpress.com.
- Occupational Safety and Health Administr
- BenchChem. (2025).
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2009, November 24).
- United States Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Fisher Scientific.
- American Chemical Society.
- Vanderbilt University Medical Center.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. connmaciel.com [connmaciel.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 5-Tert-butoxy-5-oxopentanoic acid
A Researcher's Guide to Safely Handling 5-Tert-butoxy-5-oxopentanoic Acid
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate, and in-depth procedural information for the safe handling of this compound (CAS Number: 63128-51-8), ensuring both your protection and the validity of your experimental outcomes.
Immediate Safety and Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary and most severe risk associated with this substance is its potential to cause serious eye damage.[1][2] In addition to its corrosive effects on the eyes, it may also cause skin irritation, respiratory irritation, and be harmful if swallowed.[3]
A thorough understanding of these risks is the first step in establishing a safe handling protocol. The GHS Hazard Statements associated with this chemical are:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
The corresponding GHS pictograms are the GHS05 for corrosion and GHS07 for irritant/harmful.[3] The signal word for this chemical is "Danger".[1][2]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI-certified (Z87) chemical splash goggles.[4] A face shield should be worn over the goggles.[5][6] | To protect against the primary hazard of serious eye damage from splashes or aerosols.[1][2] The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile or Neoprene).[5][7] | To prevent skin irritation and potential absorption through dermal contact.[3] It is crucial to inspect gloves before each use.[8] |
| Body Protection | A knee-length laboratory coat.[4] | To protect the skin and personal clothing from accidental spills and contamination.[1] |
| Footwear | Closed-toe shoes.[9] | To protect the feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4] If there is a risk of generating dust or aerosols and a fume hood is not available, a respirator may be necessary.[7][10] | To mitigate the risk of respiratory tract irritation from inhaling dust or aerosols of the compound.[3] |
Step-by-Step Handling and Operational Plan
Adherence to a strict, procedural workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before handling the chemical, don all required personal protective equipment as outlined in the table above.
-
Prepare Spill Kit: Have a spill clean-up kit readily available that is appropriate for handling acidic compounds.[4]
-
Locate Emergency Equipment: Be aware of the location and functionality of the nearest safety shower and eyewash station.[9]
Handling Procedure:
-
Transportation: When moving the chemical, use a secondary containment carrier.
-
Weighing and Dispensing: Conduct all weighing and dispensing of this compound within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Minimize Aerosol Generation: When preparing solutions, add the acid to the solvent slowly to prevent splashing and the generation of aerosols.[10]
-
Avoid Incompatible Materials: Keep the acid away from strong bases and oxidizing agents to prevent vigorous reactions.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal Request: Follow your institution's hazardous waste disposal procedures to arrange for pickup and disposal by certified personnel.[1][4]
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate the consequences.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[8] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
-
Spill Response: For small spills, and only if you are trained and confident in doing so, absorb the spill with an inert, non-combustible absorbent material.[4] Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University.
- This compound - CAS:63128-51-8 - Sunway Pharm Ltd. (n.d.).
- 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem. (n.d.). National Center for Biotechnology Information.
- UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
- Ten Tips for Handling Hazardous Chemicals in a Lab - Lab Manager Magazine. (2022, November 23).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Washington.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). The University of North Carolina at Chapel Hill.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 [sigmaaldrich.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. leelinework.com [leelinework.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
